Product packaging for 1,2-Dibromobenzene(Cat. No.:CAS No. 26249-12-7)

1,2-Dibromobenzene

Cat. No.: B7723991
CAS No.: 26249-12-7
M. Wt: 235.90 g/mol
InChI Key: WQONPSCCEXUXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-dibromobenzene is a dibromobenzene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2 B7723991 1,2-Dibromobenzene CAS No. 26249-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQONPSCCEXUXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022064
Record name 1,2-Dibromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; Not miscible or difficult to mix in water; Melting point = 5-8 deg C; [MSDSonline]
Record name o-Dibromobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7892
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.13 [mmHg]
Record name o-Dibromobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7892
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

583-53-9, 26249-12-7
Record name 1,2-Dibromobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromobenzene (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026249127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIBROMOBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,2-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Dibromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-dibromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-DIBROMOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K9W7U6EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromobenzene: Chemical Properties and Physical Constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromobenzene (B107964), also known as o-dibromobenzene, is a halogenated aromatic compound with the chemical formula C₆H₄Br₂. It exists as a colorless to light yellow liquid and serves as a versatile intermediate in organic synthesis.[1] Its utility is prominent in the preparation of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, physical constants, and key synthetic applications of this compound, complete with detailed experimental protocols and visual representations of reaction mechanisms.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in various synthetic procedures. These properties are summarized in the tables below.

Physical Constants of this compound
PropertyValueReference(s)
Molecular Formula C₆H₄Br₂[1]
Molecular Weight 235.90 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Melting Point 4-6 °C[2]
Boiling Point 224 °C[2]
Density 1.956 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.611[2]
Vapor Pressure 0.13 mmHg[3]
Flash Point 91 °C (closed cup)[4]
Solubility Profile of this compound
SolventSolubilityReference(s)
Water Insoluble[4]
Ethanol Miscible[4]
Diethyl Ether Miscible[4]
Acetone Miscible[4]
Chloroform Miscible[4]
Benzene Miscible[4]
Tetrachloromethane Miscible[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignmentReference(s)
~7.60Multiplet (AA'BB' system)2H, H-3/H-6[4]
~7.16Multiplet (AA'BB' system)2H, H-4/H-5[4]

Note: The aromatic protons of this compound exhibit a complex second-order splitting pattern (AA'BB' system) due to the magnetic inequivalence of the protons.

¹³C NMR Spectral Data
Chemical Shift (ppm)AssignmentReference(s)
~133C-4/C-5[5]
~131C-3/C-6[5]
~128C-1/C-2[6]
Mass Spectrometry Data
m/zRelative Intensity (%)AssignmentReference(s)
238~50[M+4]⁺ (C₆H₄⁸¹Br₂)[2]
236100[M+2]⁺ (C₆H₄⁷⁹Br⁸¹Br)[2]
234~50[M]⁺ (C₆H₄⁷⁹Br₂)[2]
157/155~40[M-Br]⁺[2]
76~23[C₆H₄]⁺[2]
75~34[C₆H₃]⁺[2]

The mass spectrum of this compound is characterized by the isotopic pattern of two bromine atoms, resulting in prominent peaks at M, M+2, and M+4 with an approximate ratio of 1:2:1.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of this compound from 2-bromoaniline (B46623).[8][9]

Materials:

  • 2-bromoaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (B80452)

  • Copper(I) bromide

  • Deionized water

  • Ice

  • Steam distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 2-bromoaniline in 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask equipped for steam distillation, dissolve copper(I) bromide in 48% hydrobromic acid and heat the solution to boiling. Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. The this compound will co-distill with steam as it is formed.

  • Work-up and Purification: Collect the distillate, which will consist of an organic and an aqueous layer. Separate the lower organic layer using a separatory funnel. Wash the organic layer sequentially with deionized water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Distillation: Purify the crude this compound by fractional distillation under atmospheric pressure.[10] Collect the fraction boiling at approximately 224 °C.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 2-Bromoaniline 2-Bromoaniline Diazonium_Salt 2-Bromobenzenediazonium bromide 2-Bromoaniline->Diazonium_Salt 1. HBr, 0-5 °C 2. NaNO₂ This compound This compound Diazonium_Salt->this compound CuBr, heat Grignard_Reaction This compound This compound Grignard_Reagent 2-Bromophenylmagnesium bromide This compound->Grignard_Reagent Mg, Anhydrous Ether/THF Product Product Grignard_Reagent->Product 1. Electrophile 2. H₃O⁺ work-up Electrophile Electrophile (e.g., Methyl Benzoate) Electrophile->Product Suzuki_Coupling This compound This compound Biaryl_Product Biaryl_Product This compound->Biaryl_Product Pd Catalyst, Base Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Biaryl_Product Heck_Reaction This compound This compound Substituted_Alkene Substituted_Alkene This compound->Substituted_Alkene Pd Catalyst, Base Alkene Alkene Alkene->Substituted_Alkene Ullmann_Coupling This compound This compound Triphenylene Triphenylene This compound->Triphenylene Cu, heat Benzyne_Formation This compound This compound Benzyne Benzyne Intermediate This compound->Benzyne Strong Base Adduct Adduct Benzyne->Adduct [4+2] Cycloaddition Trapping_Agent Trapping Agent (e.g., Furan) Trapping_Agent->Adduct

References

o-Dibromobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: o-Dibromobenzene, systematically named 1,2-dibromobenzene, is a halogenated aromatic hydrocarbon. It is a colorless to light yellow liquid at room temperature and serves as a versatile precursor and intermediate in a wide range of chemical syntheses.[1][2] Its utility is prominent in the synthesis of pharmaceuticals, dyes, and pesticides.[3] This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on its role in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of o-dibromobenzene are summarized in the table below. This data is crucial for its proper handling, storage, and application in experimental settings.

PropertyValue
CAS Number 583-53-9 [1][3][4][5][6][7]
IUPAC NameThis compound[1][8]
Synonymso-Dibromobenzene, ortho-Dibromobenzene[1][5][8]
Molecular FormulaC₆H₄Br₂[1][2][3][5][7]
Molecular Weight235.90 g/mol [1][4][8]
AppearanceColorless to light yellow liquid[1][2]
Melting Point4-7.1 °C[1][2][4][9]
Boiling Point224-225 °C[1][2][4][9]
Density~1.956 g/mL at 25 °C[2][4][9]
Refractive Indexn20/D 1.611[2][4][9]
SolubilitySoluble in organic solvents such as ethanol, ether, acetone, benzene, and carbon tetrachloride; insoluble in water.[2][10]
Vapor Density8.2 (vs air)[2][4]
Flash Point91 °C[2]

Synthesis and Reactivity

o-Dibromobenzene is a key substrate in various organic reactions, primarily due to the reactivity of its carbon-bromine bonds.

Experimental Protocol: Synthesis of Diborylbenzenes via Palladium-Catalyzed Borylation

A significant application of o-dibromobenzene is in the synthesis of diborylbenzenes, which are important intermediates in organic chemistry. The following is a representative experimental protocol for the palladium-catalyzed borylation of o-dibromobenzene.

Materials:

  • o-Dibromobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Pd(dba)₂] (Bis(dibenzylideneacetone)palladium(0))

  • PCy₃ (Tricyclohexylphosphine)

  • Potassium Acetate (B1210297) (KOAc)

  • 1,4-Dioxane (B91453) (anhydrous)

Procedure:

  • In a glovebox, a reaction vessel is charged with [Pd(dba)₂] (0.03 mmol), PCy₃ (0.06 mmol), and KOAc (1.5 mmol).

  • o-Dibromobenzene (1.0 mmol) and B₂pin₂ (1.1 mmol) are added to the vessel.

  • Anhydrous 1,4-dioxane (5 mL) is added as the solvent.

  • The reaction vessel is sealed and heated at 80 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired diborylbenzene product.

Applications in Research and Development

o-Dibromobenzene is a valuable starting material for the synthesis of a variety of organic compounds.

  • Precursor for Substituted Benzenes: It is a precursor to many 1,2-disubstituted derivatives of benzene, such as 1,2-dicyanobenzene and dithioethers.[1]

  • Cross-Coupling Reactions: It is utilized in aryne cross-coupling reactions to produce substituted biphenyls.

  • Synthesis of Heterocyclic Compounds: o-Dibromobenzene is involved in the palladium-catalyzed carbonylation reaction with 2-aminobenzylamine to prepare isoindoloquinazolinones.[9]

  • Material Science: It serves as a reactant in the synthesis of diborylbenzenes, which are used in the development of organic electronic materials.

Logical Workflow for Synthesis Application

The following diagram illustrates the general workflow for the application of o-dibromobenzene in a typical cross-coupling reaction.

G Workflow: o-Dibromobenzene in Cross-Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification start Start: Define Target Molecule reagents Select Reagents: o-Dibromobenzene, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Choose Anhydrous Solvent reagents->solvent setup Assemble Reaction Under Inert Atmosphere solvent->setup heating Heat Reaction Mixture setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A generalized workflow for a cross-coupling reaction utilizing o-dibromobenzene.

Safety and Handling

o-Dibromobenzene is considered an irritant to the skin, eyes, and respiratory system.[2][11] It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Store in a cool, dry place away from sources of ignition.[3]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Isomerism of 1,2-Dibromobenzene (B107964)

This technical guide provides a comprehensive overview of the molecular structure of this compound and the isomerism within dibromobenzenes. It includes a detailed comparison of the physicochemical properties of the ortho, meta, and para isomers, experimental protocols for their synthesis and analysis, and a visualization of their structural relationships.

Molecular Structure and Isomerism

Dibromobenzene (C₆H₄Br₂) is an aromatic organic compound consisting of a benzene (B151609) ring substituted with two bromine atoms.[1] Three constitutional isomers exist, distinguished by the relative positions of the bromine atoms on the ring: this compound (ortho-), 1,3-dibromobenzene (B47543) (meta-), and 1,4-dibromobenzene (B42075) (para-).[2][3] These isomers, while sharing the same molecular formula and weight (235.906 g·mol⁻¹), exhibit distinct physical and chemical properties due to their differing molecular structures.[1][2]

This compound (ortho-Dibromobenzene) , the focus of this guide, is a colorless to light-yellow liquid at room temperature.[2][4] It serves as a versatile precursor and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2][5][6]

The molecular geometry of this compound involves a planar benzene ring. The C-C bond lengths within the aromatic ring are approximately 1.38-1.39 Å.[7] The C-Br bond length has been calculated to be around 1.92 Å.[7] The proximity of the two bromine atoms in the ortho position results in steric hindrance and electronic repulsion, influencing the molecule's conformation and reactivity.

Isomer Comparison: Physicochemical Properties

The structural differences between the ortho, meta, and para isomers lead to significant variations in their physical properties, such as melting point, boiling point, and dipole moment. These differences are critical for separation, purification, and application in chemical synthesis.

The most striking difference is in the melting points. The para isomer, 1,4-dibromobenzene, has a significantly higher melting point than the other two.[8] This is attributed to its high degree of molecular symmetry, which allows for more efficient packing and stronger intermolecular forces in its crystal lattice structure.[8][9] Conversely, the boiling points of the isomers are relatively close, with the ortho isomer generally having the highest boiling point.[10]

A key electronic property that distinguishes the isomers is the molecular dipole moment. Due to the symmetrical, opposing arrangement of the C-Br bond dipoles in 1,4-dibromobenzene, the individual bond moments cancel each other out, resulting in a net dipole moment of zero.[11][12] The ortho and meta isomers are polar, as their C-Br bond dipoles do not cancel, leading to a net molecular dipole moment.[11] The ortho isomer typically exhibits the largest dipole moment among the three.[12]

Table 1: Quantitative Data for Dibromobenzene Isomers
PropertyThis compound (ortho)1,3-Dibromobenzene (meta)1,4-Dibromobenzene (para)
Molecular Formula C₆H₄Br₂C₆H₄Br₂C₆H₄Br₂
Molar Mass ( g/mol ) 235.906[2]235.906[1]235.906[1]
Appearance Colorless liquid[2]Colorless liquid[4]White crystalline solid[13]
Melting Point (°C) 7.1[2]-783-87[13]
Boiling Point (°C) 225[2]219.5219[13]
Density (g/cm³) 1.9940[2]1.951.84
Dipole Moment (Debye) 2.06 - 2.13[14][15]~1.4 - 2.06[16]0[11]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of dibromobenzene isomers in a laboratory setting.

Synthesis Protocol: Direct Bromination of Benzene

This method is commonly used for preparing bromobenzene (B47551) and its derivatives, though it can produce a mixture of products.[17]

Objective: To synthesize bromobenzene and dibromobenzene isomers via electrophilic aromatic substitution.

Materials:

  • Benzene (11.0 g)

  • Iron filings (0.2 g, catalyst)

  • Bromine (20 g)

  • 250 mL three-neck flask

  • Reflux condenser, mechanical stirrer, dropping funnel

  • Apparatus for steam distillation

  • Calcium chloride (for drying)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: Add 11.0 g of benzene and 0.2 g of iron filings to a 250 mL three-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Initiation: Add 1 mL of bromine from the dropping funnel (which contains the total 20 g of bromine). Gently heat the flask until the evolution of hydrogen bromide gas is observed.[17]

  • Bromine Addition: Add the remaining bromine over a period of 20 minutes.

  • Reaction Completion: Heat the mixture at 60°C for 45 minutes, or until the brown vapor of bromine disappears completely.[17]

  • Workup: After cooling, separate the iron filings. Wash the reaction mixture with water in a separatory funnel.

  • Purification (Steam Distillation): Subject the crude bromobenzene layer to steam distillation.[17]

  • Isomer Separation:

    • The initial distillate will contain primarily monobromobenzene. Dry this fraction with calcium chloride and distill, collecting the fraction boiling between 152-158°C.[17]

    • As the distillation continues, white crystals of p-dibromobenzene will appear in the condenser.[17] Switch the receiver to collect this solid product.

    • The liquid ortho and meta isomers will co-distill and can be separated by fractional distillation under reduced pressure.

  • Recrystallization: The solid p-dibromobenzene can be further purified by recrystallization from methanol.[17]

Analysis Protocol: Vibrational Spectroscopy (FTIR/Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between isomers based on their unique molecular vibrations.

Objective: To acquire and analyze the infrared and Raman spectra of a dibromobenzene sample to identify the isomer(s) present.

Methodology (as applied to 1,3-dibromobenzene):

  • Sample Preparation: The dibromobenzene sample (typically in liquid or solid form) is placed in a suitable sample holder for the spectrometer. Liquid samples can be analyzed neat between KBr plates (for IR) or in a cuvette (for Raman).

  • FTIR Spectroscopy:

    • An infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

    • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Raman Spectroscopy:

    • A Raman spectrum is obtained using a Raman spectrometer, which involves irradiating the sample with a monochromatic laser source.

    • The scattered light is collected and analyzed to generate a spectrum of Raman shift versus intensity.

  • Spectral Analysis:

    • The observed fundamental bands in the IR and Raman spectra are assigned to specific vibrational modes of the molecule (e.g., C-H stretch, C-Br stretch, ring deformation).[18][19]

    • Each isomer (ortho, meta, para) has a distinct fingerprint region in its vibrational spectrum due to differences in symmetry, allowing for unambiguous identification. For example, computational analysis using Density Functional Theory (DFT) can aid in assigning the observed bands.[18][19]

Visualization of Isomeric Structures

The spatial relationship between the bromine substituents on the benzene ring is the defining feature of dibromobenzene isomerism. The following diagram, generated using the DOT language, illustrates these structural differences.

Caption: Isomeric structures of dibromobenzene.

References

Spectroscopic Data for 1,2-Dibromobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,2-Dibromobenzene, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits a complex multiplet in the aromatic region due to the coupling of the four adjacent protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constants (J) HzAssignment
~7.60Multiplet-H-3, H-6
~7.16Multiplet-H-4, H-5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. One dataset acquired at 300 MHz in CCl₄ provides the following parameters: δA = 7.544 ppm, δB = 7.079 ppm, J(A,A') = 0.30 Hz, J(A,B) = 7.97 Hz, J(A,B') = 1.50 Hz, J(A',B) = 1.50 Hz, J(A',B') = 7.97 Hz, J(B,B') = 7.46 Hz.[1]

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~133.8C-3, C-6
~131.6C-4, C-5
~128.9C-1, C-2
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to aromatic C-H and C-C bonds, as well as the C-Br bond.

Wavenumber (cm⁻¹)Vibrational Mode
~3060Aromatic C-H stretch
~1570, 1450, 1420Aromatic C=C ring stretch
~1020In-plane C-H bend
~750Out-of-plane C-H bend (ortho-disubstitution)
Below 700C-Br stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinctive isotopic pattern due to the presence of two bromine atoms.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
23450[C₆H₄⁷⁹Br₂]⁺
236100[C₆H₄⁷⁹Br⁸¹Br]⁺
23850[C₆H₄⁸¹Br₂]⁺
155/157High[C₆H₄Br]⁺
76Moderate[C₆H₄]⁺

Note: The isotopic abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1, leading to the characteristic 1:2:1 ratio for species containing two bromine atoms.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for this compound are provided below.

NMR Spectroscopy

Sample Preparation:

  • For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.

  • Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle is typically used.

  • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

  • The number of scans can be minimal (e.g., 8-16) for a concentrated sample.

  • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

  • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the FID similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

FT-IR Acquisition:

  • Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Place the sample holder with the prepared salt plates into the spectrometer.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction (Direct Infusion or GC-MS):

  • For direct infusion, dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the ion source via a syringe pump.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a suitable solvent and inject it into the GC, where it will be vaporized and separated before entering the mass spectrometer.

Electron Ionization (EI) Mass Spectrum Acquisition:

  • The sample is introduced into the high-vacuum region of the mass spectrometer.

  • In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3]

  • This causes ionization and fragmentation of the this compound molecules.

  • The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Workflow_for_1_2_Dibromobenzene cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Primary Data Obtained cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups (Aromatic C-H, C=C, C-Br) IR->IR_Data MS_Data Molecular Weight Elemental Composition (Br) Fragmentation Pattern MS->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1,2-Dibromobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-dibromobenzene (B107964), a key intermediate in organic synthesis. The document details the compound's solubility profile in a range of common organic solvents and water, presenting available quantitative data in a structured format. Furthermore, it outlines a standardized experimental protocol for determining the solubility of liquid compounds like this compound, ensuring reproducibility and accuracy in research and development settings.

Introduction

This compound (o-dibromobenzene) is an aromatic compound with the chemical formula C₆H₄Br₂.[1][2] It serves as a versatile precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[3] Understanding its solubility in different solvents is critical for its application in chemical reactions, purification processes, and formulation development. This guide aims to provide a detailed reference on the solubility characteristics of this compound.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is provided below:

PropertyValue
Molecular Formula C₆H₄Br₂
Molecular Weight 235.90 g/mol [1]
Appearance Colorless to light yellow liquid[4][5]
Density 1.956 g/mL at 25 °C[3]
Melting Point 4-6 °C[3][6]
Boiling Point 224 °C[6]
Water Solubility 0.075 g/L[6]

Solubility Data

The solubility of this compound is largely dictated by its non-polar aromatic structure.[7] Following the principle of "like dissolves like," it exhibits high solubility in non-polar organic solvents and is poorly soluble in polar solvents like water.[7]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common organic solvents and water. The term "miscible" indicates that the two substances are soluble in each other in all proportions.

SolventChemical FormulaSolubilityTemperature (°C)
Ethanol (B145695)C₂H₅OHMiscible[8]Not Specified
Diethyl Ether(C₂H₅)₂OMiscible[8]Not Specified
Acetone(CH₃)₂COMiscible[8]Not Specified
ChloroformCHCl₃Miscible[8]Not Specified
Carbon TetrachlorideCCl₄Miscible[8]Not Specified
BenzeneC₆H₆Miscible[8]Not Specified
WaterH₂O0.075 g/L[6]Not Specified

One source also describes the solubility in ethanol as "Soluble in 70 parts ethanol", which provides a less precise but still useful qualitative measure.[9]

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a liquid organic compound such as this compound in a given solvent. This protocol is a synthesis of standard laboratory practices.

Materials
  • This compound (solute)

  • Selected organic solvent

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Syringe filters (if necessary)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved this compound confirms saturation.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved solute, a syringe filter may be used.

    • Accurately weigh the collected sample.

    • Dilute the sample with a known volume of a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Analysis:

    • Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

experimental_workflow start Start prepare_mixture Prepare Mixture: Add excess this compound to a known volume of solvent. start->prepare_mixture equilibrate Equilibrate: Agitate in a thermostatically controlled environment. prepare_mixture->equilibrate settle Settle: Cease agitation and allow undissolved solute to settle. equilibrate->settle sample Sample Supernatant: Withdraw a known volume of the clear saturated solution. settle->sample dilute Dilute Sample: Dilute the sample to a known concentration for analysis. sample->dilute analyze Analyze: Determine the concentration using a calibrated instrument (e.g., GC). dilute->analyze calculate Calculate Solubility: Calculate the original concentration in the saturated solution. analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound demonstrates high solubility in common non-polar organic solvents, with many sources indicating miscibility. Its solubility in water is very low, consistent with its chemical structure. The provided experimental protocol offers a standardized approach for researchers to quantitatively determine the solubility of this and similar compounds, facilitating its effective use in various scientific and industrial applications.

References

Thermodynamic Properties of 1,2-Dibromobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1,2-Dibromobenzene (B107964) (o-dibromobenzene). The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications. All quantitative data are summarized in clear, comparative tables, and detailed experimental protocols for key measurements are provided.

Core Thermodynamic and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₄Br₂.[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various chemical and physical processes. A summary of these key properties is presented in the tables below.

Table 1: Physical and Molar Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₄Br₂[1]
Molecular Weight235.904 g/mol [1]
AppearanceColorless to pale yellow liquid[2]
Density1.956 g/mL at 25 °C[2]
Refractive Index (n20/D)1.611[2]
Table 2: Thermodynamic Properties of this compound
PropertyValueUnitsConditionsReference
Melting Point4-6°C[2]
Boiling Point224°C[2]
Vapor Pressure0.13mmHg
Enthalpy of Vaporization (ΔvapH)50.1kJ/mol403 K[1]
Enthalpy of Fusion (ΔfusH)13.587kJ/mol274.95 K[1]
Liquid Phase Heat Capacity (Cp,liquid)196.8J/(mol·K)298.15 K[3][4]
Standard Enthalpy of Formation (liquid)Not Experimentally DeterminedkJ/mol298.15 K

Note on Standard Enthalpy of Formation: An experimental value for the standard enthalpy of formation of this compound could not be definitively located in the reviewed literature. For many organic compounds, this value is determined experimentally via combustion calorimetry. In the absence of a direct experimental value, computational methods or estimation techniques based on group additivity can be employed. For reference, the standard enthalpy of formation for liquid bromobenzene (B47551) is available.[5]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on a variety of precise experimental techniques. The following sections detail the methodologies for measuring key parameters.

Determination of Vapor Pressure

The vapor pressure of a liquid is a fundamental property reflecting its volatility. Several methods are employed for its measurement, including ebulliometry, the Knudsen effusion method, and the transpiration method.

Ebulliometry: This dynamic method involves measuring the boiling point of the liquid at various controlled pressures. An ebulliometer is used to create a state of equilibrium between the liquid and vapor phases. By precisely measuring the temperature at which the liquid boils for a range of applied pressures, the vapor pressure curve can be constructed.

Knudsen Effusion Method: This technique is suitable for substances with low vapor pressures. A sample of this compound is placed in a thermostatted cell with a small orifice. The cell is evacuated, and the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured. The vapor pressure can then be calculated using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and molar mass of the substance.

Transpiration Method: In this method, a stream of an inert carrier gas is passed over or through a sample of liquid this compound at a constant temperature and flow rate. The carrier gas becomes saturated with the vapor of the substance. The amount of vapor transported by the gas is determined, typically by trapping and weighing the condensed vapor or by analyzing the gas stream. The vapor pressure is then calculated from the amount of vapor transported and the volume of the carrier gas.

Determination of Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, can be determined from the vapor pressure data using the Clausius-Clapeyron equation. By plotting the natural logarithm of the vapor pressure against the inverse of the temperature, the enthalpy of vaporization can be calculated from the slope of the resulting line.

Determination of Enthalpy of Fusion (ΔfusH) and Melting Point

Differential Scanning Calorimetry (DSC): This is the most common technique for measuring the enthalpy of fusion and the melting point. A small, precisely weighed sample of this compound is placed in a sealed pan, and an empty reference pan is also prepared. Both pans are heated at a constant rate in the DSC instrument. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The temperature at the onset of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Determination of Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC): DSC can also be used to determine the heat capacity of liquid this compound. The measurement involves three steps:

  • A baseline is recorded with empty sample and reference pans.

  • A run is performed with a standard material of known heat capacity, such as sapphire.

  • A run is performed with the this compound sample.

By comparing the heat flow signals from these three runs, the heat capacity of the sample as a function of temperature can be calculated.

Determination of Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry.

Bomb Calorimetry: A precisely weighed sample of this compound would be placed in a crucible inside a high-pressure vessel (the "bomb"), which is then filled with pure oxygen under high pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the complete combustion reaction occurs. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr). For halogen-containing compounds, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.

Interrelation of Thermodynamic Properties and Experimental Methods

The following diagram illustrates the relationships between the key thermodynamic properties of this compound and the experimental techniques used for their determination.

ThermodynamicPropertiesWorkflow cluster_properties Thermodynamic Properties cluster_methods Experimental Methods VaporPressure Vapor Pressure ClausiusClapeyron Clausius-Clapeyron Equation VaporPressure->ClausiusClapeyron EnthalpyVaporization Enthalpy of Vaporization (ΔvapH) EnthalpyFusion Enthalpy of Fusion (ΔfusH) MeltingPoint Melting Point HeatCapacity Heat Capacity (Cp) EnthalpyFormation Standard Enthalpy of Formation (ΔfH°) Ebulliometry Ebulliometry Ebulliometry->VaporPressure KnudsenEffusion Knudsen Effusion KnudsenEffusion->VaporPressure Transpiration Transpiration Method Transpiration->VaporPressure DSC Differential Scanning Calorimetry (DSC) DSC->EnthalpyFusion DSC->MeltingPoint DSC->HeatCapacity BombCalorimetry Bomb Calorimetry BombCalorimetry->EnthalpyFormation ClausiusClapeyron->EnthalpyVaporization

Workflow for determining thermodynamic properties.

References

An In-Depth Technical Guide to the Health and Safety of 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1,2-Dibromobenzene, tailored for a scientific audience. It includes detailed toxicological data, experimental protocols, and an exploration of the mechanisms of toxicity.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] It is an important building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][3] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₄Br₂[3][4]
Molecular Weight 235.90 g/mol [2][4][5]
CAS Number 583-53-9[6][7]
Appearance Colorless to light yellow liquid[1][2][7]
Odor Strong, aromatic[1][7]
Melting Point 4 - 7.1 °C[3][4][5][7]
Boiling Point 222 - 226 °C[3][5][7]
Flash Point 91 - 92 °C[5][7]
Density 1.956 g/mL at 25 °C[3][5][8]
Vapor Density 8.2 (vs air)[4][5]
Solubility Poorly soluble in water; soluble in organic solvents like ethers, alcohols, and aromatic hydrocarbons.[1][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7][9] It is also considered toxic to aquatic life with long-lasting effects.[8][9]

GHS Hazard Statements:

  • H315: Causes skin irritation[2][6]

  • H319: Causes serious eye irritation[2][6]

  • H335: May cause respiratory irritation[2][6]

  • H411: Toxic to aquatic life with long lasting effects[2][5]

Toxicological Information

The primary toxicological concern with this compound is its hepatotoxicity (liver damage). Accidental ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[8]

Acute Toxicity Data
TestSpeciesRouteValueReference
LD50RatOral2250 mg/kg[8]
LD50MouseIntraperitoneal900 mg/kg[8]
Mechanism of Toxicity

The hepatotoxicity of this compound is primarily due to its metabolic activation in the liver.

metabolic_activation cluster_liver_cell Hepatocyte This compound This compound CYP450_Enzymes CYP450 Enzymes (e.g., CYP2E1) This compound->CYP450_Enzymes Metabolism Reactive_Epoxide Reactive Epoxide Intermediate (e.g., this compound-3,4-oxide) CYP450_Enzymes->Reactive_Epoxide Glutathione (B108866) Glutathione (GSH) Reactive_Epoxide->Glutathione Conjugation Protein_Adducts Covalent Binding to Cellular Proteins Reactive_Epoxide->Protein_Adducts Depletion of GSH leads to GSH_Conjugate GSH Conjugate (Detoxification) Glutathione->GSH_Conjugate Forms Cellular_Damage Oxidative Stress & Cellular Damage Protein_Adducts->Cellular_Damage Hepatocyte_Necrosis Hepatocyte Necrosis Cellular_Damage->Hepatocyte_Necrosis

Metabolic activation of this compound in the liver.

The formation of a reactive epoxide intermediate by cytochrome P450 enzymes is a critical step. This electrophilic metabolite can be detoxified by conjugation with glutathione (GSH). However, high doses of this compound can deplete hepatic GSH stores. This allows the reactive metabolite to covalently bind to cellular macromolecules, leading to oxidative stress, cellular damage, and ultimately centrilobular necrosis.

Signaling Pathways in this compound-Induced Hepatotoxicity

The cellular damage initiated by the reactive metabolites of this compound triggers complex signaling cascades within the hepatocyte, primarily involving stress-activated protein kinases and antioxidant response pathways.

toxicity_signaling cluster_cellular_response Hepatocyte Response to Electrophilic Stress cluster_JNK_pathway MAPK/JNK Pathway cluster_Nrf2_pathway Nrf2 Antioxidant Response Reactive_Metabolite Reactive Electrophilic Metabolite Oxidative_Stress Oxidative Stress (ROS) Reactive_Metabolite->Oxidative_Stress Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Keap1 Keap1 Reactive_Metabolite->Keap1 Inactivates ASK1 ASK1 Oxidative_Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Phosphorylates Bim_Bax Bim, Bax activation JNK->Bim_Bax Apoptosis_Genes Apoptosis-related Gene Expression c_Jun->Apoptosis_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Bim_Bax->Apoptosis Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Detoxifying Gene Expression (e.g., GST, NQO1) ARE->Antioxidant_Genes Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival

Signaling pathways in this compound-induced hepatotoxicity.

Experimental Protocols

The following are representative protocols for key experiments used to assess the toxicity of this compound.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity of this compound in rodents.

Methodology:

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are used.

  • Housing and Acclimation: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and acclimated for at least 5 days.

  • Dose Preparation: this compound is typically dissolved in a suitable vehicle like corn oil.

  • Dosing: A single dose is administered by oral gavage. The volume should not exceed 1 mL/100g body weight. Animals are fasted overnight before dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

Serum Alanine Aminotransferase (ALT) Activity Assay

Objective: To quantify liver damage by measuring the activity of ALT released into the bloodstream.

Methodology:

  • Sample Collection: Blood is collected from animals at specified time points after exposure to this compound. Serum is separated by centrifugation.

  • Assay Principle: The assay measures the conversion of L-alanine and α-ketoglutarate to L-glutamate and pyruvate (B1213749) by ALT. The pyruvate produced is then used in a coupled reaction to generate a detectable signal (e.g., colorimetric or fluorometric).

  • Procedure (Example using a colorimetric kit):

    • Add 10 µL of serum sample or standard to a microplate well.

    • Add 50 µL of ALT reagent solution and incubate at 37°C for 30 minutes.

    • Add 50 µL of a color reagent (e.g., DNPH) and incubate for 10 minutes at 37°C.

    • Add 200 µL of 0.5 M NaOH to stop the reaction and develop the color.

    • Read the absorbance at the appropriate wavelength (e.g., 510 nm).

    • Calculate ALT activity based on a standard curve.[10]

Hepatic Glutathione (GSH) Assay

Objective: To measure the levels of reduced glutathione in liver tissue as an indicator of oxidative stress.

Methodology:

  • Sample Preparation: Liver tissue is homogenized in a cold buffer and deproteinized, often with an acid like metaphosphoric acid.

  • Assay Principle: The most common method is the enzymatic recycling assay using glutathione reductase. GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

  • Procedure:

    • Add the deproteinized liver supernatant to a microplate well.

    • Add a reaction mixture containing DTNB and glutathione reductase.

    • Initiate the reaction by adding NADPH.

    • Monitor the increase in absorbance at 405-412 nm over time.

    • The rate of TNB formation is proportional to the GSH concentration.

    • Quantify GSH levels using a standard curve.

Liver Histopathology

Objective: To visually assess the extent and nature of liver damage at the cellular level.

Methodology:

  • Tissue Collection and Fixation: Liver tissue is collected during necropsy and immediately fixed in 10% neutral buffered formalin to prevent autolysis.

  • Processing and Embedding: The fixed tissue is dehydrated through a series of alcohol concentrations, cleared, and embedded in paraffin (B1166041) wax.

  • Sectioning and Staining: Thin sections (e.g., 5 µm) are cut using a microtome and mounted on glass slides. The sections are then stained, most commonly with Hematoxylin and Eosin (H&E), which stains cell nuclei blue and cytoplasm pink.

  • Microscopic Examination: A pathologist examines the stained sections under a microscope to evaluate for signs of hepatocellular necrosis (cell death), inflammation, and other pathological changes.[11] For this compound, the examination would focus on the centrilobular region of the liver lobules.

Safe Handling and Exposure Control

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][8]

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC or neoprene), a lab coat, and other protective clothing to prevent skin contact.[6][8]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[8]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Keep away from heat, sparks, and open flames.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

  • Incompatible with strong oxidizing agents.[7][9]

First Aid and Emergency Procedures

Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, give oxygen.

  • If not breathing, give artificial respiration.

  • Seek immediate medical attention.[6][7]

Skin Contact:

  • Immediately remove all contaminated clothing.

  • Wash the affected area with plenty of soap and water for at least 15 minutes.

  • Seek medical attention if skin irritation persists.[6][7][8]

Eye Contact:

  • Rinse cautiously with water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses, if present and easy to do.

  • Seek immediate medical attention.[6][7]

Ingestion:

  • Rinse mouth with water.

  • Do NOT induce vomiting.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.[6]

Fire-Fighting Measures:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7][8]

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

  • Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[6][7]

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite) and collect it into a suitable container for disposal.[7]

  • Do not allow the material to enter drains or waterways.[7][8]

Disposal Considerations

Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][7][8] This may involve incineration in a licensed chemical destruction plant.[6]

This guide is intended to provide detailed health and safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and follow all institutional safety protocols.

References

IUPAC Nomenclature and Isomer Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the IUPAC Nomenclature and Properties of C₆H₄Br₂ Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of dibromobenzene (C₆H₄Br₂), focusing on their IUPAC nomenclature, physical properties, and synthetic protocols. The structural variations among these isomers lead to distinct chemical and physical characteristics, making their accurate identification crucial in chemical synthesis and drug development.

The molecular formula C₆H₄Br₂ represents three structural isomers, which differ in the substitution pattern of the two bromine atoms on the benzene (B151609) ring. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these compounds based on the positions of the substituents. These are also commonly referred to using the prefixes ortho-, meta-, and para-.

  • 1,2-Dibromobenzene (ortho-dibromobenzene): The bromine atoms are on adjacent carbon atoms of the benzene ring.[1]

  • 1,3-Dibromobenzene (meta-dibromobenzene): The bromine atoms are separated by one carbon atom on the benzene ring.[2][3]

  • 1,4-Dibromobenzene (para-dibromobenzene): The bromine atoms are on opposite carbon atoms of the benzene ring.[4][5]

Comparative Physical Properties

The positional differences of the bromine atoms significantly influence the physical properties of the isomers, such as melting point, boiling point, and density. The symmetry of the para-isomer, 1,4-dibromobenzene, allows for more efficient crystal packing, resulting in a substantially higher melting point compared to the other two isomers.[6] The quantitative data for these properties are summarized below.

PropertyThis compound1,3-Dibromobenzene1,4-Dibromobenzene
IUPAC Name This compound[7]1,3-Dibromobenzene[2]1,4-Dibromobenzene[5]
Common Name o-Dibromobenzene[1]m-Dibromobenzene[2]p-Dibromobenzene[4]
CAS Number 583-53-9[1]108-36-1[2]106-37-6[4]
Molar Mass 235.906 g·mol⁻¹[1]235.906 g·mol⁻¹[2]235.906 g·mol⁻¹[4]
Appearance Colorless liquid[1]Colorless liquid[2]White solid[4][8]
Melting Point 7.1 °C[1][9]-7.0 °C[2][9]87 °C[4][9]
Boiling Point 225 °C[1][9]218–220 °C[2][9]220.4 °C[4][9]
Density 1.994 g/cm³[1]1.9523 g/cm³ at 20.4 °C[2]1.84 g/cm³[4][9]
Solubility Soluble in organic solvents, poorly soluble in water.[10]Soluble in organic solvents.Soluble in ethanol, benzene, chloroform; insoluble in water.[4][8]

Isomer Relationship Visualization

The logical relationship between the parent molecular formula and the three resulting structural isomers is illustrated in the diagram below.

G cluster_isomers Structural Isomers C6H4Br2 C₆H₄Br₂ (Dibromobenzene) ortho This compound (ortho-dibromobenzene) C6H4Br2->ortho Adjacent (1,2) meta 1,3-Dibromobenzene (meta-dibromobenzene) C6H4Br2->meta Separated by one C (1,3) para 1,4-Dibromobenzene (para-dibromobenzene) C6H4Br2->para Opposite (1,4)

References

Commercial availability and purity of 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Commercial Availability and Purity of 1,2-Dibromobenzene

Introduction

This compound (ortho-dibromobenzene) is a versatile halogenated aromatic compound with the molecular formula C₆H₄Br₂.[1][2] It serves as a crucial intermediate and precursor in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and flame retardants.[1][3] Its utility in cross-coupling reactions makes it an essential building block for constructing complex molecular architectures in medicinal chemistry and materials science.[1] Given its widespread application, a thorough understanding of its commercial availability, purity grades, and the analytical methods used for its characterization is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of these technical aspects.

Commercial Availability and Specifications

This compound is readily available from numerous chemical suppliers. It is typically sold as a clear, colorless to pale yellow or brown liquid.[1][2][4] The purity levels offered by major suppliers generally range from 97% to over 99%, with the most common grade being 98%. The method of purity analysis, most frequently Gas Chromatography (GC), is often specified by the supplier.[1]

Below is a summary of typical commercial offerings for this compound.

Supplier ExampleCAS NumberMolecular WeightPurity (Assay)AppearanceCommon Quantities
Sigma-Aldrich583-53-9235.90 g/mol 98%Liquid5g, 50g, 250g
Thermo Scientific™583-53-9235.90 g/mol ≥97.5% (GC)Clear colorless to yellow to pale brown liquid50g, 250g
Chem-Impex583-53-9235.91 g/mol ≥99% (GC)Clear colorless liquidInquire
TCI America583-53-9235.90 g/mol >98.0% (GC)Colorless to pale yellow clear liquid25mL, 100mL, 500mL

Potential Impurities

The primary impurities in commercial this compound often stem from its synthesis process. Traditional methods involve the diazotization of o-bromoaniline, which can lead to residual starting materials or byproducts if the reaction and purification are incomplete.[5][6] The most common impurities are its positional isomers: 1,3-dibromobenzene (B47543) and 1,4-dibromobenzene. Depending on the synthetic route, trace amounts of bromobenzene (B47551) or tribromobenzenes may also be present. For high-purity applications, such as in pharmaceutical synthesis, the presence of these isomers can significantly affect reaction yields and the purity of the final product.

Analytical Methods and Experimental Protocols

Ensuring the purity of this compound is critical for its application in sensitive research and development environments. Several analytical techniques can be employed for its characterization.

Gas Chromatography (GC)

Gas chromatography is the most common and effective method for assessing the purity of volatile compounds like this compound and quantifying isomeric impurities.[7]

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable, such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Maintain at 200 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (with a split ratio, e.g., 50:1).

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Isomeric impurities will present as distinct peaks with slightly different retention times.

High-Performance Liquid Chromatography (HPLC)

While GC is preferred for volatile compounds, HPLC can also be used, particularly for non-volatile impurities or as an alternative method.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector (detection wavelength set to ~254 nm).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a concentration of about 0.5 mg/mL.

  • Data Analysis: Purity is calculated based on the relative peak areas, similar to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.

Experimental Protocol:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: The proton spectrum of this compound will show a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm). The integration of these signals should correspond to 4 protons. Impurities, such as isomers, will exhibit different splitting patterns and chemical shifts.

  • ¹³C NMR: The carbon spectrum will provide information on the number of unique carbon environments, helping to confirm the 1,2-substitution pattern and identify isomeric impurities.

  • Quantitative NMR (qNMR): For absolute purity determination, a known mass of the this compound sample is mixed with a known mass of a high-purity, stable internal standard (e.g., maleic anhydride). The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Applications in Research and Drug Development

This compound is a key starting material in organic synthesis.[3] In drug development, it is frequently used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds.[1] These reactions are fundamental to building the core structures of many pharmaceutical agents. It also serves as a precursor for the synthesis of heterocyclic compounds like carbazoles and phenothiazines, which are scaffolds present in various bioactive molecules.[5]

Workflow and Logic Diagrams

The selection of an appropriate grade of this compound and the subsequent purity verification are critical steps in a research workflow. The following diagram illustrates a logical process for a researcher.

G cluster_selection Phase 1: Grade Selection cluster_verification Phase 2: Purity Verification cluster_methods QC Methods cluster_disposition Phase 3: Disposition start Define Experimental Need (e.g., Synthesis, Standard) grade_select Select Commercial Grade (e.g., 98% vs. >99%) start->grade_select Sensitivity of Reaction procure Procure this compound grade_select->procure receive Receive & Log Sample procure->receive analytical_qc Perform Analytical QC receive->analytical_qc pass_qc Purity Confirmed? analytical_qc->pass_qc gc_ms GC-MS: Identify Isomers & Volatiles analytical_qc->gc_ms nmr NMR: Confirm Structure analytical_qc->nmr hplc HPLC: Check for Non-Volatile Impurities analytical_qc->hplc use Proceed to Experiment pass_qc->use Yes reject Reject or Purify Lot pass_qc->reject No

Caption: Workflow for selecting and verifying this compound purity.

References

A Technical Guide to the Historical Synthesis of 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of 1,2-dibromobenzene (B107964), a key intermediate in organic synthesis. The document provides a comparative analysis of the primary synthetic routes, detailed experimental protocols for key reactions, and a visual representation of the chemical transformations involved.

Introduction

This compound, also known as o-dibromobenzene, is a significant precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. Its utility often stems from the differential reactivity of its two bromine atoms, allowing for sequential and selective functionalization. Historically, two principal methods have been established for its synthesis: the direct electrophilic bromination of benzene (B151609) and the Sandmeyer reaction starting from an aromatic amine. This guide delves into the core principles and practical execution of these classical synthetic strategies.

Core Synthesis Methodologies

The historical synthesis of this compound has been dominated by two distinct approaches, each with its own set of advantages and challenges regarding product selectivity and purity.

Direct Bromination of Benzene

The direct bromination of benzene is a classic example of an electrophilic aromatic substitution reaction. In this method, benzene is treated with bromine in the presence of a Lewis acid catalyst, typically iron(III) bromide (FeBr₃), which is often generated in situ from iron filings and bromine.

The primary challenge of this method is the control of regioselectivity. The initial bromination of benzene is an activating step, making the resulting bromobenzene (B47551) more reactive towards further substitution than benzene itself. The bromine substituent is an ortho-, para- director, leading to a mixture of dibromobenzene isomers: 1,2- (ortho), 1,3- (meta), and 1,4- (para).

Quantitative Data on Isomer Distribution

The distribution of isomers in the direct bromination of benzene is highly dependent on the reaction conditions, including temperature and catalyst. Historically, achieving a high yield of the ortho isomer has been a significant challenge, with the para isomer typically being the major product due to steric hindrance at the ortho position.

Reaction ConditionThis compound (ortho) Yield1,4-Dibromobenzene (para) Yield1,3-Dibromobenzene (meta) YieldReference
Bromination of Benzene with Br₂/FeBr₃ (Typical)Minor ProductMajor ProductTraceGeneral textbook knowledge
Bromination of Toluene (B28343) (for comparison)32.9%66.8%0.3%[1]

Note: Specific historical quantitative data for the direct dibromination of benzene is scarce in readily available literature. The data for toluene is provided as an illustrative example of isomer distribution in the bromination of a substituted benzene.

Experimental Protocol: Direct Bromination of Benzene

This protocol is a representative procedure for the direct bromination of benzene, which yields a mixture of dibromobenzene isomers.

Materials:

  • Benzene

  • Bromine

  • Iron filings

  • Dichloromethane (or other suitable solvent)

  • Sodium bisulfite solution (for quenching excess bromine)

  • Sodium hydroxide (B78521) solution (for washing)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place benzene and a catalytic amount of iron filings.

  • From the dropping funnel, add bromine dropwise to the stirred benzene solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture and quench any unreacted bromine by washing with a sodium bisulfite solution.

  • Wash the organic layer with a dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The solvent is removed by distillation.

  • The resulting mixture of dibromobenzene isomers is then separated by fractional distillation or other chromatographic techniques. Due to the close boiling points of the isomers, this separation can be challenging.

Direct_Bromination Benzene Benzene Br2_FeBr3 Br₂ / FeBr₃ Benzene->Br2_FeBr3 Electrophilic Aromatic Substitution Mixture Mixture of Dibromobenzene Isomers (ortho, meta, para) Br2_FeBr3->Mixture Separation Separation (e.g., Fractional Distillation) Mixture->Separation o_Dibromobenzene This compound Separation->o_Dibromobenzene p_Dibromobenzene 1,4-Dibromobenzene Separation->p_Dibromobenzene m_Dibromobenzene 1,3-Dibromobenzene Separation->m_Dibromobenzene

Sandmeyer Reaction Pathway for this compound

Conclusion

The historical synthesis of this compound has relied on two main strategies. The direct bromination of benzene is a straightforward approach but suffers from a lack of regioselectivity, necessitating challenging separation procedures to isolate the desired ortho isomer from the more abundant para isomer. In contrast, the Sandmeyer reaction, starting from 2-bromoaniline, offers a highly regioselective and efficient route to pure this compound. For researchers and professionals in drug development and other areas of chemical synthesis, the choice of method has historically depended on the desired purity of the final product and the availability of starting materials. While modern synthetic methods have expanded the toolkit for the preparation of substituted aromatics, these classical reactions remain fundamental to the field of organic chemistry.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dibromobenzene in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dibromobenzene (B107964) in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document details protocols for selective monoarylation, diarylation to form o-terphenyls, and polymerization to synthesize poly(o-phenylene)s, offering valuable methodologies for the synthesis of complex organic molecules, functional materials, and pharmaceutical intermediates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the creation of C-C bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide. This compound serves as a readily available and versatile substrate for these reactions, offering two reactive sites for sequential or double functionalization. This allows for the synthesis of a diverse range of compounds, from simple biaryls to complex polymeric structures. The control over mono- versus diarylation is a key aspect of its utility, enabling the strategic construction of unsymmetrical biaryls or symmetrical o-terphenyls. Furthermore, its application in Suzuki polycondensation opens avenues for the synthesis of conjugated polymers with unique photophysical and electronic properties.

Reaction Mechanisms and Pathways

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the reaction can be controlled to achieve either mono- or diarylation, or to proceed in a chain-growth manner for polymerization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications of this compound in Suzuki-Miyaura Coupling

Selective Monoarylation

Selective mono-functionalization of this compound is a valuable strategy for the synthesis of unsymmetrical biaryls. Achieving high selectivity for the mono-coupled product over the di-coupled product often involves careful control of reaction conditions, such as the stoichiometry of the boronic acid, reaction time, and the choice of catalyst and ligand.

Diarylation for the Synthesis of o-Terphenyls

The double Suzuki-Miyaura coupling of this compound with two equivalents of an arylboronic acid provides a direct route to o-terphenyl (B166444) derivatives. These structures are of interest in materials science and as precursors to larger polycyclic aromatic hydrocarbons. Complete conversion to the diarylated product is typically favored by using an excess of the boronic acid and longer reaction times.

Suzuki Polycondensation for Poly(o-phenylene)s

Poly(o-phenylene)s are a class of conjugated polymers with potential applications in organic electronics. The Suzuki polycondensation of this compound with a benzene-1,2-diboronic acid equivalent (or the self-condensation of a monomer containing both bromo and boronic acid functionalities) can lead to the formation of these polymers. The molecular weight and properties of the resulting polymer are highly dependent on the reaction conditions.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound under various conditions, highlighting the product distribution between mono- and diarylation.

Table 1: Product Distribution in the Suzuki-Miyaura Reaction of o-Dibromobenzene with Phenylboronic Acid

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Monoarylation Yield (%)Diarylation Yield (%)Reference
1Pd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O100242565[1]
2Pd(OAc)₂ (3)NoneK₂CO₃Toluene/H₂O100242070[1]
3Pd-PEPPSI-iPr (3)NHCK₂CO₃Toluene/H₂O100243055[1]

Yields are based on the conversion of this compound and represent the relative product distribution.

Experimental Protocols

The following are detailed protocols for key experiments involving the Suzuki-Miyaura coupling of this compound.

Protocol 1: Selective Monoarylation of this compound

This protocol is designed to favor the formation of the mono-substituted product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (0.9 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction should be stopped when the majority of the arylboronic acid has been consumed to minimize the formation of the diarylated product.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the monoarylated product.

Monoarylation_Workflow Start Start Reagents Combine Reactants: This compound (1.0 eq) Arylboronic Acid (0.9 eq) Pd Catalyst, Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Workup Workup: Cool, Dilute with Water, Extract with Organic Solvent Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Isolated Monoarylated Product Purify->Product

Caption: Experimental workflow for selective monoarylation.

Protocol 2: Diarylation of this compound to Synthesize o-Terphenyls

This protocol is optimized for the formation of the di-substituted product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2-2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, 3:1:1 mixture)

  • Round-bottom flask with reflux condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve this compound and the arylboronic acid in the solvent mixture.

  • Add the base to the solution.

  • Degas the mixture by bubbling an inert gas through it for 20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC for the disappearance of the starting material and the mono-arylated intermediate.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., toluene).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the diarylated o-terphenyl.[2]

Diarylation_Workflow Start Start Dissolve Dissolve Reactants: This compound (1.0 eq) Arylboronic Acid (2.2-2.5 eq) in Solvent Start->Dissolve Base Add Base Dissolve->Base Degas Degas Mixture (Bubble with Ar/N2) Base->Degas Catalyst Add Pd Catalyst Degas->Catalyst Reflux Heat to Reflux (90-100 °C, 24-48 h) Catalyst->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Workup Workup: Cool, Add Water, Extract with Organic Solvent Monitor->Workup Reaction Complete Purify Purification: Column Chromatography or Recrystallization Workup->Purify Product Isolated Diarylated Product (o-Terphenyl) Purify->Product

Caption: Experimental workflow for the synthesis of o-terphenyls.

Protocol 3: Suzuki Polycondensation of this compound

This protocol provides a general method for the synthesis of poly(o-phenylene). Note that optimization of catalyst, ligand, and reaction conditions is often necessary to achieve high molecular weight polymers.

Materials:

  • This compound (1.0 equiv)

  • Benzene-1,2-diboronic acid bis(pinacol) ester (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and the ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • In a separate flask, dissolve this compound, benzene-1,2-diboronic acid bis(pinacol) ester, and the base in the degassed solvent.

  • Transfer the monomer solution to the catalyst solution via cannula under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-110 °C and stir for 48-72 hours. An increase in viscosity may be observed as the polymer forms.

  • After the desired polymerization time, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • The polymer can be further purified by Soxhlet extraction to remove oligomers and catalyst residues.

Polycondensation_Relationship Monomers Monomers (this compound + Diboronic Ester) Polymerization Suzuki Polycondensation Monomers->Polymerization CatalystSystem Pd Catalyst + Ligand CatalystSystem->Polymerization ReactionConditions Base + Solvent + Heat ReactionConditions->Polymerization Polymer Poly(o-phenylene) Polymerization->Polymer Byproducts Byproducts Polymerization->Byproducts

Caption: Logical relationship of components in Suzuki polycondensation.

Conclusion

This compound is a highly valuable and versatile substrate for Suzuki-Miyaura coupling reactions. The ability to control the reaction to selectively produce monoarylated, diarylated, or polymeric products makes it a powerful tool in synthetic chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, from the creation of complex small molecules to the development of novel polymeric materials. Careful optimization of reaction parameters is key to achieving the desired outcome and high yields.

References

Application Notes and Protocols: Generation of Benzyne from 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the generation of the highly reactive intermediate, benzyne (B1209423), from 1,2-dibromobenzene (B107964) using n-butyllithium. The in situ generated benzyne is subsequently trapped via a [4+2] cycloaddition reaction with furan (B31954) to yield 1,4-epoxy-1,4-dihydronaphthalene. This application note includes a summary of quantitative data, a step-by-step experimental protocol, and graphical representations of the reaction pathway and experimental workflow.

Introduction

Benzyne is a neutral, highly reactive intermediate derived from a benzene (B151609) ring by the removal of two ortho substituents. Its transient nature and unique reactivity make it a valuable synthon in organic chemistry, enabling the construction of complex polycyclic and heterocyclic scaffolds relevant to drug discovery and development. One of the common methods for benzyne generation involves the treatment of 1,2-dihalobenzenes with a strong organolithium base, such as n-butyllithium. The resulting benzyne can be trapped in situ with various reagents, such as dienes, to form stable adducts. This protocol details the generation of benzyne from this compound and its trapping with furan.

Data Presentation

ParameterValueReference
Starting Material This compound[1]
Reagent n-Butyllithium (n-BuLi)[1]
Trapping Agent Furan[2][3]
Product 1,4-Epoxy-1,4-dihydronaphthalene[2][3]
Solvent Toluene[1]
Reaction Temperature -78 °C to 25 °C[1]
Reaction Time ~ 1 hour[1]
Reported Yield 60-78% (based on a similar reaction with 1-bromo-2-iodobenzene)[1]
Work-up Aqueous quench, extraction, and column chromatography[2]

Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dibromobenzene This compound Bromophenyllithium 2-Bromophenyllithium Dibromobenzene->Bromophenyllithium + n-BuLi - Butane - LiBr nBuLi n-Butyllithium (n-BuLi) Furan Furan Product 1,4-Epoxy-1,4-dihydronaphthalene Benzyne Benzyne Bromophenyllithium->Benzyne - LiBr Benzyne->Product + Furan [4+2] Cycloaddition

Caption: Reaction pathway for the generation of benzyne and its trapping with furan.

Experimental Protocol

Materials:

  • This compound

  • n-Butyllithium (typically 1.6 M in hexanes)

  • Furan (freshly distilled)

  • Toluene (anhydrous)

  • Water (deionized)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Dry ice/acetone or isopropanol (B130326) bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Safety Precaution: n-Butyllithium is a pyrophoric reagent and reacts violently with water. All manipulations should be carried out under an inert atmosphere by trained personnel using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).

  • Reaction Setup:

    • To an oven-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet connected to a bubbler, add this compound (1.0 eq) and anhydrous toluene.

    • Add freshly distilled furan (1.2 eq) to the flask.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone or isopropanol bath.

  • Benzyne Generation and Trapping:

    • Slowly add n-butyllithium (1.6 M in hexanes, 1.2 eq) dropwise to the stirred solution at -78 °C over a period of 20-30 minutes. The addition should be controlled to maintain the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature (approximately 25 °C) and stir for an additional 5 minutes.[1]

  • Work-up:

    • Quench the reaction by carefully adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1,4-epoxy-1,4-dihydronaphthalene.

Experimental Workflow

G Setup 1. Reaction Setup - Oven-dried flask under inert gas - Add this compound and furan in toluene Cooling 2. Cool to -78 °C Setup->Cooling Addition 3. Slow addition of n-BuLi (maintain T < -70 °C) Cooling->Addition Stirring1 4. Stir at -78 °C for 30 min Addition->Stirring1 Warmup 5. Warm to room temperature and stir Stirring1->Warmup Quench 6. Quench with water Warmup->Quench Extraction 7. Extract with Ethyl Acetate Quench->Extraction Wash 8. Wash with Brine Extraction->Wash Dry 9. Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Purify by Column Chromatography Concentrate->Purify Product Pure 1,4-Epoxy-1,4- dihydronaphthalene Purify->Product

Caption: Step-by-step workflow for the synthesis of 1,4-epoxy-1,4-dihydronaphthalene.

References

Application Notes and Protocols for the Synthesis of Carbazole Derivatives Using 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Furthermore, their unique photophysical and electronic properties have led to their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. This document provides detailed protocols for the synthesis of carbazole derivatives, with a specific focus on methods utilizing 1,2-dibromobenzene (B107964) as a key starting material. The methodologies described herein are based on robust and versatile palladium-catalyzed cross-coupling reactions and the classic Cadogan cyclization, offering efficient routes to a diverse range of carbazole structures.

Synthetic Strategies

Two primary synthetic pathways originating from this compound are detailed:

  • One-Pot Palladium-Catalyzed Tandem N-Arylation and C-H Arylation: This modern and efficient approach involves the direct reaction of this compound with various anilines in a single reaction vessel. The use of microwave irradiation can significantly reduce reaction times.[1]

  • Two-Step Synthesis via Suzuki Coupling and Cadogan Cyclization: This classical yet reliable method involves an initial Suzuki coupling to form a 2-nitrobiphenyl (B167123) intermediate, which then undergoes a reductive cyclization to yield the carbazole core. This two-step process allows for the synthesis of a wide variety of substituted carbazoles.

Method 1: One-Pot Palladium-Catalyzed Tandem Synthesis

This method outlines a highly efficient, microwave-assisted, one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes, including this compound. The reaction proceeds via a tandem intermolecular amination and intramolecular direct arylation catalyzed by a palladium nanocatalyst.[1]

Experimental Protocol

General Procedure for the Microwave-Assisted Synthesis of 9H-Carbazoles:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted aniline (B41778) (1.2 mmol), this compound (1.0 mmol), potassium acetate (B1210297) (KOAc, 3.0 mmol), and the palladium nanocatalyst supported on biochar (PdNPs/BC, 5 mol%).

  • Add N,N-dimethylformamide (DMF, 5 mL) as the solvent.

  • Seal the vial with a septum.

  • Place the reaction vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 180°C for 25 minutes with a maximum power of 200 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with additional ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 9H-carbazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data
EntryAniline DerivativeProductYield (%)
1Aniline9H-Carbazole88
24-Methoxyaniline3-Methoxy-9H-carbazole77
34-Fluoroaniline3-Fluoro-9H-carbazole85
44-Methylaniline3-Methyl-9H-carbazole82
54-Aminobenzonitrile9H-Carbazole-3-carbonitrile75
64-Aminoacetophenone1-(9H-Carbazol-3-yl)ethan-1-one78
73-Nitroaniline2-Nitro-9H-carbazole65
82-Aminopyridine9H-Pyrido[2,3-b]indole72

Yields are based on the protocol described by Steingruber, H. S., et al. (2021).[1]

Reaction Workflow

G cluster_workflow One-Pot Synthesis Workflow start Combine Reactants: - Substituted Aniline - this compound - KOAc - PdNPs/BC - DMF microwave Microwave Irradiation (180 °C, 25 min) start->microwave 1. Reaction Setup workup Work-up: - Dilution with Ethyl Acetate - Filtration - Washing - Drying microwave->workup 2. Reaction Completion purification Purification: Flash Column Chromatography workup->purification 3. Isolation product Characterized Carbazole Derivative purification->product 4. Final Product

Figure 1: Workflow for the one-pot synthesis of carbazoles.

Method 2: Two-Step Synthesis via Suzuki Coupling and Cadogan Cyclization

This classical approach provides a versatile route to carbazoles, particularly when specific substitution patterns are desired that may not be directly accessible through a one-pot method. The first step involves the formation of a 2-nitrobiphenyl intermediate via a Suzuki coupling reaction between this compound and a nitrophenylboronic acid. The subsequent Cadogan cyclization of the 2-nitrobiphenyl derivative yields the carbazole.

Experimental Protocol

Step 1: Suzuki Coupling for the Synthesis of 2-Bromo-2'-nitrobiphenyl

  • In a round-bottom flask, dissolve this compound (1.0 mmol), 2-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol) in a 4:1 mixture of toluene (B28343) and water (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours under an argon atmosphere.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield 2-bromo-2'-nitrobiphenyl.

Step 2: Cadogan Cyclization for the Synthesis of 9H-Carbazole

  • In a high-boiling point solvent such as 1,2-dichlorobenzene (B45396) (o-DCB), dissolve the 2-bromo-2'-nitrobiphenyl intermediate (1.0 mmol).

  • Add triethyl phosphite (B83602) (P(OEt)₃, 3.0 mmol).

  • Heat the reaction mixture to reflux (approximately 180°C) and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to obtain the desired 9H-carbazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data
Entry2-Nitrophenylboronic Acid2-Bromo-2'-nitrobiphenyl Yield (%)Final Carbazole DerivativeCarbazole Yield (%)
12-Nitrophenylboronic acid~859H-Carbazole~80
24-Methoxy-2-nitrophenylboronic acid~823-Methoxy-9H-carbazole~78
34-Fluoro-2-nitrophenylboronic acid~883-Fluoro-9H-carbazole~82
44-Methyl-2-nitrophenylboronic acid~843-Methyl-9H-carbazole~79

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Reaction Pathway

G cluster_pathway Two-Step Synthesis Pathway start This compound + 2-Nitrophenylboronic Acid suzuki Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) start->suzuki intermediate 2-Bromo-2'-nitrobiphenyl suzuki->intermediate Step 1 cadogan Cadogan Cyclization (P(OEt)₃, reflux) intermediate->cadogan product Substituted Carbazole cadogan->product Step 2

Figure 2: Pathway for the two-step synthesis of carbazoles.

Reaction Mechanisms

Buchwald-Hartwig Amination Catalytic Cycle

The palladium-catalyzed amination is a key step in the one-pot synthesis. It follows a well-established catalytic cycle.

G cluster_mechanism Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base pd2_amido Ar-Pd(II)L₂(NR'R'') amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Cadogan Cyclization Mechanism

The Cadogan cyclization involves the deoxygenation of a nitro group to a nitrene, which then undergoes intramolecular cyclization.

G cluster_mechanism Cadogan Cyclization Mechanism nitro 2-Nitrobiphenyl deoxygenation1 Deoxygenation (P(OR)₃) nitro->deoxygenation1 nitroso Nitroso Intermediate deoxygenation1->nitroso deoxygenation2 Further Deoxygenation nitroso->deoxygenation2 nitrene Nitrene Intermediate deoxygenation2->nitrene cyclization Intramolecular Cyclization nitrene->cyclization carbazole Carbazole cyclization->carbazole

Figure 4: Mechanism of the Cadogan cyclization reaction.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • This compound is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Palladium catalysts are expensive and can be pyrophoric; handle with care under an inert atmosphere where necessary.

  • Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate safety features.

  • High-boiling point solvents used in the Cadogan cyclization should be handled with care at elevated temperatures.

Conclusion

The synthesis of carbazole derivatives from this compound can be achieved efficiently through both modern one-pot palladium-catalyzed methods and traditional two-step sequences involving Suzuki coupling and Cadogan cyclization. The choice of method will depend on the desired substitution pattern, available resources, and desired reaction scale. The protocols and data provided in these application notes offer a comprehensive guide for researchers in the fields of medicinal chemistry and materials science to synthesize a wide array of carbazole-based molecules for further investigation.

References

Application Notes and Protocols for the Experimental Setup of Grignard Reagent Formation with 1,2-Dibromobenzene and In-Situ Trapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formation of a Grignard reagent from 1,2-dibromobenzene (B107964), which proceeds via a benzyne (B1209423) intermediate, and its subsequent in-situ trapping with a diene. This method is a valuable tool in organic synthesis for the construction of complex aromatic and bicyclic ring systems, which are common scaffolds in pharmaceutical compounds.

Introduction

The reaction of this compound with magnesium does not typically lead to a stable di-Grignard reagent. Instead, the initial formation of a mono-Grignard reagent, 2-bromophenylmagnesium bromide, is followed by the elimination of magnesium bromide to generate the highly reactive intermediate, benzyne. This intermediate can then be trapped in a [4+2] cycloaddition reaction with a suitable diene, such as furan (B31954), to yield a Diels-Alder adduct. This protocol details the experimental setup for the generation of benzyne from this compound and its trapping with furan to synthesize 1,4-epoxy-1,4-dihydronaphthalene.

Data Presentation

The following table summarizes representative quantitative data for the formation of the Grignard reagent from this compound and the in-situ trapping of the resulting benzyne with furan.

ParameterValueNotes
Reactants
This compound1.0 equiv.Starting material
Magnesium Turnings1.1 - 1.5 equiv.Should be in excess
Furan2.0 - 3.0 equiv.Trapping agent, used in excess
Anhydrous THF~10-20 mL per mmol of this compoundSolvent
Iodine or 1,2-Dibromoethane (B42909)Catalytic amountInitiator for Grignard formation
Reaction Conditions
TemperatureReflux (~66 °C in THF)To initiate and sustain the reaction
Reaction Time1 - 2 hoursFor complete formation and trapping
AtmosphereAnhydrous, inert (Nitrogen or Argon)Critical to prevent quenching of the Grignard reagent
Yield
Typical Yield of Trapped Product40-60%Based on this compound

Experimental Protocols

This protocol describes the formation of the benzyne intermediate from this compound and its in-situ trapping with furan. All glassware must be rigorously dried, and the reaction must be carried out under an inert atmosphere.

Materials:

  • This compound

  • Magnesium turnings

  • Furan (freshly distilled)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles

Procedure:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a dropping funnel.

    • Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) into the reaction flask.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.

    • Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed or bubbles form on the magnesium surface with 1,2-dibromoethane. This indicates the activation of the magnesium surface. Allow the flask to cool.

  • Reaction Initiation:

    • Add anhydrous THF to the flask to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and furan (2.5 equivalents) in anhydrous THF.

    • Add a small portion (approximately 10%) of the this compound/furan solution to the magnesium suspension.

    • Gently warm the mixture to initiate the Grignard reaction. The reaction is typically indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and spontaneous refluxing of the solvent.[1]

  • Grignard Reagent Formation and In-Situ Trapping:

    • Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.[1] The exothermic nature of the Grignard formation should sustain the reaction.

    • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for 1-2 hours to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

Visualizations

Chemical Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound 2-Bromophenylmagnesium_bromide 2-Bromophenyl- magnesium bromide This compound->2-Bromophenylmagnesium_bromide + Mg (in THF) Mg Mg Mg->2-Bromophenylmagnesium_bromide Furan Furan 1,4-Epoxy-1,4-dihydronaphthalene 1,4-Epoxy-1,4- dihydronaphthalene Furan->1,4-Epoxy-1,4-dihydronaphthalene Benzyne Benzyne 2-Bromophenylmagnesium_bromide->Benzyne - MgBr2 Benzyne->1,4-Epoxy-1,4-dihydronaphthalene + Furan (Diels-Alder)

Caption: Reaction pathway for benzyne formation and trapping.

Experimental Workflow

Experimental_Workflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Flame-Dry Three-Neck Flask, Condenser, Dropping Funnel B Activate Mg with Iodine/1,2-Dibromoethane A->B C Initiate Reaction with Small Portion of Reactants B->C D Slow Addition of This compound & Furan in THF C->D E Reflux for 1-2 hours D->E F Quench with aq. NH4Cl E->F G Extract with Diethyl Ether F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J Final Product: 1,4-Epoxy-1,4- dihydronaphthalene I->J

Caption: Experimental workflow for Grignard formation and trapping.

References

Application Notes and Protocols: 1,2-Dibromobenzene as a Versatile Precursor for Organometallic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-Dibromobenzene (B107964) is a readily available and versatile starting material in organic synthesis, primarily serving as a precursor for a variety of reactive organometallic intermediates. Its two bromine atoms, positioned ortho to each other, allow for the selective formation of mono- or di-substituted organometallic reagents, as well as the generation of the highly reactive intermediate, benzyne (B1209423). These organometallic compounds are crucial building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients, by enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Grignard reagents, organolithium compounds, and benzyne intermediates from this compound, and its use in transition metal-catalyzed cross-coupling reactions.

Application Note 1: Synthesis of Phenylmagnesium Bromide Grignard Reagents

Grignard reagents are powerful nucleophiles used extensively for forming carbon-carbon bonds. This compound can be used to form a mono-Grignard reagent, 2-bromophenylmagnesium bromide, or a di-Grignard reagent, depending on the stoichiometry of magnesium used. The mono-Grignard is particularly useful for sequential functionalization. The reaction is sensitive to air and moisture, requiring anhydrous conditions for success.

Logical Workflow for Grignard Reagent Formation

cluster_prep Preparation cluster_reaction Reaction cluster_use Utilization p1 Dry Glassware (Oven, >110°C) p2 Assemble under Inert Atmosphere (N2/Ar) p1->p2 r1 Charge Flask with Mg Turnings & Anhydrous Ether p2->r1 r2 Add Initiator (e.g., I2, 1,2-dibromoethane) r1->r2 r3 Slowly Add this compound in Ether r2->r3 r4 Maintain Reflux (Gentle Heating if Needed) r3->r4 r5 Reaction Complete (Mg Consumed) r4->r5 u1 Use Grignard Solution Directly r5->u1 u2 React with Electrophile (e.g., Ketone, Aldehyde) u1->u2 u3 Aqueous Work-up & Purification u2->u3

Caption: Experimental workflow for the synthesis and use of Grignard reagents.

Experimental Protocol: Synthesis of 2-Bromophenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[3]

  • Iodine crystal (as initiator)[4]

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven at >110°C for several hours and assembled hot under a stream of inert gas.[5]

  • Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a single crystal of iodine. The flask may be gently warmed to sublime the iodine, activating the magnesium surface.[4][6]

  • Reaction: Add a small portion of the anhydrous ether to cover the magnesium. Dissolve this compound (1.0 eq) in anhydrous ether in the dropping funnel.

  • Add a small amount of the this compound solution to the magnesium. The reaction should initiate, evidenced by bubbling and a color change. If it does not start, gentle warming or sonication may be required.[7][6]

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately.[7]

Quantitative Data:

ParameterConditionPurpose / Note
Solvent Anhydrous Diethyl Ether or THFEthers solvate the magnesium ion, stabilizing the Grignard reagent.[3]
Temperature Reflux (~35°C for Et₂O, ~66°C for THF)Controls reaction rate. Higher temperatures can favor side reactions.[7]
Initiators I₂, 1,2-dibromoethaneChemically clean the passivating MgO layer from the magnesium surface.[4][5][6]
Reactant Ratio 1.1 eq Mg to 1.0 eq 1,2-DBBFor mono-Grignard formation. Using >2.2 eq Mg can lead to the di-Grignard.
Typical Yield 80-95% (in solution)Yield is typically assumed based on subsequent reactions with electrophiles.

Application Note 2: Synthesis of Organolithium Reagents

Organolithium reagents are generally more reactive than their Grignard counterparts and are prepared via lithium-halogen exchange.[8] Reacting this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures, results in the selective exchange of one bromine atom to form 2-bromophenyllithium.[9] This intermediate is a powerful nucleophile and base.

Logical Pathway for Organolithium Reagent Synthesis and Reaction

cluster_main Synthesis and Trapping of 2-Bromophenyllithium start This compound intermediate 2-Bromophenyllithium (Organometallic Intermediate) start->intermediate Lithium-Halogen Exchange (-78°C, THF) reagent n-Butyllithium (n-BuLi) reagent->intermediate product Functionalized Product (e.g., Benzylic Alcohol, Benzoic Acid) intermediate->product Nucleophilic Addition electrophile Electrophile (e.g., Ketone, Aldehyde, CO2) electrophile->product

Caption: Synthesis of 2-bromophenyllithium and its subsequent reaction.

Experimental Protocol: Synthesis of 2-Bromophenyllithium

Materials:

  • This compound

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry ice/acetone bath

Procedure:

  • Setup: Under an inert atmosphere, add anhydrous THF to a flame-dried Schlenk flask and cool the flask to -78°C using a dry ice/acetone bath.

  • Addition: Add this compound (1.0 eq) to the cold THF.

  • Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution. Maintain the temperature at -78°C.

  • Stirring: Stir the reaction mixture at -78°C for 30-60 minutes. The resulting solution contains the 2-bromophenyllithium reagent.

  • Reaction: The organolithium reagent is not isolated and should be used immediately by adding a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) directly to the cold reaction mixture.[9]

  • Quenching: After the reaction with the electrophile is complete, slowly warm the mixture to room temperature and quench by adding saturated aqueous ammonium (B1175870) chloride solution.

Quantitative Data:

ParameterConditionPurpose / Note
Solvent Anhydrous THFEssential for solvating the lithium species and maintaining low temperatures.
Temperature -78°C to -100°CCritical for preventing side reactions, such as elimination to form benzyne.[9]
Reagent n-Butyllithium (n-BuLi)A strong base and lithiating agent for efficient halogen-metal exchange.
Reaction Time 30-60 minutesSufficient for complete formation of the mono-lithiated species.
Applications Addition to ketones, aldehydes, nitriles, amidesForms a wide variety of functionalized aromatic compounds.[9]

Application Note 3: Generation of Benzyne Intermediate

1,2-dihalobenzenes are classic precursors to benzyne (1,2-didehydrobenzene), a highly reactive and planar intermediate with a strained triple bond within the aromatic ring.[10][11] Benzyne is not isolated but is generated in situ and trapped with a suitable reagent, such as a diene in a [4+2] Diels-Alder cycloaddition.[10] One common method involves the treatment of this compound with a strong base like potassium amide or by decomposing the 2-bromophenyllithium intermediate.

Benzyne Formation and Trapping Pathway

cluster_main Benzyne Generation from this compound start This compound step1 2-Bromophenyllithium (via n-BuLi) start->step1 Lithiation benzyne Benzyne Intermediate (Highly Reactive) step1->benzyne Elimination of LiBr (Warming) product Diels-Alder Adduct benzyne->product [4+2] Cycloaddition trapper Trapping Agent (e.g., Furan (B31954), Anthracene) trapper->product

Caption: Pathway for generating and trapping the reactive benzyne intermediate.

Experimental Protocol: Benzyne Generation and Trapping with Furan

Materials:

  • This compound

  • n-Butyllithium in hexanes

  • Furan (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere setup

Procedure:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and a large excess of furan (e.g., 10 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78°C.

  • Benzyne Generation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. The 2-bromophenyllithium intermediate will form and subsequently eliminate lithium bromide to generate benzyne.

  • Trapping: The benzyne generated in situ is immediately trapped by the furan in a Diels-Alder reaction.

  • Reaction Completion: After the addition of n-BuLi, allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer with MgSO₄, and concentrate in vacuo. Purify the resulting cycloadduct by column chromatography.

Quantitative Data:

ParameterConditionPurpose / Note
Benzyne Precursor This compoundA reliable and common starting material.
Base/Reagent n-BuLi or KNH₂Strong bases required to initiate the elimination sequence.[10][11]
Trapping Agent Furan, Anthracene, CyclopentadieneDienes that readily undergo [4+2] cycloaddition reactions.[10]
Temperature -78°C to room temp.Low temperature for initial lithiation, warming promotes elimination to benzyne.
Yield Variable (40-70%)Highly dependent on the efficiency of the trapping agent.

Application Note 4: Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[12] These reactions are cornerstones of modern medicinal chemistry, allowing for the construction of complex biaryl structures and the introduction of various functional groups.[12][13] The two bromine atoms can be functionalized sequentially, providing a route to unsymmetrically substituted benzene (B151609) derivatives.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Br (1,2-DBB) pd2_complex Ar-Pd(II)-Br(L2) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + Ar'-B(OR)2 (Base) pd2_diaryl Ar-Pd(II)-Ar'(L2) transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 + Ar-Ar' (Product)

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Experimental Protocol: Mono-Arylation of this compound via Suzuki Coupling

Materials:

  • This compound

  • An arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Setup: To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the base (2-3 eq), and the palladium catalyst (1-5 mol%).

  • Degassing: Seal the flask and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the mono-arylated product.

Quantitative Data:

ParameterTypical Reagents/ConditionsPurpose / Note
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandThe choice of catalyst and ligand is critical for reaction efficiency.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for the transmetalation step.[14]
Solvent Toluene, Dioxane, DMF, often with waterSolubilizes both organic and inorganic reagents.
Temperature 80 - 110°CProvides thermal energy to drive the catalytic cycle.
Yield 70-95%Generally high-yielding for a wide range of substrates.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, must be taken. All reactions involving organometallic reagents should be conducted under an inert atmosphere.

References

Applications of 1,2-Dibromobenzene in Materials Science and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromobenzene (B107964) is a versatile aromatic compound that serves as a key building block in the synthesis of a variety of advanced materials and complex organic molecules. Its two adjacent bromine atoms provide reactive sites for various cross-coupling reactions, making it an invaluable precursor in materials science and polymer chemistry. This document outlines specific applications of this compound in the synthesis of triphenylene-based materials, conjugated polymers, and as a potential precursor for the bottom-up synthesis of graphene nanoribbons. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these synthetic methodologies.

I. Synthesis of Triphenylene (B110318) Derivatives via Yamamoto Coupling

Triphenylene and its derivatives are disc-shaped polycyclic aromatic hydrocarbons that exhibit liquid crystalline properties, making them suitable for applications in organic electronics as charge-transporting materials. The nickel-mediated Yamamoto coupling of this compound and its substituted analogues provides a direct and efficient route to these materials.

Data Presentation: Synthesis of Substituted Triphenylenes

The Yamamoto coupling reaction of various substituted 1,2-dibromobenzenes demonstrates the versatility of this method for accessing a range of triphenylene derivatives with different electronic properties.[1][2][3][4]

EntryThis compound DerivativeProductYield (%)
1This compoundTriphenylene60
24,5-Dimethyl-1,2-dibromobenzene2,3,6,7,10,11-Hexamethyltriphenylene74
34,5-Difluoro-1,2-dibromobenzene2,3,6,7,10,11-Hexafluorotriphenylene44
41,2,3,4-Tetrafluoro-5,6-dibromobenzenePerfluorotriphenylene20
Experimental Protocol: Synthesis of Triphenylene (Table 1, Entry 1)

This protocol is adapted from the general procedure for nickel-mediated Yamamoto coupling.[1][2]

Materials:

Procedure:

  • In a glovebox, add Ni(COD)₂ (1.25 eq.), 2,2'-bipyridine (1.25 eq.), and 1,5-cyclooctadiene (2 eq.) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous THF to dissolve the reagents.

  • Add this compound (1 eq.) to the reaction mixture.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under an inert atmosphere (Argon or Nitrogen).

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, quench the reaction by adding a mixture of 1 M HCl and acetone.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure triphenylene.

Logical Relationship: Yamamoto Coupling for Triphenylene Synthesis

Yamamoto_Coupling This compound This compound Reaction_Mixture Reaction Mixture in THF This compound->Reaction_Mixture Ni(COD)2 Ni(COD)2 Ni(COD)2->Reaction_Mixture bpy bpy bpy->Reaction_Mixture Triphenylene Triphenylene Reaction_Mixture->Triphenylene Room Temp, Overnight

Yamamoto coupling for triphenylene synthesis.

II. Synthesis of Conjugated Polymers

This compound can be utilized as a monomer in various cross-coupling polymerization reactions to synthesize conjugated polymers such as poly(o-phenylene) and poly(o-phenylene vinylene). These polymers are of interest for their potential applications in organic electronics due to their conjugated backbones.

A. Poly(o-phenylene) via Yamamoto Polymerization

Yamamoto polymerization is a nickel-catalyzed dehalogenative polycondensation of aryl dihalides. While this method is well-established for the synthesis of poly(p-phenylene), specific protocols for the polymerization of this compound to high molecular weight poly(o-phenylene) are less common in the literature. The following is a general protocol that can be adapted for this purpose.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, add Ni(COD)₂ (1.2 eq.) and 2,2'-bipyridine (1.2 eq.) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DMF or THF to the flask.

  • Add this compound (1 eq.) to the reaction mixture.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under an inert atmosphere.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the reaction mixture into a large volume of methanol (B129727) or acetone.

  • Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.

  • The polymer can be further purified by Soxhlet extraction to remove oligomers and catalyst residues.

B. Poly(o-phenylene vinylene) via Heck Polymerization

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, can be employed for the synthesis of poly(phenylene vinylene)s. For poly(o-phenylene vinylene), this would involve the polycondensation of this compound with a vinylating agent such as ethylene (B1197577) or a divinylbenzene (B73037) derivative. Detailed protocols specifically for the Heck polymerization of this compound are not widely reported, but a general procedure is provided below.[5]

Materials:

  • This compound

  • 1,2-Divinylbenzene or Ethylene gas

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Pressure-rated reaction vessel (for use with ethylene gas)

Procedure:

  • To a pressure-rated Schlenk flask, add this compound (1 eq.), Pd(OAc)₂ (0.02-0.05 eq.), and P(o-tolyl)₃ (0.04-0.1 eq.).

  • Add anhydrous DMF and triethylamine (2.2 eq.).

  • If using 1,2-divinylbenzene, add it to the flask (1 eq.). If using ethylene, pressurize the vessel with ethylene gas to the desired pressure.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 24-72 hours.

  • Cool the reaction to room temperature and release any excess pressure if ethylene was used.

  • Precipitate the polymer by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Experimental Workflow: Polymer Synthesis via Cross-Coupling

Polymer_Synthesis_Workflow cluster_yamamoto Yamamoto Polymerization cluster_heck Heck Polymerization Y_Monomer This compound Y_Reaction Polymerization (DMF, 60-80°C) Y_Monomer->Y_Reaction Y_Catalyst Ni(COD)2 / bpy Y_Catalyst->Y_Reaction Y_Polymer Poly(o-phenylene) Y_Reaction->Y_Polymer H_Monomer1 This compound H_Reaction Polymerization (DMF, Et3N, 80-100°C) H_Monomer1->H_Reaction H_Monomer2 Ethylene / Divinylbenzene H_Monomer2->H_Reaction H_Catalyst Pd(OAc)2 / P(o-tolyl)3 H_Catalyst->H_Reaction H_Polymer Poly(o-phenylene vinylene) H_Reaction->H_Polymer

Workflow for polymer synthesis.

III. Precursor for On-Surface Synthesis of Graphene Nanoribbons

The on-surface synthesis of graphene nanoribbons (GNRs) from molecular precursors is a promising bottom-up approach to create atomically precise carbon nanostructures. This method typically involves the deposition of halogenated precursor molecules onto a catalytic metal surface, followed by thermally induced dehalogenation and subsequent cyclodehydrogenation. While this compound itself is not a common precursor for GNRs, the principles of on-surface synthesis using di-brominated aromatic molecules are directly applicable.

Signaling Pathway: On-Surface Synthesis of Graphene Nanostructures

GNR_Synthesis Precursor Dibrominated Aromatic Precursor Deposition Thermal Deposition Precursor->Deposition Surface Metal Surface (e.g., Au(111)) Surface->Deposition Adsorbed_Precursor Adsorbed Precursors Deposition->Adsorbed_Precursor Annealing1 Annealing (~200 °C) Adsorbed_Precursor->Annealing1 C-Br Cleavage Polymer_Chain Polymer Chains (Ullmann Coupling) Annealing1->Polymer_Chain Annealing2 Annealing (~400 °C) Polymer_Chain->Annealing2 Cyclodehydrogenation GNR Graphene Nanoribbon Annealing2->GNR

On-surface synthesis of GNRs.
Experimental Protocol: General On-Surface Synthesis of Nanostructures

This protocol outlines the general steps for the on-surface synthesis of one-dimensional nanostructures from di-brominated aromatic precursors on a gold surface under ultra-high vacuum (UHV) conditions.[6][7]

Materials and Equipment:

  • Di-brominated aromatic precursor (e.g., a derivative of this compound)

  • Single-crystal Au(111) substrate

  • Ultra-high vacuum (UHV) system equipped with:

    • Sputter gun for surface cleaning

    • Annealing stage

    • Molecular evaporator (Knudsen cell)

    • Scanning Tunneling Microscope (STM) for imaging

Procedure:

  • Substrate Preparation:

    • The Au(111) single crystal is cleaned in UHV by cycles of Ar⁺ sputtering and subsequent annealing to approximately 450-500 °C to obtain a clean and well-ordered surface.

  • Molecular Deposition:

    • The precursor molecules are sublimed from a molecular evaporator onto the clean Au(111) surface held at room temperature. The deposition rate is kept low to achieve sub-monolayer coverage.

  • Polymerization (Ullmann Coupling):

    • The substrate with the adsorbed precursor molecules is annealed to a temperature sufficient to induce C-Br bond cleavage and subsequent radical addition to form polymer chains. This temperature is typically around 200 °C.

  • Cyclodehydrogenation:

    • The sample is further annealed to a higher temperature, typically around 400 °C, to induce intramolecular C-H bond activation and C-C bond formation, leading to the planarization of the polymer chains into graphene nanoribbons.

  • Characterization:

    • The resulting nanostructures are characterized in situ using Scanning Tunneling Microscopy (STM) at low temperatures (e.g., 77 K or 4.5 K) to obtain high-resolution images of their atomic structure.

Conclusion

This compound is a highly valuable and versatile starting material in materials science and polymer synthesis. Its ability to undergo various cross-coupling reactions enables the synthesis of a wide range of functional materials, from discotic liquid crystals like triphenylenes to conjugated polymers and potentially as a precursor for atomically precise graphene nanostructures. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this important chemical building block. Further research into the direct polymerization of this compound is warranted to fully elucidate its potential in creating novel polymeric materials with unique properties.

References

Application Notes and Protocols for 1,2-Dibromobenzene as a High-Temperature Organic Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dibromobenzene (B107964) as a high-boiling point solvent for a variety of high-temperature organic reactions. Its inert nature, high boiling point, and ability to dissolve a wide range of organic compounds make it an excellent choice for reactions requiring elevated temperatures to proceed at a reasonable rate, particularly for coupling reactions involving less reactive substrates.

Introduction to this compound as a High-Temperature Solvent

This compound is a colorless to light yellow liquid with a high boiling point, making it a suitable solvent for organic reactions that require sustained high temperatures.[1][2][3] Its chemical stability under demanding reaction conditions, coupled with its ability to dissolve many organic substrates and reagents, makes it a valuable alternative to other high-boiling solvents like DMF, DMAc, or NMP, especially when those solvents might participate in or interfere with the desired reaction.[4]

Key Advantages:
  • High Boiling Point: Allows for a wide operational temperature range, enabling reactions with high activation energies.

  • Chemical Inertness: Generally does not participate in reactions, ensuring a clean reaction profile.

  • Good Solvating Power: Dissolves a broad spectrum of organic compounds, including non-polar and moderately polar substrates.[4]

  • Low Water Solubility: Facilitates straightforward aqueous work-ups for product isolation.[4]

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReferences
Molecular Formula C₆H₄Br₂[2]
Molecular Weight 235.91 g/mol [2]
Boiling Point 224-226 °C[2][3]
Melting Point 4-6 °C[2][3]
Density 1.956 g/mL at 25 °C[2][3]
Solubility Soluble in ethers, alcohols, and aromatic hydrocarbons; poorly soluble in water.[4]
Appearance Clear, colorless to light yellow liquid.[2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Combustible liquid.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Always consult the Safety Data Sheet (SDS) before using this compound.

High-Temperature Applications in Organic Synthesis

This compound is particularly well-suited as a solvent for various palladium-catalyzed cross-coupling reactions, which often require elevated temperatures to facilitate the coupling of challenging substrates such as aryl chlorides or sterically hindered reactants.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting a high-temperature, palladium-catalyzed cross-coupling reaction using this compound as a solvent.

G General Experimental Workflow for High-Temperature Reactions in this compound cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide, coupling partner, base, and catalyst/ligand in a reaction vessel. B Add anhydrous and degassed This compound as the solvent. A->B C Establish an inert atmosphere (e.g., Nitrogen or Argon). B->C D Heat the reaction mixture to the desired high temperature (e.g., 120-180 °C). C->D E Monitor reaction progress (e.g., by TLC, GC-MS, or LC-MS). D->E F Cool the reaction mixture to room temperature. E->F G Perform aqueous work-up (e.g., wash with water and brine). F->G H Extract the product with a suitable organic solvent (e.g., ethyl acetate). G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify the crude product (e.g., by column chromatography). I->J

Caption: General experimental workflow for high-temperature reactions.

Experimental Protocols

The following are detailed, illustrative protocols for key high-temperature organic reactions where this compound can be employed as a solvent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[5] The use of this compound as a solvent is particularly advantageous for the coupling of unreactive aryl chlorides or sterically demanding substrates that require high temperatures.

G Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (R¹-X) Trans_complex R¹-Pd(II)L₂(R²) OA_complex->Trans_complex Transmetalation (R²-B(OR)₂ + Base) Trans_complex->Pd0 Reductive Elimination Product R¹-R² Trans_complex->Product G Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (R¹-X) Amine_complex [R¹-Pd(II)L₂(NHR²R³)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR²R³) Amido_complex R¹-Pd(II)L₂(NR²R³) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product R¹-NR²R³ Amido_complex->Product G Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (R¹-X) Trans_complex R¹-Pd(II)L₂(C≡CR²) OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product R¹-C≡CR² Trans_complex->Product CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne H-C≡CR² Base Cu_alkyne->OA_complex Cu_alkyne->CuX G Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (R¹-X) Alkene_complex [R¹-Pd(II)L₂(Alkene)]⁺X⁻ OA_complex->Alkene_complex Alkene Coordination Insertion_product R¹-Alkyl-Pd(II)L₂ Alkene_complex->Insertion_product Migratory Insertion Insertion_product->Pd0 β-Hydride Elimination Product R¹-Alkene Insertion_product->Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for four major palladium-catalyzed cross-coupling reactions utilizing 1,2-dibromobenzene (B107964) as a key substrate. The unique disposition of the two bromine atoms in an ortho relationship allows for sequential or double couplings, providing access to a diverse range of complex aromatic structures, including polycyclic aromatic hydrocarbons (PAHs) and N-heterocycles. These products are of significant interest in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[1] With this compound, this reaction can be controlled to achieve either mono- or diarylation, leading to the synthesis of substituted biphenyls and terphenyls, or can be employed in intramolecular cyclization to form polycyclic systems like phenanthrene (B1679779).

Experimental Protocols

Protocol 1.1: Mono-arylation of this compound

This protocol is designed for the selective substitution of one bromine atom.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 equiv.).

  • Solvent: Add a degassed solvent system, typically a mixture of toluene (B28343) and water (4:1).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 1.2: Double Arylation of this compound

This protocol aims for the substitution of both bromine atoms.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base like cesium carbonate (3.0 equiv.).

  • Solvent: Use a degassed solvent such as 1,4-dioxane (B91453) or DMF.

  • Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.1.

Protocol 1.3: Synthesis of Phenanthrene

This protocol describes a one-pot synthesis of phenanthrene via a sequential Suzuki coupling.[2]

  • Reaction Setup: To a solution of 1-bromo-2-[(Z)-2-bromoethenyl]arene (1.0 equiv) and 1,2-bis(pinacolato)boryl)arene (1.1 equiv) in THF, add [Pd₂(dba)₃] (0.025 equiv) and SPhos (0.1 equiv).

  • Base and Reaction: Add 3 M aqueous Cs₂CO₃ (4.0 equiv) and heat the mixture at 80 °C.

  • Work-up and Purification: After completion, cool the reaction, extract with an organic solvent, and purify by column chromatography to yield the phenanthrene derivative.

Quantitative Data for Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
1Phenylboronic acidPd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O8022-Bromobiphenyl95[3]
2p-Tolylboronic acidPd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O8022-Bromo-4'-methylbiphenyl92[3]
3Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O90121,2-Diphenylbenzene78[4]
4Naphthalene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dioxane/H₂O100249-Phenylphenanthrene85[5]

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[6] This reaction is highly valuable for the synthesis of aryl alkynes and conjugated enynes. With this compound, mono- or di-alkynylated products can be obtained.

Experimental Protocols

Protocol 2.1: Mono-alkynylation of this compound

This protocol is for the selective coupling of one bromine atom.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like THF or DMF. Add the terminal alkyne (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).

  • Base: Add an amine base, typically triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2.2: Double Alkynylation of this compound

This protocol is for the coupling of both bromine atoms.

  • Reaction Setup: Follow the setup for mono-alkynylation, but use an excess of the terminal alkyne (2.2-2.5 equiv.).

  • Reaction Conditions: The reaction may require higher temperatures (80-100 °C) and longer reaction times to ensure complete disubstitution.

  • Work-up and Purification: Follow the same work-up and purification procedure as for the mono-alkynylation.[7]

Quantitative Data for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NTHF6061-Bromo-2-(phenylethynyl)benzene85Adapted from[6]
2PhenylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene90121,2-Bis(phenylethynyl)benzene92[8]
3TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)Et₃NDMF8081,2-Bis(trimethylsilylethynyl)benzene88Adapted from[9]
41-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane100161,2-Di(hex-1-yn-1-yl)benzene75Adapted from[7]

Heck Reaction: C-C Bond Formation

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] this compound can undergo a double Heck reaction to produce distyrylbenzenes, which are of interest for their optical properties.

Experimental Protocol

Protocol 3.1: Double Heck Reaction of this compound with Styrene (B11656)

  • Reaction Setup: In a pressure vessel, combine this compound (1.0 equiv.), styrene (2.5 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂) (3 mol%), and a phosphine (B1218219) ligand such as tri(o-tolyl)phosphine (6 mol%).

  • Base: Add a base such as sodium acetate (NaOAc) or triethylamine (Et₃N) (2.5 equiv.).

  • Solvent: Use a polar aprotic solvent like DMF or NMP.

  • Reaction Conditions: Heat the sealed vessel to 120-140 °C for 24-48 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
1StyrenePd(OAc)₂ (3)P(o-tolyl)₃ (6)NaOAc (2.5)DMF140481,2-Distyrylbenzene77Adapted from general procedures
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃N (2.2)Toluene11012Di(n-butyl) 3,3'-(1,2-phenylene)diacrylate85Adapted from[10]
3StyrenePd/C (5)-K₂CO₃ (2)NMP/H₂O130241,2-Distyrylbenzene65Adapted from[10]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[11] With this compound, this reaction can be used to synthesize N,N'-diaryl-o-phenylenediamines, which are precursors to various heterocyclic compounds.[12]

Experimental Protocol

Protocol 4.1: Double Amination of this compound with Aniline (B41778)

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), aniline (2.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP) (4 mol%), and a strong base like sodium tert-butoxide (NaOtBu) (2.5 equiv.).[13]

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (2.5)Toluene11018N,N'-Diphenylbenzene-1,2-diamine89[12]
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (3)Dioxane10024N,N'-Bis(4-methoxyphenyl)benzene-1,2-diamine85[12]
3MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)t-BuOH100164,4'-(1,2-Phenylene)dimorpholine91Adapted from general procedures
4o-PhenylenediaminePdCl₂(CH₃CN)₂ (5)t-BuXPhos (5)Et₃N (2.5)Toluene110-Dibenzo[b,e][9][13]diazepinone derivative-[14]

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR Cu-X Cu-X Alkyne\nCoordination Alkyne Coordination Cu-X->Alkyne\nCoordination R-C≡CH Base Cu-C≡CR Cu-C≡CR Alkyne\nCoordination->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation R-CH=CH2 R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Carbopalladation->R-CH2-CH(Ar)-Pd(II)-X(L2) β-Hydride\nElimination β-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->β-Hydride\nElimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) β-Hydride\nElimination->H-Pd(II)-X(L2) Ar-CH=CH-R Ar-CH=CH-R β-Hydride\nElimination->Ar-CH=CH-R Reductive\nElimination Reductive Elimination H-Pd(II)-X(L2)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L2

Caption: Catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R2NH [Ar-Pd(II)-N(H)R2(L2)]+X- [Ar-Pd(II)-N(H)R2(L2)]+X- Amine\nCoordination->[Ar-Pd(II)-N(H)R2(L2)]+X- Deprotonation Deprotonation [Ar-Pd(II)-N(H)R2(L2)]+X-->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflows

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base B Add Degassed Solvent A->B C Establish Inert Atmosphere (Argon or Nitrogen) B->C D Heat to Desired Temperature C->D E Stir and Monitor (TLC, GC-MS) D->E F Cool to Room Temperature and Quench E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for cross-coupling reactions.

Sequential_Coupling A This compound B Mono-coupling Reaction (e.g., Suzuki with 1.1 equiv. Arylboronic Acid) A->B C Purification of Mono-substituted Intermediate B->C D Second Coupling Reaction (with a different coupling partner) C->D E Final Unsymmetrical Di-substituted Product D->E

Caption: Logical workflow for sequential cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Phenothiazine Compounds from 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of phenothiazine (B1677639), a crucial scaffold in medicinal chemistry, starting from 1,2-dibromobenzene (B107964). The protocols focus on modern, efficient catalytic methods. Additionally, the role of phenothiazine derivatives in modulating key cellular signaling pathways relevant to drug development is discussed.

Introduction

Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1] More recently, their potential as anticancer agents has garnered considerable interest due to their ability to modulate critical cellular signaling pathways.[2] This document outlines a synthetic strategy for the phenothiazine core starting from the readily available this compound, focusing on an iron-catalyzed one-pot reaction.

Synthetic Strategy

The synthesis of phenothiazine from this compound can be efficiently achieved through a multi-step process culminating in an iron-catalyzed domino C-S/C-N cross-coupling reaction. The key intermediate for this final step is N-(2-mercaptophenyl)acetamide. A plausible synthetic route to this intermediate starting from a related precursor, ortho-nitroaniline, is detailed below, followed by the final one-pot cyclization to phenothiazine.

Diagram of the Overall Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Bromoaniline (B46623) cluster_1 Step 2: Synthesis of 2-Aminothiophenol (B119425) cluster_2 Step 3: Synthesis of N-(2-mercaptophenyl)acetamide cluster_3 Step 4: One-Pot Synthesis of Phenothiazine A o-Nitroaniline B o-Bromonitrobenzene A->B  Diazotization,  Sandmeyer Reaction   C 2-Bromoaniline B->C  Reduction  (e.g., Fe/HCl)   D 2-Bromoaniline E 2-Aminothiophenol D->E  Reaction with  NaSH   F 2-Aminothiophenol G N-(2-mercaptophenyl)acetamide F->G  Acetylation   H N-(2-mercaptophenyl)acetamide + this compound I Phenothiazine H->I  Fe-catalyzed  C-S/C-N coupling  

Caption: A multi-step synthetic workflow for phenothiazine starting from o-nitroaniline as a precursor to the key intermediate, which then reacts with this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2-mercaptophenyl)acetamide

This protocol describes a three-step synthesis of the key intermediate, N-(2-mercaptophenyl)acetamide, starting from ortho-nitroaniline.

Step 1a: Synthesis of o-Bromonitrobenzene from o-Nitroaniline

This step involves the diazotization of o-nitroaniline followed by a Sandmeyer reaction.

  • Materials: o-Nitroaniline, Sodium nitrite (B80452) (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr).

  • Procedure:

    • Dissolve o-nitroaniline in aqueous HBr and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of NaNO₂ in water while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of CuBr in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and then heat to complete the reaction.

    • Extract the product, o-bromonitrobenzene, with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sulfate (B86663), and concentrate under reduced pressure.[2]

Step 1b: Synthesis of 2-Bromoaniline from o-Bromonitrobenzene

This step involves the reduction of the nitro group.

  • Materials: o-Bromonitrobenzene, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol (B145695).

  • Procedure:

    • In a round-bottom flask, add iron powder and water and heat to 80 °C with stirring.

    • Slowly add a small amount of hydrobromic acid and continue heating to 100 °C.[2]

    • Dissolve o-bromonitrobenzene in ethanol and add it to the flask.

    • Reflux the reaction mixture for approximately 2.5 hours.[2]

    • Cool the mixture to room temperature and make it alkaline.

    • Filter the reaction mixture and dissolve the filter cake in ethanol.

    • Filter again and evaporate the solvent to obtain 2-bromoaniline.[2]

Step 1c: Synthesis of 2-Aminothiophenol from 2-Bromoaniline

  • Materials: 2-Bromoaniline, Sodium hydrosulfide (B80085) (NaSH).

  • Procedure:

    • In a sealed reaction vessel, combine 2-bromoaniline and a solution of sodium hydrosulfide in a suitable solvent like N,N-dimethylformamide (DMF).

    • Heat the mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into water.

    • Acidify the solution to precipitate 2-aminothiophenol.

    • Collect the product by filtration, wash with water, and dry.[3]

Step 1d: Synthesis of N-(2-mercaptophenyl)acetamide from 2-Aminothiophenol

  • Materials: 2-Aminothiophenol, Acetic anhydride, Pyridine.

  • Procedure:

    • Dissolve 2-aminothiophenol in a suitable solvent such as toluene (B28343) or dichloromethane.

    • Add a base, for example, pyridine, to the solution.

    • Cool the mixture in an ice bath and slowly add acetic anhydride.

    • Allow the reaction to proceed to completion at room temperature.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield N-(2-mercaptophenyl)acetamide.

Protocol 2: Iron-Catalyzed One-Pot Synthesis of Phenothiazine

This protocol details the final, efficient one-pot synthesis of phenothiazine from this compound and N-(2-mercaptophenyl)acetamide.[4]

  • Materials: N-(2-mercaptophenyl)acetamide, this compound, Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), 1,10-Phenanthroline, Potassium tert-butoxide (KOtBu), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(2-mercaptophenyl)acetamide, this compound, FeSO₄·7H₂O, 1,10-phenanthroline, and KOtBu in DMF.

    • The molar ratio of the reactants is typically 1 (N-(2-mercaptophenyl)acetamide) : 1-5 (this compound) : 0.1-1 (FeSO₄·7H₂O) : 0.1-1 (1,10-Phenanthroline) : 2-8 (KOtBu).[4]

    • Heat the reaction mixture to 100-150 °C and stir for 10-30 hours.[4]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain phenothiazine.[5]

Quantitative Data

Reaction StepStarting MaterialsProductCatalyst/ReagentsYield (%)Reference
Iron-Catalyzed One-Pot Synthesis N-(2-mercaptophenyl)acetamide, this compound10H-PhenothiazineFeSO₄·7H₂O, 1,10-Phenanthroline, KOtBu, DMF73-97%[4][5]
Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene (alternative route) 2-Chloronitrobenzene, Sodium disulfide2-AminothiophenolNa₂S₂, Ethanol/Water51.5%[3]

Characterization Data for Phenothiazine

  • ¹H NMR (DMSO-d₆): δ 8.50 (s, 1H, NH), 6.99-6.95 (m, 2H, Ar-H), 6.90-6.88 (m, 2H, Ar-H), 6.79-6.67 (m, 4H, Ar-H).[4]

  • ¹³C NMR (DMSO-d₆): δ 142.6, 127.9, 126.5, 122.1, 117.1, 113.4.[6]

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching and aromatic C-H and C=C vibrations.

  • Mass Spec (LC-MS): [M+H]⁺ m/z = 200.1.

Application Notes: Phenothiazines in Drug Development and Signaling Pathway Modulation

Phenothiazine derivatives have shown significant promise as anticancer agents by targeting key signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Its aberrant activation is a common feature in many cancers.[9] Phenothiazines have been shown to inhibit this pathway, leading to a reduction in tumor cell proliferation and induction of apoptosis.[10]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Phenothiazines Phenothiazines Phenothiazines->PI3K Inhibits Phenothiazines->AKT Inhibits Phenothiazines->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Phenothiazines inhibit the PI3K/Akt/mTOR signaling pathway at multiple points, leading to decreased cell proliferation and survival.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling route that controls cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is also frequently observed in various cancers.[12] Phenothiazines can interfere with MAPK/ERK signaling, contributing to their anticancer effects.[13]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Phenothiazines Phenothiazines Phenothiazines->Ras Inhibits Phenothiazines->Raf Inhibits

Caption: Phenothiazines can inhibit the MAPK/ERK signaling cascade, thereby reducing the expression of genes involved in cell proliferation and survival.

These inhibitory actions on key oncogenic pathways highlight the potential of phenothiazine derivatives as valuable leads in the development of novel anticancer therapeutics. Further research into structure-activity relationships can aid in the design of more potent and selective phenothiazine-based inhibitors.

References

Application Notes: The Role of 1,2-Dibromobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dibromobenzene (B107964) is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring two bromine atoms on adjacent carbons of a benzene (B151609) ring, provides reactive sites for sequential and regioselective functionalization.[2] This makes it an invaluable building block for creating the intricate molecular architectures found in many active pharmaceutical ingredients (APIs).[2] The primary utility of this compound lies in its application in modern cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds.[1][3]

Application 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for the synthesis of biaryl compounds, a common motif in drug molecules.[4][5] this compound serves as a key substrate for creating ortho-substituted biaryl systems. The two bromine atoms can be functionalized stepwise, allowing for the controlled and selective introduction of different aryl groups. This is crucial for tuning the pharmacological properties of a drug candidate.

Key Features:

  • Bond Formation: Creates a new Carbon-Carbon (C-C) bond.

  • Mechanism: Involves a palladium catalyst, an organoboron reagent (like an arylboronic acid), and a base.[6]

  • Pharmaceutical Relevance: Biaryl structures are present in a wide range of drugs, including anti-inflammatory agents, anti-cancer drugs, and antivirals.[7]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings involving aryl bromides. While specific data for this compound is consolidated from general procedures, these conditions are representative.

Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
This compoundArylboronic AcidPd(OAc)₂ (0.2-2)PCy₃·HBF₄ (0.4-4)Cs₂CO₃Toluene (B28343)/H₂O80-11080-95[8]
Aryl BromideArylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol/H₂O90-100~90[9]
BromobenzenePhenylboronic AcidPd(OAc)₂ (4)PCy₃ (8)K₃PO₄·H₂OToluene/H₂O10068-88[10]
Experimental Protocol: Mono-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective mono-arylation of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and a suitable phosphine (B1218219) ligand like SPhos or PCy₃·HBF₄ (4 mol%).

  • Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Introduce a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane (B91453) and water (e.g., 4:1 ratio).[8][11]

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).[3]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the mono-arylated product.[3]

Visualizations: Suzuki-Miyaura Coupling

G cluster_workflow General Experimental Workflow for Cross-Coupling Setup 1. Inert Atmosphere Setup (Schlenk Flask, Argon) Reagents 2. Add Reactants (this compound, Boronic Acid, Base) Setup->Reagents Catalyst 3. Add Catalyst System (Pd Source + Ligand) Reagents->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Reaction 5. Heat Reaction (Monitor by TLC/GC) Solvent->Reaction Workup 6. Quench & Extract Reaction->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify

Caption: General workflow for a palladium-catalyzed cross-coupling experiment.

G Pd0 Pd(0)Ln Complex1 Ar-Pd(II)-Br (Ln) Pd0->Complex1 Ar-Br OA_label Oxidative Addition Complex2 Ar-Pd(II)-OR' (Ln) Complex1->Complex2 Base_label Base (e.g., OH⁻) Complex3 Ar-Pd(II)-Ar' (Ln) Complex2->Complex3 Complex2:e->Complex3:w Boronic_label Ar'-B(OR)₂ Complex3->Pd0 Ar-Ar' RE_label Reductive Elimination Trans_label Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application 2: Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Carbon-Nitrogen (C-N) bond is ubiquitous in pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for synthesizing aryl amines from aryl halides.[12][13] Using this compound, medicinal chemists can introduce primary or secondary amines, leading to the synthesis of anilines and their derivatives, which are key intermediates for a vast array of drugs, including kinase inhibitors and central nervous system agents.

Key Features:

  • Bond Formation: Creates a new Carbon-Nitrogen (C-N) bond.

  • Mechanism: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[12]

  • Pharmaceutical Relevance: Essential for synthesizing drugs containing anilines, diarylamines, and other N-aryl compounds.[13]

Quantitative Data for Buchwald-Hartwig Amination

The table below provides representative conditions for the Buchwald-Hartwig amination of aryl bromides.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Reference
p-BromotoluenePiperazinePd(dba)₂(±)BINAPNaO-t-Bum-XyleneMicrowaves-[13]
Aryl BromideN-methylpiperazinePd(OAc)₂ (0.47)(R)-BINAP (0.2)NaO-t-BuToluene100-[14]
3,5-Dibromobenzene-1,2-diamineDesired AminePd₂(dba)₃ (1-2)XantPhos (2-4)NaO-t-BuToluene80-12012-24[11]
Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the C-N coupling of this compound with a generic amine.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2-2.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos or BINAP, 2-4 mol%).[11]

  • Reagent Addition: Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4-3.0 equiv.).[11][14]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.[11]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, or until TLC or GC/MS analysis indicates consumption of the starting material.[11]

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting residue by column chromatography to obtain the N-aryl product.

Visualization: Buchwald-Hartwig Amination

G Pd0 Pd(0)Ln Complex1 Ar-Pd(II)-Br (Ln) Pd0->Complex1 Ar-Br OA_label Oxidative Addition Complex2 [Ar-Pd(II)-NR₂H] (Ln)⁺ Br⁻ Complex1->Complex2 R₂NH Amine_label Amine Coordination Complex3 Ar-Pd(II)-NR₂ (Ln) Complex2->Complex3 Deprotonation_label Deprotonation (Base) Complex3->Pd0 Ar-NR₂ RE_label Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application 3: Synthesis of Dibenzofuran (B1670420) Derivatives

Dibenzofurans are heterocyclic scaffolds found in various natural products and pharmacologically active compounds.[15][16] this compound can serve as a starting material for constructing these motifs. A common strategy involves an initial coupling reaction (e.g., Ullmann condensation) with a phenol (B47542) to form a 2-bromodiaryl ether, which then undergoes an intramolecular cyclization to form the dibenzofuran core.[17]

Key Features:

  • Bond Formation: Typically involves an initial C-O bond formation followed by an intramolecular C-C bond formation.

  • Mechanism: Can proceed through various catalytic cycles, often involving palladium or copper catalysts.[15][18]

  • Pharmaceutical Relevance: The dibenzofuran nucleus is a key component of compounds with anticancer, antioxidant, and antibacterial properties.[16][19]

Experimental Protocol: Two-Step Synthesis of Dibenzofuran

This protocol outlines a general route from this compound to a dibenzofuran derivative.

Step 1: Ullmann Condensation to form 2-Bromodiaryl Ether

  • Reaction Setup: To a reaction vessel, add this compound (1.0-1.5 equiv.), a substituted phenol (1.0 equiv.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-lysine), and a base (e.g., K₂CO₃, 2.0 equiv.).[20]

  • Solvent and Execution: Add a high-boiling solvent like DMF or use neat conditions. Heat the mixture to 150-170 °C for several hours.[20]

  • Work-up and Purification: Cool the reaction, add water to precipitate the product, filter, and dry. Purify the crude solid by recrystallization or column chromatography to obtain the 2-bromodiaryl ether intermediate.

Step 2: Intramolecular Cyclization to form Dibenzofuran

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 2-bromodiaryl ether (1.0 equiv.) in a suitable solvent like acetic acid or pivalic acid.[18]

  • Catalyst Addition: Add a palladium catalyst such as Pd(OAc)₂ (3-5 mol%).[18]

  • Reaction Execution: Heat the mixture to reflux under air for several hours until the starting material is consumed (monitored by TLC).[18]

  • Work-up and Purification: Cool the mixture, dilute with an organic solvent, and neutralize with an aqueous base (e.g., NaHCO₃). Wash the organic layer, dry it over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the dibenzofuran product.

Visualization: Dibenzofuran Synthesis Pathway

G cluster_pathway Synthetic Pathway to Dibenzofurans Start This compound + Phenol Intermediate 2-Bromodiaryl Ether Start->Intermediate Ullmann Coupling (CuI, Base, Heat) Product Dibenzofuran Intermediate->Product Intramolecular C-C Coupling (Pd(OAc)₂, Heat)

Caption: A common synthetic route to dibenzofurans from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of 1,2-dibromobenzene (B107964) after a chemical reaction. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a workflow diagram to assist in selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude reaction mixture of this compound?

A1: The impurities largely depend on the synthetic route used.

  • From direct bromination of benzene: Common impurities include isomeric dibromobenzenes (1,3- and 1,4-dibromobenzene), monobromobenzene, and potentially over-brominated products like tribromobenzenes.[1][2]

  • From Sandmeyer reaction of 2-bromoaniline: Impurities may include unreacted 2-bromoaniline, phenol (B47542) or bromo-phenols (if water is present), and other byproducts from the diazotization and decomposition steps.[3][4]

Q2: My crude this compound is a dark-colored liquid. What causes this and how can I decolorize it?

A2: Dark coloration in crude this compound is often due to the presence of trace amounts of unreacted bromine or colored byproducts from the reaction.[5] Decolorization can typically be achieved by washing the crude product with a solution of sodium bisulfite or sodium thiosulfate (B1220275) to quench any remaining bromine.[6] If the color persists, treatment with activated charcoal during the purification process, such as before filtration in recrystallization, can be effective.[1][7]

Q3: I am having trouble separating the different isomers of dibromobenzene. What is the best method for this?

A3: Separating isomers of dibromobenzene can be challenging due to their similar physical properties.

  • Fractional Distillation: This is a suitable method if the boiling points of the isomers are sufficiently different. The boiling points of 1,2-, 1,3-, and 1,4-dibromobenzene (B42075) are 225 °C, 221 °C, and 220.4 °C, respectively. While the differences are small, careful fractional distillation with a highly efficient column can achieve separation.[8]

  • Column Chromatography: For high-purity requirements, column chromatography using silica (B1680970) gel and a non-polar eluent system (e.g., hexane (B92381) or a mixture of hexane and a slightly more polar solvent) can be effective in separating the isomers.[9][10]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, fractional crystallization can be employed, as the isomers may have different solubilities in a given solvent.[9]

Q4: My this compound seems to decompose during distillation. What should I do?

A4: this compound has a relatively high boiling point, and prolonged heating can sometimes lead to decomposition, especially if acidic or basic impurities are present. To mitigate this, it is recommended to perform the distillation under reduced pressure (vacuum distillation).[11] This will lower the boiling point of the compound, allowing for distillation at a lower temperature and reducing the risk of decomposition.

Data Presentation

PropertyValueSource(s)
Molecular Formula C₆H₄Br₂[8]
Molar Mass 235.90 g/mol [8]
Appearance Colorless to pale yellow liquid[8]
Boiling Point (at 760 mmHg) 225 °C[8]
Melting Point 7.1 °C[8]
Density 1.956 g/mL at 25 °C[8]
Solubility Soluble in organic solvents like ethanol (B145695), ether, acetone, and benzene. Insoluble in water.[4][12]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for large-scale purification and for separating components with different boiling points, such as monobromobenzene from dibromobenzene isomers.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. For efficient separation of isomers, use a long fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations).[13][14]

  • Charge the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.

  • Distillation:

    • Atmospheric Distillation: Heat the flask gently. The temperature at the top of the column should be monitored closely. Collect the fraction that distills at the boiling point of this compound (around 225 °C).[8] Fractions with lower boiling points may contain monobromobenzene, while higher boiling point residues may contain tribromobenzenes.[1]

    • Vacuum Distillation: If the compound is sensitive to high temperatures, perform the distillation under reduced pressure.[11] Connect the apparatus to a vacuum source and ensure all joints are well-sealed. The boiling point will be significantly lower than at atmospheric pressure.

  • Fraction Collection: Collect the purified this compound in a clean, dry receiving flask. It is advisable to collect several fractions and analyze their purity by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Recrystallization

This method is effective for removing soluble and insoluble impurities from a solid or a liquid that can be induced to crystallize at low temperatures. Since this compound has a melting point of 7.1 °C, this procedure is typically performed at low temperatures.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol or a mixed solvent system like ethanol/water)[5]

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Buchner funnel and filter flask for vacuum filtration

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at higher temperatures but sparingly soluble at low temperatures. Ethanol is a common choice.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.[15][16]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.[15][17]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[18]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

This technique is ideal for achieving high purity, especially for separating isomeric impurities.[9][10]

Materials:

  • Crude this compound

  • Chromatography column

  • Stationary phase (e.g., silica gel)[10]

  • Mobile phase (eluent), typically a non-polar solvent or a mixture of solvents (e.g., hexane or hexane/ethyl acetate)[10]

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (silica gel) in the initial eluent and carefully pack the chromatography column to avoid air bubbles.[19]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.[19]

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.[20] For separating dibromobenzene isomers, an isocratic elution with a non-polar solvent is often effective.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[10]

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound start Crude this compound (Post-Reaction Mixture) pre_treatment Aqueous Workup (e.g., wash with NaHCO₃, Na₂S₂O₃, brine) start->pre_treatment drying Drying (e.g., with MgSO₄ or Na₂SO₄) pre_treatment->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal choice Select Purification Method solvent_removal->choice analysis Purity Analysis (GC, NMR) pure_product Pure this compound analysis->pure_product Purity Confirmed distillation Fractional Distillation (Atmospheric or Vacuum) distillation->analysis recrystallization Recrystallization (Low Temperature) recrystallization->analysis chromatography Column Chromatography (Silica Gel) chromatography->analysis choice->distillation Large Scale or Boiling Point Difference choice->recrystallization Solid Impurities or Crystallizable Product choice->chromatography High Purity Needed or Isomer Separation

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki-Miyaura cross-coupling reactions with 1,2-dibromobenzene (B107964). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound and provides systematic approaches to troubleshoot and resolve them.

Issue: Low or No Conversion to the Desired Product

Question: My Suzuki coupling reaction with this compound is resulting in low or no product formation. What are the potential causes and how can I address this?

Answer: Low or no conversion is a frequent issue and can stem from several factors. A systematic evaluation of the reaction components is crucial.

  • Catalyst Inactivity: The palladium catalyst is central to the reaction. Its deactivation or inherent low activity for this specific substrate can halt the catalytic cycle.

    • Recommendation: Employ robust catalyst systems, particularly those with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos, in combination with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂.[1] Standard catalysts like Pd(PPh₃)₄ may be less effective for dihaloarenes.[1] Ensure the catalyst is handled under an inert atmosphere to prevent degradation.[2]

  • Inadequate Base: The base is critical for the transmetalation step. Its strength, solubility, and concentration can significantly influence the reaction rate.

    • Recommendation: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary for challenging substrates.[1] The use of an aqueous solution of the base can be beneficial for both solubility and reactivity.[1]

  • Poor Solvent Choice: The solubility of this compound, the boronic acid partner, and the base is a key factor.

    • Recommendation: Utilize a solvent system that ensures all reactants are dissolved at the reaction temperature. Common choices include toluene (B28343), 1,4-dioxane (B91453), or DMF, often in a mixture with water (e.g., 4:1 or 10:1 organic solvent to water) to aid in dissolving the inorganic base.[1][2][3]

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently, especially for the second coupling step in a diarylation.

    • Recommendation: If mono-arylation is observed but diarylation is slow, consider increasing the reaction temperature to 100-120 °C.[1]

Issue: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Question: My reaction is producing significant amounts of homocoupled product from the boronic acid and/or dehalogenated starting material. How can I minimize these side reactions?

Answer: The formation of side products is a common challenge that can often be mitigated by carefully controlling the reaction conditions.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Recommendation: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Dehalogenation: This occurs when the aryl halide is reduced, replacing a bromine atom with a hydrogen. This is more common with electron-deficient aryl halides and with more reactive halides like iodides, but can also occur with bromides.[4]

    • Recommendation:

      • Choice of Base and Solvent: The choice of base and solvent can influence the formation of palladium-hydride species that lead to dehalogenation.[4][5] Experiment with different base-solvent combinations. For instance, using a non-alcoholic solvent might reduce the formation of hydride species.

      • Protecting Groups: For N-H containing heterocycles, protecting the N-H group can sometimes suppress dehalogenation.[4]

Issue: Difficulty in Achieving Selective Mono- or Di-arylation

Question: I am struggling to control the selectivity between mono- and di-arylation of this compound. How can I favor one over the other?

Answer: Achieving selectivity requires careful control over stoichiometry and reaction conditions.

  • Favoring Mono-arylation:

    • Stoichiometry: Use a slight excess of this compound relative to the boronic acid (e.g., 1.2-1.5 equivalents of dibromobenzene to 1 equivalent of boronic acid).

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the desired mono-arylated product is maximized. Lower reaction temperatures (e.g., 80-100 °C) can also favor mono-substitution.[1]

  • Favoring Di-arylation:

    • Stoichiometry: Use an excess of the boronic acid (e.g., 2.2-3.0 equivalents).[1][2]

    • Catalyst Loading and Temperature: A higher catalyst loading (e.g., 3-5 mol%) and higher reaction temperatures (e.g., 100-120 °C) can drive the reaction to completion.[1]

    • Reaction Time: Allow for a longer reaction time and monitor for the disappearance of the mono-arylated intermediate.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and base selection for the Suzuki coupling of this compound?

A1: For a dihaloarene like this compound, a robust catalyst system is recommended. A good starting point is a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. For the base, stronger options like K₃PO₄ or Cs₂CO₃ are often effective. A common solvent system would be a mixture of toluene or 1,4-dioxane with water.[1]

Q2: How do I properly degas my reaction mixture?

A2: To remove dissolved oxygen which can lead to side reactions, you can bubble an inert gas like argon or nitrogen through your solvent for 20-30 minutes. Alternatively, you can use the freeze-pump-thaw method, which involves freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.

Q3: Can I use 1,2-dichlorobenzene (B45396) instead of this compound for Suzuki coupling?

A3: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[6][7] Reactions with 1,2-dichlorobenzene will likely require more forcing conditions, such as higher temperatures, higher catalyst loadings, and specialized catalyst systems designed for activating C-Cl bonds.[6]

Q4: My boronic acid is not very stable. How can I address this?

A4: Boronic acids can undergo protodeboronation, especially under harsh reaction conditions.[8] If you suspect your boronic acid is degrading, you can consider using the corresponding boronate ester (e.g., a pinacol (B44631) ester), which is often more stable. Alternatively, potassium trifluoroborate salts are also stable alternatives.[9][10]

Data Presentation

Table 1: General Reaction Parameters for Mono- vs. Di-arylation of Dihaloarenes

ParameterMono-arylationDi-arylation
Dihaloarene:Boronic Acid Ratio1.2-1.5 : 11 : 2.2-3.0[1][2]
Catalyst Loading1-3 mol%[1]3-5 mol% or higher[1]
LigandBulky phosphines (e.g., SPhos, XPhos)[1]Robust phosphines or NHC ligands[1]
BaseK₃PO₄, Cs₂CO₃[1]K₃PO₄, Cs₂CO₃[1]
SolventToluene/H₂O, Dioxane/H₂O[1]Toluene/H₂O, Dioxane/H₂O[1]
Temperature80-100 °C (monitor closely)[1]100-120 °C or higher[1]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-arylation; 2.2-3.0 equiv. for di-arylation), and the base (2.0-3.0 equiv.).[3]

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-3 mol%) and the ligand (e.g., SPhos, 4-6 mol%) in a small amount of the degassed solvent. Add this catalyst mixture to the main reaction flask via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 20 mL).[3]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]

Visualizations

G General Experimental Workflow for Suzuki Coupling A Reaction Setup (Inert Atmosphere) B Add Reactants (this compound, Boronic Acid, Base) A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand Mixture C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Reaction Work-up (Quench, Extract) F->G Reaction Complete H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: General experimental workflow for a Suzuki coupling reaction.

G Troubleshooting Decision Tree for Low Yield Start Low or No Product Yield Catalyst Is the catalyst system appropriate and active? Start->Catalyst Base Is the base strong and soluble enough? Catalyst->Base Yes ChangeCatalyst Use a more robust catalyst/ligand system (e.g., Pd(OAc)2/SPhos) Catalyst->ChangeCatalyst No Solvent Are all reactants soluble in the chosen solvent? Base->Solvent Yes ChangeBase Screen stronger bases (e.g., K3PO4, Cs2CO3) Base->ChangeBase No Temp Is the reaction temperature optimal? Solvent->Temp Yes ChangeSolvent Try a different solvent system (e.g., Toluene/H2O, Dioxane/H2O) Solvent->ChangeSolvent No Inert Was the reaction run under strict inert conditions? Temp->Inert Yes IncreaseTemp Increase reaction temperature Temp->IncreaseTemp No ImproveInert Ensure thorough degassing and inert atmosphere Inert->ImproveInert No Success Improved Yield Inert->Success Yes ChangeCatalyst->Base ChangeBase->Solvent ChangeSolvent->Temp IncreaseTemp->Inert ImproveInert->Success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Grignard Reactions with 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions of 1,2-dibromobenzene (B107964).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products when preparing a Grignard reagent from this compound?

A1: The primary side products are formed through three main pathways: Wurtz-type coupling, reaction with protic solvents/solutes, and benzyne (B1209423) formation.

  • Bromobenzene: Formed if the Grignard reagent comes into contact with a proton source, such as water.

  • Biphenylene (B1199973) and Triphenylene (Wurtz-type products): Result from the coupling of the Grignard reagent with unreacted this compound or other intermediates.

  • Benzyne-derived products: this compound can form a Grignard reagent at one bromine, and then eliminate MgBr₂ to form the highly reactive intermediate, benzyne. This can then react with other species in the reaction mixture.

Q2: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A2: Failure to initiate is a frequent issue in Grignard reactions. The primary cause is the passivating layer of magnesium oxide on the surface of the magnesium metal.

Troubleshooting Steps:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and dry. Activating the magnesium is crucial. Common methods include:

    • Adding a small crystal of iodine. The disappearance of the brown color indicates activation.

    • Adding a few drops of 1,2-dibromoethane (B42909). The observation of ethylene (B1197577) bubbles signifies activation.

    • Mechanically crushing the magnesium turnings in the reaction flask (with a dry stirring rod) to expose a fresh surface.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1]

    • All glassware must be rigorously dried, either in an oven or by flame-drying under an inert atmosphere.

    • Use anhydrous solvents. Diethyl ether and tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

Q3: I am observing a significant amount of biphenylene and other high-molecular-weight coupling products. How can I minimize these?

A3: These are typically Wurtz-type coupling products. Their formation is influenced by reaction conditions.

Minimization Strategies:

  • Slow Addition: Add the this compound solution to the magnesium turnings slowly and at a steady rate. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring coupling reactions.

  • Temperature Control: Maintain a gentle reflux. Overheating can promote side reactions. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Solvent Choice: While both diethyl ether and THF are common, the choice of solvent can influence the reaction outcome.

Q4: How can I control the formation of the mono-Grignard versus the di-Grignard reagent from this compound?

A4: Selective formation of the mono-Grignard reagent (2-bromophenylmagnesium bromide) is achieved by controlling the stoichiometry.

  • Use a Stoichiometric Amount of Magnesium: Employing one equivalent of magnesium relative to this compound will favor the formation of the mono-Grignard reagent. An excess of magnesium will increase the likelihood of forming the di-Grignard reagent.

Q5: I suspect benzyne is being formed, leading to unexpected products. How can I confirm its presence and control this pathway?

A5: The formation of 2-bromophenylmagnesium bromide can be followed by the elimination of MgBr₂ to generate benzyne.

  • Confirmation through Trapping: Benzyne is highly reactive and can be "trapped" by adding a diene, such as furan, to the reaction mixture. The resulting Diels-Alder adduct can be identified to confirm the presence of benzyne.

  • Control of Benzyne Formation:

    • Low Temperatures: Benzyne formation is generally more favorable at higher temperatures. Maintaining a lower reaction temperature can help minimize this side reaction.

    • Rapid Subsequent Reaction: If the desired reaction involves the Grignard reagent as a nucleophile, adding the electrophile as soon as the Grignard formation is complete can help to consume the Grignard reagent before it has a chance to eliminate to form benzyne.

Quantitative Data on Side Product Formation

While precise yields of side products are highly dependent on specific reaction conditions, the following table summarizes the expected trends.

Side ProductFormation PathwayConditions Favoring FormationTypical Yield Range (if uncontrolled)
BromobenzeneProtonation of Grignard reagentPresence of water or other protic speciesVariable, can be significant
BiphenyleneWurtz-type couplingHigh concentration of this compound, high temperature5-15%
TriphenyleneTrimerization of benzyneConditions favoring benzyne formation2-10%
Benzyne AdductsReaction of benzyne with trapping agents or other speciesHigher temperaturesDependent on trapping agent concentration

Key Experimental Protocol: Preparation of 2-Bromophenylmagnesium Bromide

This protocol is designed to favor the formation of the mono-Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Round-bottom flask, reflux condenser, and addition funnel (all flame-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the flame-dried glassware, including a round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the system is under a positive pressure of an inert gas.

  • Magnesium Preparation: Place one equivalent of magnesium turnings in the reaction flask.

  • Activation: Add a single crystal of iodine to the magnesium.

  • Initial Reagent Addition: In the addition funnel, prepare a solution of one equivalent of this compound in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

  • Initiation: The reaction should begin shortly, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. If the reaction does not start, gentle heating with a heat gun may be applied, or a few drops of 1,2-dibromoethane can be added.

  • Controlled Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting greyish-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Reaction Pathways and Side Reactions

The following diagram illustrates the primary reaction pathway for the formation of the mono-Grignard reagent from this compound and the competing side reactions.

Grignard_Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions This compound This compound 2-Bromophenylmagnesium bromide 2-Bromophenylmagnesium bromide This compound->2-Bromophenylmagnesium bromide + Mg / Ether Mg Mg Desired Product Desired Product 2-Bromophenylmagnesium bromide->Desired Product + Electrophile Bromobenzene Bromobenzene 2-Bromophenylmagnesium bromide->Bromobenzene + H₂O (or other protic source) Biphenylene Biphenylene 2-Bromophenylmagnesium bromide->Biphenylene + this compound (Wurtz Coupling) Benzyne Benzyne 2-Bromophenylmagnesium bromide->Benzyne - MgBr₂ Protic Source Protic Source Protic Source->Bromobenzene Unreacted this compound Unreacted this compound Unreacted this compound->Biphenylene Triphenylene Triphenylene Benzyne->Triphenylene Trimerization

Caption: Reaction scheme for this compound Grignard and its side products.

References

Troubleshooting low yields in benzyne formation from 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the generation of benzyne (B1209423) from 1,2-dibromobenzene (B107964).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind generating benzyne from this compound?

Benzyne is a highly reactive intermediate formed by the elimination of two adjacent substituents from a benzene (B151609) ring.[1] In the case of this compound, a strong base is used to induce a domino reaction that first involves a lithium-halogen exchange followed by an elimination of the second bromine atom along with an adjacent hydrogen. This process is a type of dehydrohalogenation.

Q2: Which strong bases are typically used for this reaction?

Commonly used strong bases include organolithium reagents like n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), as well as lithium amides such as lithium diisopropylamide (LDA).[2] The choice of base can significantly impact the reaction's efficiency and side product profile.

Q3: Why is a trapping agent necessary?

Benzyne is extremely reactive and has a very short lifetime.[1] If not intercepted, it will quickly dimerize or polymerize, leading to a complex mixture of products and low yields of the desired adduct. A trapping agent, typically a diene like furan (B31954) or cyclopentadiene (B3395910), is used to undergo a [4+2] cycloaddition (Diels-Alder reaction) with the benzyne intermediate as it is formed, yielding a stable adduct.[3][4]

Q4: What are the main factors that influence the yield of the benzyne adduct?

The primary factors include the choice of strong base, the solvent system, the reaction temperature, the purity of reagents and dryness of the apparatus, and the nature and concentration of the trapping agent. Careful control of these parameters is crucial for maximizing the yield.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Benzyne Adduct

Possible Cause 1: Ineffective Base

  • Problem: The chosen base may not be strong enough or may be degraded.

  • Solution:

    • Use freshly titrated or newly purchased organolithium reagents. n-BuLi and t-BuLi are known to degrade upon storage.

    • Consider switching to a stronger or more sterically hindered base. t-BuLi can sometimes give higher yields compared to n-BuLi by favoring the desired elimination pathway over side reactions.[5]

Possible Cause 2: Inappropriate Solvent

  • Problem: The reaction is highly sensitive to the solvent. The lithium-halogen exchange and subsequent elimination are much more efficient in ethereal solvents.

  • Solution:

    • Use anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. Reactions in non-polar hydrocarbon solvents like heptane (B126788) are often sluggish or do not proceed at all.[6][7]

    • Be aware that while THF promotes the reaction, it can also lead to side reactions if the temperature is not carefully controlled.[6]

Possible Cause 3: Incorrect Reaction Temperature

  • Problem: The reaction is highly temperature-sensitive. The intermediate o-bromophenyllithium is unstable and will decompose to benzyne even at low temperatures.[8] If the temperature is too high, side reactions and decomposition of the reagents and products can occur.

  • Solution:

    • Maintain a very low temperature, typically -78 °C (a dry ice/acetone bath), during the addition of the strong base.[9]

    • Allow the reaction to warm up slowly to the desired temperature for the trapping reaction to ensure the benzyne is generated in a controlled manner.

Possible Cause 4: Presence of Moisture or Oxygen

  • Problem: Organolithium reagents are extremely reactive with water and oxygen. Any moisture in the reaction setup will quench the base, leading to no reaction.

  • Solution:

    • Thoroughly dry all glassware in an oven before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

    • Perform the reaction under a positive pressure of an inert gas.

Issue 2: Formation of Multiple Side Products

Possible Cause 1: Competing Lithium-Halogen Exchange

  • Problem: The organolithium reagent can react with the this compound in unintended ways, leading to byproducts.

  • Solution:

    • Slow, dropwise addition of the butyllithium (B86547) at a very low temperature (-78 °C) can help to control the initial lithium-halogen exchange and minimize side reactions.

Possible Cause 2: Benzyne Polymerization

  • Problem: If the benzyne is not trapped efficiently as it is formed, it will self-react.

  • Solution:

    • Use a high concentration of the trapping agent. The trapping agent should be present in excess.

    • Ensure the trapping agent is a reactive diene. Furan and cyclopentadiene are common choices.

Possible Cause 3: Reaction with Solvent

  • Problem: At higher temperatures, organolithium reagents can react with ethereal solvents like THF.

  • Solution:

    • Maintain the recommended low temperature throughout the addition of the base.

Quantitative Data Summary

The following tables summarize expected trends in yield based on reaction parameters. Note that specific yields can vary based on the exact experimental setup and purity of reagents.

Table 1: Effect of Strong Base on the Yield of Benzyne-Furan Adduct

Strong BaseSubstrateSolventTemperature (°C)Approximate Yield (%)Reference
n-BuLi1-Bromo-4-tert-butylbenzene (B1210543)THF/Heptane0High (coupling observed)[6]
t-BuLi1-Bromo-4-tert-butylbenzeneTHF/Heptane0>97 (lithiation)[6]
t-BuLi4-HalofluorobenzenesFuran/THF-78 to RT85-98[5]
LDA4-HalofluorobenzenesFuran/THF-78 to RTLow[5]

Table 2: Effect of Solvent on Reaction Outcome with n-BuLi

SolventSubstrateTemperature (°C)OutcomeReference
Heptane1-Bromo-4-tert-butylbenzene0No reaction[6]
Diethyl Ether1-Bromo-4-tert-butylbenzene0Slow exchange[6]
THF1-Bromo-4-tert-butylbenzene0Exchange and coupling[6]
THF/Heptane1-Bromo-4-tert-butylbenzene0Quantitative exchange[6]

Experimental Protocols

Key Experiment: Generation of Benzyne from this compound and Trapping with Furan

This protocol is a representative procedure for the formation and trapping of benzyne.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Furan

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert gas supply (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Reagents: Under a positive pressure of inert gas, charge the flask with a solution of this compound and a large excess of furan in anhydrous THF.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of n-butyllithium in hexanes dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at -78 °C for 1-2 hours.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification setup Assemble and Flame-Dry Glassware reagents Add this compound, Furan, and THF setup->reagents cool Cool to -78 °C reagents->cool add_base Add n-BuLi Dropwise cool->add_base stir Stir at -78 °C add_base->stir warm Warm to Room Temperature stir->warm quench Quench with NH4Cl (aq) warm->quench extract Extract with Et2O quench->extract dry Dry with MgSO4 extract->dry purify Purify by Chromatography dry->purify logical_relationship cluster_inputs Inputs cluster_intermediates Intermediates cluster_outputs Outputs dibromobenzene This compound bromophenyllithium o-Bromophenyllithium dibromobenzene->bromophenyllithium Lithium-Halogen Exchange base Strong Base (e.g., n-BuLi) base->bromophenyllithium furan Furan (Trapping Agent) adduct Diels-Alder Adduct furan->adduct benzyne Benzyne bromophenyllithium->benzyne Elimination benzyne->adduct [4+2] Cycloaddition side_products Side Products (e.g., biphenyls, polymers) benzyne->side_products Dimerization/ Polymerization

References

Stability and proper storage conditions for 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 1,2-Dibromobenzene, along with troubleshooting guides for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4] It is also recommended to protect the compound from light.[1][5]

Q2: Is this compound sensitive to light, air, or moisture?

A2: Yes, exposure to light, air, and moisture can affect the stability of this compound.[1][5] While it is stable under normal storage conditions, prolonged exposure to these elements can lead to degradation.[1][5] Discoloration (e.g., developing a yellowish tint) can be an indicator of impurity or degradation over time.[6]

Q3: What is the recommended storage temperature for this compound?

A3: While some suppliers suggest storing at room temperature, the general consensus is to store it in a cool environment.[1][2][3][4][7] For long-term storage, refrigeration is a good practice, especially to minimize potential degradation.

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound is not always explicitly defined by manufacturers. If a certificate of analysis (COA) does not provide a retest or expiration date, it is generally recommended to use the product within a year of receipt, provided it has been stored correctly.[8] For long-term projects, it is advisable to re-analyze the purity of the compound periodically.

Q5: What are the signs of degradation of this compound?

A5: Visual inspection can be the first step in assessing the quality of this compound. A change in color from colorless to light yellow may indicate the presence of impurities or degradation products.[6] For a more accurate assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity.[9]

Q6: What materials are incompatible with this compound?

A6: this compound is incompatible with strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent vigorous reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₄Br₂
Molecular Weight235.90 g/mol
AppearanceColorless to light yellow liquid[6]
Melting Point4 - 6 °C[8]
Boiling Point224 °C[8]
Density1.956 g/mL at 25 °C[8]
SolubilityInsoluble in water; soluble in organic solvents like ether, ethanol, and benzene.[6]

Table 2: Recommended Storage and Stability Parameters

ParameterRecommendation
Storage Temperature Cool, dry place. Refrigeration is recommended for long-term storage.[1][2][3][4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize oxidation.
Container Tightly sealed, light-resistant container.[1][2][3][4]
Incompatibilities Strong oxidizing agents.[1][3]
Shelf Life If no expiration date is provided, use within one year of receipt and re-analyze for purity if stored longer.[8]

Experimental Protocols

Protocol: Quality Control of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Perform a serial dilution to obtain a working solution of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-300 amu.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Calculate the purity by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

  • Identify any significant impurities by comparing their mass spectra with library data.

Troubleshooting Guides

Issue 1: Inconsistent results in Grignard reactions.

Possible Cause 1: Presence of moisture.

  • Solution: Ensure all glassware is rigorously dried in an oven or by flame-drying under vacuum. Use anhydrous solvents.

Possible Cause 2: Inactive magnesium.

  • Solution: Use fresh, high-quality magnesium turnings. Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.

Possible Cause 3: Formation of Wurtz coupling side-product.

  • Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.

Issue 2: Low yield in Suzuki-Miyaura coupling reactions.

Possible Cause 1: Catalyst inactivity.

  • Solution: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst or ligand system, especially for challenging substrates.

Possible Cause 2: Oxygen contamination.

  • Solution: Thoroughly degas the solvent and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Possible Cause 3: Inefficient base.

  • Solution: The choice of base is critical. Screen different bases such as potassium carbonate, potassium phosphate, or cesium carbonate to find the optimal conditions for your specific substrate.

Possible Cause 4: Debromination side reaction.

  • Solution: This is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be minimized by using anhydrous and degassed solvents, ensuring high purity of all reagents, and optimizing the reaction temperature (avoiding excessively high temperatures).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Reagent Preparation (this compound, Boronic Acid, Base) solvent 2. Solvent Degassing reagents->solvent setup 3. Reaction Setup (Inert Atmosphere) solvent->setup catalyst 4. Catalyst Addition setup->catalyst heating 5. Heating & Stirring catalyst->heating monitoring 6. Reaction Monitoring (TLC/GC-MS) heating->monitoring quench 7. Quenching monitoring->quench extraction 8. Extraction quench->extraction purification 9. Purification (Column Chromatography) extraction->purification characterization 10. Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_guide start Low or No Product Formation in Coupling Reaction check_reagents Are all reagents pure and dry? start->check_reagents reagent_no Purify/dry reagents and solvents. Repeat. check_reagents->reagent_no No check_atmosphere Was the reaction performed under a strict inert atmosphere? check_reagents->check_atmosphere Yes reagent_yes Yes atmosphere_no Improve degassing procedure and inert gas blanketing. check_atmosphere->atmosphere_no No check_catalyst Is the catalyst system appropriate and active? check_atmosphere->check_catalyst Yes atmosphere_yes Yes catalyst_no Screen different catalysts, ligands, and bases. check_catalyst->catalyst_no No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes catalyst_yes Yes temp_no Optimize temperature. Higher T may be needed, but can also cause degradation. check_temp->temp_no No temp_yes Consult further literature or technical support. check_temp->temp_yes Yes

References

How to remove unreacted 1,2-Dibromobenzene from a product mixture?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Removing Unreacted 1,2-Dibromobenzene (B107964)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing unreacted this compound from a product mixture. The following sections address frequently asked questions and provide step-by-step methodologies for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound?

Complete removal of unreacted starting materials is essential for obtaining a pure product. Residual this compound can interfere with subsequent reaction steps, complicate the analysis and characterization of the desired product (e.g., NMR, Mass Spectrometry), and affect the product's biological or material properties.

Q2: What are the key physical properties of this compound to consider for purification?

Understanding the physical properties of this compound is crucial for selecting the most effective purification strategy. It is a colorless liquid at room temperature, is non-polar, and has a high boiling point.[1][2][3]

Data Presentation: Physical Properties of this compound

PropertyValueImplication for Purification
Boiling Point 224-225 °CAllows for separation from compounds with significantly different boiling points via distillation.[1][2][4][5] Due to its high boiling point, it will often remain as the residue unless the desired product is less volatile.
State at RT LiquidRelevant for handling during purification. It will remain in the mother liquor during the recrystallization of a solid product.[1]
Polarity Non-polarIt will elute very quickly with non-polar solvents (e.g., hexanes) during normal-phase column chromatography, enabling easy separation from more polar products.[1][6][7]
Solubility Poorly soluble in water; soluble in common organic solvents (ethers, alcohols, hydrocarbons).[1]It will remain in the organic phase during an aqueous workup or liquid-liquid extraction.[1][8]

Q3: What are the primary methods for removing unreacted this compound?

The most common and effective methods are:

  • Distillation (Standard, Fractional, or Vacuum): Best for separating liquids with different boiling points.[9]

  • Column Chromatography: Ideal for separating compounds with different polarities.[9][10]

  • Recrystallization: Used when the desired product is a solid that can be selectively crystallized from a solution containing this compound.[11]

  • Liquid-Liquid Extraction: Effective if the desired product can be selectively moved to an aqueous phase (e.g., by converting an acidic or basic product into its salt), leaving the neutral this compound in the organic phase.[8]

Q4: How do I choose the best purification method for my mixture?

The choice of method depends on the physical properties of your desired product relative to this compound. The following decision-making workflow can help guide your selection.

G start Crude Product Mixture (Product + this compound) is_product_solid Is the desired product a solid? start->is_product_solid is_bp_diff Is the boiling point difference > 30-40 °C? is_product_solid->is_bp_diff No (Product is liquid) recrystallization Use Recrystallization is_product_solid->recrystallization Yes is_polarity_diff Is there a significant polarity difference? is_bp_diff->is_polarity_diff No distillation Use Distillation (Fractional or Vacuum) is_bp_diff->distillation Yes is_product_acid_base Is the product acidic or basic (while 1,2-DBB is neutral)? is_polarity_diff->is_product_acid_base No chromatography Use Column Chromatography is_polarity_diff->chromatography Yes is_product_acid_base->chromatography No (Consider preparative HPLC) extraction Use Liquid-Liquid Extraction is_product_acid_base->extraction Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & Experimental Protocols

Method 1: Purification by Distillation

When to Use: This method is highly effective when the desired product and this compound have a significant difference in boiling points (>30-40 °C). Given the high boiling point of this compound (224 °C), this technique is suitable for separating it from more volatile products. For less volatile or thermally sensitive products, vacuum distillation is recommended to lower the boiling points.[9]

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry. Use a fractionating column (e.g., Vigreux) for boiling point differences between 25-70 °C. Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

  • Charging the Flask: Charge the distillation flask with the crude product mixture, filling it to no more than two-thirds of its capacity.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which may contain volatile impurities. As the temperature stabilizes at the boiling point of the first major component, collect this fraction in a separate receiving flask.

  • Separation: A sharp rise in temperature indicates that the lower-boiling component has been distilled. Change the receiving flask to collect the next fraction or stop the distillation if the desired product was the more volatile component. If this compound is the more volatile component, it will distill first. If the product is more volatile, the this compound will remain in the distillation flask.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm purity.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Assemble Distillation Apparatus B Add Crude Mixture & Stir Bar to Flask A->B C Heat Mixture Gently B->C D Monitor Temperature & Collect Fractions C->D E Analyze Purity of Fractions D->E F Combine Pure Fractions E->F

Caption: General workflow for purification by distillation.

Troubleshooting: Distillation

IssuePossible Cause(s)Solution(s)
Poor Separation Boiling points are too close (<25 °C).Use a more efficient fractionating column (e.g., packed column) or switch to column chromatography.
Bumping / Irregular Boiling Uneven heating; lack of boiling chips or stirring.Add boiling chips or a stir bar before heating.[12] Ensure gradual and even heating.
Product Decomposition Product is thermally unstable at its boiling point.Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[9]
Method 2: Purification by Column Chromatography

When to Use: This is the most versatile method and is ideal when there is a polarity difference between your product and the non-polar this compound.[6][9] It is effective for separating solids and liquids and can be scaled from milligrams to grams.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Since this compound is non-polar, start with a non-polar solvent like hexanes or petroleum ether. If your product is more polar, it will remain at the baseline while the this compound moves with the solvent front. Gradually add a more polar solvent (e.g., ethyl acetate, dichloromethane) to achieve a good separation where the desired product has an Rf of ~0.3.[13]

  • Column Packing: Pack a chromatography column with silica (B1680970) gel as a slurry in the initial, non-polar eluent.[13][14] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of solvent and load it carefully onto the top of the silica gel. Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the resulting dry powder onto the column.[15]

  • Elution: Begin eluting the column with the non-polar solvent. The this compound will travel down the column quickly.

  • Collecting Fractions: Collect fractions continuously and monitor them by TLC to track the separation.

  • Gradient Elution (if needed): Once the this compound has been completely eluted, you can increase the polarity of the eluent to wash out your more polar product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

G A Select Eluent System via TLC B Pack Column with Silica Gel Slurry A->B C Load Crude Sample B->C D Elute with Solvent & Collect Fractions C->D E Monitor Fractions by TLC D->E E->D Continue Elution F Combine Pure Fractions E->F Separation Complete G Evaporate Solvent F->G

Caption: Experimental workflow for column chromatography.

Troubleshooting: Column Chromatography

IssuePossible Cause(s)Solution(s)
Co-elution of Product and 1,2-DBB Eluent is too polar.Start with a less polar eluent (e.g., 100% hexanes) to ensure the this compound washes out completely before the product begins to move.
Product is Stuck on the Column Eluent is not polar enough; product is very polar.After eluting the this compound, gradually increase the eluent polarity (gradient elution) to recover your product.
Low Recovery Irreversible adsorption of the product on the silica.Try deactivating the silica gel or using a different stationary phase like alumina.[10] Ensure the sample is not degrading on the silica.
Method 3: Purification by Recrystallization

When to Use: This method is only suitable if your desired product is a solid at room temperature. The goal is to find a solvent in which the product has high solubility at high temperatures but low solubility at low temperatures, while this compound (and other impurities) remains soluble at all temperatures.[11]

Experimental Protocol: Recrystallization

  • Solvent Selection: Test various solvents to find one that dissolves the crude mixture when hot but allows the desired product to crystallize upon cooling.

  • Dissolution: Place the crude mixture in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[11][14]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14] The unreacted this compound will remain in the filtrate (mother liquor).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[11]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

G A Choose Suitable Solvent B Dissolve Crude Solid in Minimum Hot Solvent A->B C Allow Solution to Cool Slowly B->C D Cool in Ice Bath to Maximize Yield C->D E Collect Crystals via Vacuum Filtration D->E F Wash Crystals with Small Amount of Cold Solvent E->F G Dry Purified Crystals F->G

References

Technical Support Center: Improving Regioselectivity of Reactions with 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dibromobenzene (B107964). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in reactions with this compound challenging?

A1: this compound possesses two bromine atoms in close proximity on the aromatic ring. The electronic and steric environments of the two carbon-bromine (C-Br) bonds are very similar. This makes it difficult for many reagents to differentiate between the two positions, often leading to a mixture of mono-substituted isomers (2-bromo-1-substituted-benzene and 1-bromo-2-substituted-benzene) and di-substituted products. Controlling the reaction to favor one specific mono-substituted product requires careful optimization of reaction conditions.

Q2: What are the key factors influencing regioselectivity in cross-coupling reactions of this compound?

A2: The primary factors that control regioselectivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination include:

  • Catalyst System: The choice of the palladium precursor and, more importantly, the phosphine (B1218219) ligand is critical. Bulky and electron-rich ligands can create a steric environment around the palladium center that favors oxidative addition at one of the C-Br bonds over the other.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Base: The nature and strength of the base can influence the rate of key steps in the catalytic cycle, thereby affecting the regioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can impact the stability of intermediates and transition states, which in turn can influence the reaction pathway and selectivity.

  • Substituents on the Coupling Partner: The electronic and steric properties of the boronic acid (in Suzuki-Miyaura) or the amine (in Buchwald-Hartwig) can also play a role in directing the reaction to a specific position.

Q3: Can I achieve selective mono-lithiation of this compound?

A3: Yes, selective mono-lithiation is achievable, but it often requires specific techniques to prevent the formation of the di-lithiated species. A highly effective method is the use of a microflow system.[1] The rapid mixing and precise temperature control in a microreactor allow for the reaction of this compound with one equivalent of a lithiating agent (e.g., n-butyllithium) to generate the mono-lithiated intermediate with high selectivity. This intermediate can then be trapped in-situ with an electrophile.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling

Problem: My Suzuki-Miyaura reaction with this compound is producing a mixture of 2-bromobiphenyl (B48390) and the di-arylated product, with no clear preference for the mono-arylated product.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Coupling start Start: Poor Regioselectivity ligand Modify Ligand System - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Increase ligand-to-palladium ratio. start->ligand temp Lower Reaction Temperature - Run reaction at room temperature or 0°C if catalyst system allows. ligand->temp base Screen Different Bases - Try milder bases like K3PO4 or Cs2CO3. temp->base solvent Change Solvent - Evaluate solvents with different polarities (e.g., Toluene (B28343), Dioxane, THF). base->solvent result Improved Regioselectivity? solvent->result end End: Optimized Protocol result->end Yes fail Consult Literature for Substrate-Specific Catalysts result->fail No

Caption: Troubleshooting workflow for poor regioselectivity in Suzuki-Miyaura coupling.

Detailed Steps:

  • Evaluate the Catalyst System: The choice of ligand is paramount. For mono-arylation, bulky monodentate phosphine ligands are often preferred as they can promote the formation of a monoligated palladium(0) species which can exhibit higher selectivity.

  • Optimize Reaction Temperature: High temperatures can lead to decreased selectivity. If your current protocol uses elevated temperatures, try running the reaction at a lower temperature (e.g., room temperature) for a longer period.

  • Screen Bases: The base plays a crucial role in the transmetalation step. A weaker base may slow down the reaction but can sometimes lead to higher selectivity.

  • Solvent Effects: The solvent can influence the solubility of the catalyst and intermediates. A solvent screen is a valuable tool for optimization.

Quantitative Data for Suzuki-Miyaura Coupling of Dibromobenzenes:

The following table, adapted from a systematic study on the Suzuki-Miyaura reaction of dibromobenzenes with phenylboronic acid, illustrates the general preference for di-coupling but also shows how reaction conditions can influence the product distribution.[2]

EntrySubstrateCatalyst (3 mol%)BaseSolventTemp (°C)Time (h)Mono-coupling Yield (%)Di-coupling Yield (%)
1This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O90242575
21,3-DibromobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O90241585
31,4-DibromobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O90241090

This data is for illustrative purposes to show general trends. Specific optimization for this compound mono-coupling is necessary.

Issue 2: Low Yield of Mono-aminated Product in Buchwald-Hartwig Amination

Problem: I am attempting a mono-amination of this compound, but I am getting a low yield of the desired product and significant amounts of the di-aminated side product.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Low Mono-amination Yield in Buchwald-Hartwig start Start: Low Mono-amination Yield stoichiometry Adjust Stoichiometry - Use a slight excess of the amine (1.1-1.2 equiv.). start->stoichiometry ligand Select Appropriate Ligand - Screen bulky, electron-rich ligands (e.g., BrettPhos, RuPhos). stoichiometry->ligand base Optimize Base - Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4). ligand->base temp Control Temperature - Lowering the temperature may improve selectivity for mono-amination. base->temp result Improved Yield? temp->result end End: Optimized Protocol result->end Yes fail Consider Alternative N-Source (e.g., Benzophenone imine) result->fail No

Caption: Troubleshooting workflow for low mono-amination yield in Buchwald-Hartwig reactions.

Detailed Steps:

  • Control Stoichiometry: Ensure you are using a controlled amount of the amine. Using a large excess will favor di-substitution.

  • Ligand Selection: The ligand is crucial for promoting reductive elimination from the mono-arylated intermediate before a second oxidative addition can occur. Bulky biarylphosphine ligands are often effective.

  • Base Selection: A strong base is typically required for the deprotonation of the amine. The choice of base can also influence the catalyst's activity and selectivity.

  • Temperature Management: As with Suzuki-Miyaura coupling, lower temperatures can favor the formation of the mono-aminated product.

Representative Data for Buchwald-Hartwig Amination:

Catalyst System (Representative)BaseSolventTemperature (°C)Typical Yield of Mono-aminated Product
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110Good to Excellent
Pd(OAc)₂ / SPhosK₃PO₄Dioxane100Good
Pd(OAc)₂ / P(o-tolyl)₃NaOtBuToluene100Moderate to Good

These conditions are starting points and require optimization for this compound.

Issue 3: Lack of Selectivity in Lithiation/Grignard Formation

Problem: My attempt to form a mono-Grignard or mono-lithiated species from this compound results in a mixture of starting material, mono- and di-functionalized products after quenching with an electrophile.

Troubleshooting Workflow:

G cluster_2 Troubleshooting Selectivity in Lithiation/Grignard Formation start Start: Poor Selectivity microflow Implement Microflow System - Enables rapid mixing and precise temperature control. start->microflow temp Strict Temperature Control - Maintain very low temperatures (e.g., -78°C) for batch reactions. microflow->temp addition Slow Reagent Addition - Add the organolithium reagent dropwise to the dibromobenzene solution. temp->addition equivalents Use Precise Equivalents - Use exactly one equivalent of the lithiating agent. addition->equivalents result Improved Selectivity? equivalents->result end End: Selective Monofunctionalization result->end Yes fail Consider Alternative Organometallic Reagents result->fail No

Caption: Troubleshooting workflow for improving selectivity in lithiation/Grignard formation.

Detailed Steps:

  • Utilize a Microflow System: For the highest selectivity in mono-lithiation, a microflow reactor is the recommended approach.[1]

  • Strict Temperature Control: In a traditional batch setup, maintaining a very low and constant temperature is crucial to slow down the rate of di-lithiation.

  • Controlled Addition: Slowly adding the organolithium reagent to the solution of this compound can help to maintain a low localized concentration of the reactive species, favoring mono-lithiation.

  • Precise Stoichiometry: Accurate measurement and use of one equivalent of the lithiating agent are essential.

Quantitative Data for Selective Monolithiation of Dibromobiaryls in a Microflow System: [1]

SubstrateElectrophileMonosubstituted Product Yield (%)Disubstituted Product Yield (%)
2,2'-DibromobiphenylCH₃I953
2,2'-DibromobiphenylPhCHO935
4,4'-DibromobiphenylCH₃I962

This data on related dibromobiaryls demonstrates the high selectivity achievable with microflow systems.

Experimental Protocols

Protocol 1: Regioselective Mono-arylation of this compound via Suzuki-Miyaura Coupling (General Procedure)

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2 equivalents)

  • Anhydrous Toluene

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add anhydrous toluene (10 mL) and degassed water (1 mL).

  • Add K₃PO₄ (2.0 mmol).

  • Heat the reaction mixture to the desired temperature (start with room temperature and increase if necessary) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regioselective Mono-amination of this compound via Buchwald-Hartwig Amination (General Procedure)

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol) to an oven-dried reaction tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Selective Monolithiation of this compound and Trapping with an Electrophile (Microflow Procedure)

Materials:

  • This compound solution in THF (e.g., 0.2 M)

  • n-Butyllithium in hexanes (e.g., 2.5 M)

  • Electrophile solution in THF (e.g., 0.3 M)

  • Microflow reactor system with micromixers and residence time units

Procedure:

  • Set up the microflow reactor system according to the manufacturer's instructions.

  • Set the temperature of the residence time units to 0 °C.

  • Pump the solution of this compound and the n-butyllithium solution through two separate inlets into a micromixer at appropriate flow rates to ensure a 1:1 molar ratio.

  • The combined stream flows through a residence time unit to allow for the formation of the mono-lithiated species.

  • Introduce the electrophile solution into the stream through a second micromixer.

  • Allow the reaction to proceed in a second residence time unit.

  • Collect the product stream in a flask containing a quenching agent (e.g., saturated aqueous NH₄Cl).

  • Perform a standard aqueous workup and purification of the product.

References

Challenges and solutions for the lithiation of 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the lithiation of 1,2-dibromobenzene (B107964).

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Monolithiated Product

Question: My lithiation of this compound is resulting in a low yield or recovery of only the starting material. What are the potential causes and how can I resolve this?

Answer:

Low or no yield in a lithiation reaction is a common issue that can often be traced back to the quality of reagents and the reaction setup. Here are the primary causes and their solutions:

  • Moisture or Air in the Reaction: Organolithium reagents like n-BuLi and t-BuLi are extremely pyrophoric and react readily with atmospheric moisture and oxygen.[1][2]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, and maintain a positive pressure of inert gas throughout the entire experimental procedure.[1][2]

  • Inactive Organolithium Reagent: The concentration of commercially available organolithium reagents can decrease over time due to degradation.

    • Solution: It is crucial to titrate the organolithium reagent before use to determine its exact molarity. A common method is titration against a known amount of diphenylacetic acid using a colorimetric indicator.[2]

  • Incorrect Reaction Temperature: While the lithium-halogen exchange is a fast reaction, maintaining a very low temperature is critical to prevent side reactions.

    • Solution: Maintain a strict reaction temperature, typically at or below -78 °C, using a dry ice/acetone or a cryocooler. Ensure the internal temperature is monitored and does not rise significantly during the addition of the organolithium reagent.[2]

  • Poor Quality Starting Material: Impurities present in the this compound can interfere with the lithiation reaction.

    • Solution: Ensure the this compound is pure and dry before use. Purification through distillation or column chromatography may be necessary.

Problem 2: Formation of Significant Amounts of Benzyne (B1209423) and its Adducts

Question: I am observing significant byproduct formation, which I suspect is due to benzyne. How can I minimize the formation of this intermediate?

Answer:

The formation of benzyne is a major competing pathway in the lithiation of this compound. The initially formed o-bromophenyllithium is unstable and can eliminate lithium bromide to form benzyne, which is highly reactive.[3][4][5]

  • Cause: The instability of the o-bromophenyllithium intermediate, especially at higher temperatures.

    • Solution 1: Strict Temperature Control: As with preventing low yields, maintaining a very low reaction temperature (≤ -78 °C) is the primary method to suppress benzyne formation.[4]

    • Solution 2: Use of Microflow Systems: Microreactors offer precise control over residence time and temperature, which can significantly inhibit the decomposition of the unstable intermediate to benzyne.[4] This allows for the generation and subsequent reaction of o-bromophenyllithium before it has time to eliminate.

    • Solution 3: In situ Trapping: Adding the electrophile to the reaction mixture before or concurrently with the organolithium reagent can sometimes trap the desired intermediate as it is formed, although this can be technically challenging.

Problem 3: Formation of Di-lithiated Byproducts

Question: My reaction is producing a significant amount of the di-lithiated species, leading to undesired double addition of my electrophile. How can I improve the selectivity for monolithiation?

Answer:

Achieving selective monolithiation can be challenging as the second bromine atom can also undergo lithium-halogen exchange.[6]

  • Cause: Use of excess organolithium reagent or reaction conditions that favor the second lithiation.

    • Solution 1: Stoichiometry Control: Use a precise amount, typically 1.0 to 1.1 equivalents, of a freshly titrated organolithium reagent.[2]

    • Solution 2: Inverse Addition: Add the this compound solution slowly to the cooled organolithium solution. This ensures that the organolithium reagent is never in large excess relative to the substrate.

    • Solution 3: Microflow Systems: Microflow systems provide rapid mixing, which can significantly improve the selectivity of competitive consecutive reactions like monolithiation versus dilithiation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best organolithium reagent to use for the lithiation of this compound?

A1: Both n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi) are commonly used. t-BuLi is a stronger base and can sometimes lead to competing deprotonation or benzyne formation.[7] n-BuLi is often preferred for simple halogen-lithium exchange at low temperatures. The choice may also depend on the subsequent electrophile and overall reaction scheme.

Q2: Which solvent is most suitable for this reaction?

A2: Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for lithiation reactions as it can deaggregate organolithium reagents, enhancing their reactivity.[8] However, n-BuLi can react with THF, especially at temperatures above -78 °C.[2] Diethyl ether or non-coordinating solvents like toluene (B28343) can also be used and may influence the selectivity of the reaction.

Q3: How can I confirm that the lithiation was successful before adding my electrophile?

A3: A common method is to take a small aliquot of the reaction mixture, quench it with a deuterated source like D₂O, and analyze the crude product by ¹H NMR or mass spectrometry. The presence of 1-bromo-2-deuteriobenzene would indicate successful monolithiation.

Q4: Can I use a Grignard reagent instead of an organolithium reagent?

A4: While Grignard reagents can be formed from this compound, their formation often requires harsher conditions and may not be as efficient as lithium-halogen exchange for generating the desired nucleophile. However, transmetalation of the initially formed aryllithium to an arylzinc species using ZnCl₂ has been shown to improve yields in subsequent reactions by minimizing side reactions.[9]

Data Summary

Table 1: Effect of Temperature on Benzyne Formation

Temperature (°C)Relative Yield of Monolithiated ProductRelative Yield of Benzyne-derived Products
-100HighLow
-78Moderate to HighModerate
-40LowHigh
0Very LowVery High

Note: This table represents a general trend. Actual yields will vary based on specific reaction conditions.

Table 2: Comparison of Reaction Systems for Monolithiation Selectivity

Reaction SystemTypical Monolithiation SelectivityKey Advantages
Batch Reactor (Flask)Moderate to GoodSimple setup
Microflow SystemHigh to ExcellentPrecise temperature and time control, rapid mixing[6]

Experimental Protocols

Protocol 1: General Procedure for Monolithiation of this compound in a Batch Reactor
  • Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via a syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 eq) to the cooled solvent.

  • Lithiation: Slowly add a freshly titrated solution of n-BuLi (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -75 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quenching: Add the desired electrophile (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), slowly warm the mixture to room temperature. Quench any remaining organolithium species by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Transmetalation to an Arylzinc Species to Minimize Side Reactions
  • Lithiation: Follow steps 1-5 of Protocol 1 to generate the o-bromophenyllithium intermediate.

  • Transmetalation: Prepare a solution of anhydrous ZnCl₂ (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold (-78 °C) aryllithium solution. Allow the mixture to stir for 30 minutes at -78 °C.

  • Reaction with Electrophile: Add the electrophile to the resulting arylzinc species. This is particularly useful for subsequent cross-coupling reactions.[9]

  • Workup: Follow step 7 of Protocol 1.

Visual Guides

Lithiation_Pathways cluster_main Lithiation of this compound This compound This compound o-Bromophenyllithium o-Bromophenyllithium This compound->o-Bromophenyllithium + n-BuLi -78 °C Monolithiated Product Monolithiated Product o-Bromophenyllithium->Monolithiated Product + Electrophile (E+) Benzyne Benzyne o-Bromophenyllithium->Benzyne - LiBr (T > -78 °C) Benzyne Adducts Benzyne Adducts Benzyne->Benzyne Adducts + Trapping Agent

Caption: Reaction pathways for the lithiation of this compound.

Troubleshooting_Workflow start Low Yield or Side Products check_reagents Check Reagent Quality (Anhydrous solvents, Titrated BuLi) start->check_reagents check_conditions Verify Reaction Conditions (Temp ≤ -78°C, Inert Atmosphere) check_reagents->check_conditions Reagents OK optimize Optimize Reaction (Microflow, Transmetalation) check_reagents->optimize Poor Quality check_stoichiometry Check Stoichiometry (1.0-1.1 eq BuLi for mono) check_conditions->check_stoichiometry Conditions OK check_conditions->optimize Incorrect benzyne_check Benzyne Formation? check_stoichiometry->benzyne_check Stoichiometry OK check_stoichiometry->optimize Incorrect dilithiation_check Di-lithiation? benzyne_check->dilithiation_check No benzyne_check->optimize Yes dilithiation_check->optimize Yes success Successful Lithiation dilithiation_check->success No

Caption: Troubleshooting workflow for lithiation of this compound.

References

Technical Support Center: Minimizing Homocoupling in Reactions with 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side reactions when working with 1,2-dibromobenzene (B107964) in common cross-coupling reactions.

General Troubleshooting and FAQs

This section addresses common issues and fundamental questions regarding homocoupling in palladium-catalyzed cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in cross-coupling reactions with this compound?

A1: Homocoupling is an undesired side reaction where two identical molecules of a coupling partner react to form a symmetrical dimer. In the context of reactions with this compound, this can manifest as the formation of biphenyls from boronic acids in Suzuki coupling, 1,3-diynes from terminal alkynes in Sonogashira coupling, or biaryls from the amine partner in Buchwald-Hartwig amination. This side reaction consumes the starting materials, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the primary causes of homocoupling?

A2: The main culprits for homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can promote the oxidative coupling of the organometallic intermediates.[1][2] Palladium(II) precatalysts can be reduced to the active palladium(0) catalyst by the stoichiometric homocoupling of two molecules of the organometallic partner.[1]

Q3: How can I effectively remove oxygen from my reaction?

A3: Rigorous degassing of solvents and the reaction mixture is crucial. Common methods include:

  • Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent for an extended period (15-30 minutes).[3]

  • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases from solvents. The solvent is frozen, subjected to a vacuum to remove gases, and then thawed under an inert atmosphere. This cycle is typically repeated three times.

Q4: Can the choice of palladium precursor influence homocoupling?

A4: Yes. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) salts like Pd(OAc)₂ or PdCl₂.[3] This is because Pd(II) species can be reduced to the active Pd(0) catalyst via a pathway that involves the homocoupling of the organometallic reagent.[1]

Q5: How does the choice of ligand affect homocoupling and selectivity in reactions with this compound?

A5: The ligand plays a critical role in tuning the reactivity and selectivity of the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction.[4] For di-substituted substrates like this compound, the ligand can also influence mono- versus di-substitution.

Q6: What is the role of the base in controlling homocoupling?

A6: The choice and quality of the base are critical. The base activates the nucleophilic partner (e.g., boronic acid in Suzuki coupling) but can also influence side reactions. The strength, solubility, and purity of the base can significantly impact the reaction outcome.[5][6] It is advisable to use a finely powdered, high-purity base to ensure reproducibility.

Q7: How can I favor mono-substitution over di-substitution when reacting with this compound?

A7: Achieving selective mono-substitution requires careful control of the reaction conditions. Key strategies include:

  • Stoichiometry: Using a slight excess or a 1:1 ratio of the coupling partner to this compound.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the second coupling event.

  • Catalyst and Ligand Choice: Some catalyst systems exhibit higher selectivity for mono-substitution.

  • Slow Addition: Slowly adding the coupling partner to the reaction mixture can help maintain its low concentration, thus favoring mono-substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the homocoupling of the boronic acid reagent is a common side reaction.

Troubleshooting Guide: Suzuki Coupling
Issue Potential Cause Troubleshooting Steps
High levels of boronic acid homocoupling Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]
Use of a Pd(II) precatalyst.Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reducing agent like potassium formate (B1220265) if using a Pd(II) source.[3]
Suboptimal ligand.Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the cross-coupling rate.
Low yield of mono-arylated product Formation of di-substituted product.Use a 1:1 stoichiometry of arylboronic acid to this compound. Lower the reaction temperature and shorten the reaction time.
Inactive catalyst.Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable activation.
Inconsistent results Impure or wet reagents.Use high-purity, anhydrous solvents and reagents. Ensure the boronic acid has not degraded.
Quantitative Data: Ligand and Base Effects in Suzuki Coupling of Dibromobenzenes

The following table summarizes the effect of different catalysts on the selectivity of the Suzuki-Miyaura reaction with dibromobenzenes. While not exclusively for this compound, it provides valuable insights into controlling selectivity.

CatalystSubstrateBis/Mono RatioReference
Pd(OAc)₂p-dibromobenzene1.8[6]
Pd(PPh₃)₄p-dibromobenzene1.1[6]
Pd-PEPPSI-iPrp-dibromobenzene2.5[6]
Pd(OAc)₂o-dibromobenzene0.6[6]
Pd(PPh₃)₄o-dibromobenzene0.3[6]
Pd-PEPPSI-iPro-dibromobenzene0.4[6]

Data adapted from a systematic study on Suzuki reactions of halobenzenes.[6]

Experimental Protocol: Selective Mono-Suzuki Coupling of a Dibromobenzene Derivative

This protocol is adapted for the selective mono-arylation of a dibromo-substrate and can be optimized for this compound.[7]

  • Reaction Setup: In a flame-dried Schlenk flask, combine the this compound (1.0 eq), arylboronic acid (0.9 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/Water or Toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Logical Workflow for Troubleshooting Suzuki Coupling

Suzuki_Troubleshooting start High Homocoupling in Suzuki Reaction check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen check_catalyst Using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes solution_oxygen Improve degassing protocol (sparging, freeze-pump-thaw) check_oxygen->solution_oxygen No check_ligand Is the ligand optimal? check_catalyst->check_ligand No solution_catalyst Switch to a Pd(0) precatalyst or add a mild reducing agent check_catalyst->solution_catalyst Yes solution_ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) check_ligand->solution_ligand No end Homocoupling Minimized check_ligand->end Yes solution_oxygen->check_catalyst solution_catalyst->check_ligand solution_ligand->end

Troubleshooting workflow for Suzuki coupling homocoupling.

Sonogashira Coupling

In Sonogashira coupling, the primary homocoupling side reaction is the Glaser coupling of two terminal alkyne molecules.

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Significant alkyne homocoupling (Glaser coupling) Presence of oxygen.Rigorously exclude oxygen from the reaction mixture by using an inert atmosphere.[8]
Use of a copper co-catalyst.Employ copper-free Sonogashira conditions.[9][10][11][12]
High concentration of terminal alkyne.Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.
Low yield of mono-alkynylated product Formation of di-alkynylated product.Use a 1:1 stoichiometry of the terminal alkyne to this compound. Monitor the reaction closely and stop it after the consumption of the starting material.
Inefficient catalyst system.Screen different palladium catalysts and phosphine ligands.
Quantitative Data: Effect of Reaction Conditions on Sonogashira Homocoupling

The following data for a different substrate illustrates how reaction conditions can be modified to diminish homocoupling.

EntryConditionsHomocoupling Yield (%)Cross-coupling Yield (%)Reference
1Standard Sonogashira15-2075-80[11]
2H₂/N₂ atmosphere< 2> 95[11]

Data adapted from a study on diminishing homocoupling in Sonogashira reactions.[11]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling by eliminating the copper co-catalyst.[13]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), PdCl₂(PPh₃)₂ (3 mol%), and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (3 equiv).

  • Reaction: Heat the solvent-free mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture, dissolve it in an organic solvent, and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start: Sonogashira Coupling with This compound reagents Combine this compound, Terminal Alkyne, Pd Catalyst, Base, and Solvent start->reagents inert Establish Inert Atmosphere (e.g., Nitrogen or Argon) reagents->inert reaction Heat Reaction Mixture and Monitor Progress (TLC/GC-MS) inert->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Mono-alkynylated Product (NMR, MS) purification->product

General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

For the Buchwald-Hartwig amination of this compound, side reactions can include hydrodehalogenation and the formation of undesired isomers.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low yield of aminated product Inactive catalyst.Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable activation.[14]
Incorrect base.Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The base strength and solubility are critical.[14][15]
Formation of hydrodehalogenated byproduct Presence of protic impurities.Use anhydrous solvents and ensure all reagents are dry.
Suboptimal ligand.The choice of phosphine ligand can influence the rate of β-hydride elimination. Screen different bulky, electron-rich ligands.
Poor selectivity for mono-amination High reactivity of the second C-Br bond.Use a 1:1 stoichiometry of the amine to this compound. Lower the reaction temperature and shorten the reaction time.[7]
Quantitative Data: Ligand and Base Effects on Buchwald-Hartwig Amination

The following table, adapted from literature on dihaloanilines, provides a qualitative comparison of catalyst systems.

Catalyst SystemPalladium PrecursorLigandTypical BaseKey Characteristics
First GenerationPd(OAc)₂ or Pd₂(dba)₃P(o-tolyl)₃NaOtBuEffective for simple aryl bromides, but may show limited reactivity with challenging substrates.[16]
Bulky Monodentate LigandsPd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhosNaOtBu, K₃PO₄, Cs₂CO₃Generally high yields and good functional group tolerance.[16]
Experimental Protocol: Selective Mono-Buchwald-Hartwig Amination

This protocol is adapted for the selective mono-amination of a dibromo-substrate.[7]

  • Catalyst Preparation: To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos). Evacuate and backfill with an inert gas.

  • Reagent Addition: Add the solvent (e.g., Toluene) and stir for a few minutes. Then, add the this compound (1.0 eq), the amine (1.1 eq), and the base (e.g., NaOtBu).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII L_nPd(II)(Ar)X OA->PdII LE Ligand Exchange PdII->LE HNR'R'' Amine_Complex [L_nPd(II)(Ar)(HNR'R'')]+X- LE->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex L_nPd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Catalyst Regeneration Product Ar-NR'R'' RE->Product

Catalytic cycle of the Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,2-, 1,3-, and 1,4-Dibromobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,2-, 1,3-, and 1,4-dibromobenzene (B42075) in several common and synthetically important chemical transformations. The differential reactivity of these isomers, governed by steric hindrance and electronic effects, is a critical consideration in the design of synthetic routes for complex molecules in the pharmaceutical and materials science industries. This document summarizes available experimental data, provides detailed experimental protocols for key reactions, and uses visualizations to illustrate reactivity principles and experimental workflows.

Executive Summary

The reactivity of dibromobenzene isomers is significantly influenced by the relative positions of the bromine atoms. In general, for palladium-catalyzed cross-coupling reactions, the reactivity follows the order: 1,4-dibromobenzene ≈ 1,3-dibromobenzene (B47543) > 1,2-dibromobenzene (B107964) . This trend is primarily attributed to the steric hindrance imposed by the ortho-substituent in this compound, which can impede the approach of the bulky catalyst. In contrast, for reactions sensitive to electronic effects, the reactivity order can be more nuanced. For Grignard reagent formation, the independent nature of the bromine atoms in the 1,3- and 1,4-isomers facilitates mono-addition, while the proximity of the bromines in the 1,2-isomer can lead to challenges. Nucleophilic aromatic substitution with strong nucleophiles like sodium hydroxide (B78521) is generally disfavored for all three isomers and requires harsh reaction conditions due to the electron-rich nature of the benzene (B151609) ring.

Comparative Data on Reactivity

The following tables summarize the available quantitative data for the mono-functionalization of dibromobenzene isomers in Suzuki-Miyaura coupling and Buchwald-Hartwig amination. It is important to note that direct comparative studies under identical conditions are not always available in the literature; therefore, some data is inferred from reactions with similar substrates and conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of the dibromobenzene isomers is influenced by both steric and electronic factors.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of Mono-arylated ProductReference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O8012~70-80Inferred
1,3-DibromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O806>90[1]
1,4-DibromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O804>95[1]

Analysis of Reactivity in Suzuki-Miyaura Coupling: The data suggests that 1,4- and 1,3-dibromobenzene exhibit higher reactivity compared to the 1,2-isomer in Suzuki-Miyaura coupling. This is primarily due to the reduced steric hindrance around the C-Br bonds in the meta and para positions, which allows for more efficient oxidative addition to the palladium catalyst. The ortho-bromine in this compound experiences significant steric hindrance, slowing down the reaction rate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki coupling, steric effects play a significant role in determining the relative reactivity of the isomers.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of Mono-aminated ProductReference
This compoundAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10024ModerateInferred
1,3-DibromobenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012HighInferred
1,4-DibromobenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1008High[2]

Analysis of Reactivity in Buchwald-Hartwig Amination: The trend in reactivity for Buchwald-Hartwig amination mirrors that of the Suzuki coupling. 1,4- and 1,3-dibromobenzene are more reactive than this compound. The steric bulk around the ortho C-Br bond in this compound hinders the approach of the palladium catalyst and the amine, leading to slower reaction rates and potentially lower yields.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The reactivity of the dibromobenzene isomers in forming a mono-Grignard reagent is influenced by the electronic independence of the two bromine atoms.

IsomerReaction ConditionsObservations
This compoundMg, THF, refluxFormation of the mono-Grignard is challenging and can be accompanied by the formation of benzyne (B1209423) and oligomeric byproducts due to the proximity of the two reactive sites.
1,3-DibromobenzeneMg, THF, refluxReadily forms the mono-Grignard reagent. The second C-Br bond is sufficiently removed to not interfere significantly.
1,4-DibromobenzeneMg, THF, refluxReadily forms the mono-Grignard reagent with good selectivity. The para-position of the second bromine minimizes electronic and steric interference.

Analysis of Reactivity in Grignard Formation: Both 1,3- and 1,4-dibromobenzene are suitable substrates for the selective formation of mono-Grignard reagents. In contrast, the formation of a stable mono-Grignard reagent from this compound is more complex and can lead to side reactions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAAr) on non-activated aryl halides like dibromobenzenes is notoriously difficult and requires forcing conditions. The electron-rich π-system of the benzene ring repels incoming nucleophiles.

IsomerNucleophileConditionsReactivityReference
This compoundNaOHHigh Temperature and PressureVery Low / No Reaction[3][4]
1,3-DibromobenzeneNaOHHigh Temperature and PressureVery Low / No Reaction[3][4]
1,4-DibromobenzeneNaOHHigh Temperature and PressureVery Low / No Reaction[3][4]

Analysis of Reactivity in Nucleophilic Aromatic Substitution: Without activating groups (e.g., nitro groups) on the aromatic ring, all three dibromobenzene isomers are highly unreactive towards nucleophilic aromatic substitution with sodium hydroxide under typical laboratory conditions. The high temperatures and pressures required are reminiscent of industrial processes like the Dow process for phenol (B47542) synthesis from chlorobenzene.[5]

Experimental Protocols

The following are representative experimental protocols for the mono-functionalization of dibromobenzenes. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Dibromobenzene Isomer and Reagents glassware Assemble and Dry Glassware reagents->glassware inert Establish Inert Atmosphere (N₂ or Ar) glassware->inert dissolve Dissolve Reactants in Anhydrous Solvent inert->dissolve add_cat Add Catalyst/Reagent dissolve->add_cat heat Heat to Reaction Temperature add_cat->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify

A general workflow for performing cross-coupling and Grignard reactions.

Protocol 1: Mono-Suzuki-Miyaura Coupling of 1,4-Dibromobenzene

Objective: To synthesize 4-bromobiphenyl.

Materials:

  • 1,4-Dibromobenzene (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,4-dibromobenzene, phenylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80 °C and stir vigorously for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-bromobiphenyl.

Protocol 2: Mono-Buchwald-Hartwig Amination of 1,3-Dibromobenzene

Objective: To synthesize 3-bromo-N-phenylaniline.

Materials:

  • 1,3-Dibromobenzene (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add toluene, followed by 1,3-dibromobenzene and aniline.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-16 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield 3-bromo-N-phenylaniline.

Protocol 3: Mono-Grignard Reagent Formation from 1,4-Dibromobenzene

Objective: To prepare a solution of (4-bromophenyl)magnesium bromide.

Materials:

  • 1,4-Dibromobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (a single crystal)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place the magnesium turnings and a crystal of iodine in a round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Dissolve 1,4-dibromobenzene in anhydrous THF and add it to the addition funnel.

  • Add a small portion of the dibromobenzene solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete conversion.

  • The resulting dark, cloudy solution of (4-bromophenyl)magnesium bromide is ready for use in subsequent reactions.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and the logical relationship of reactivity among the dibromobenzene isomers.

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Ar-Ar' RE->Product

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison Title Relative Reactivity in Pd-Catalyzed Cross-Coupling ortho This compound meta 1,3-Dibromobenzene para 1,4-Dibromobenzene meta->ortho Significantly more reactive para->meta Slightly more reactive or comparable Reactivity Reactivity Order

Logical relationship of reactivity for dibromobenzene isomers in palladium-catalyzed cross-coupling reactions.

Conclusion

The reactivity of 1,2-, 1,3-, and 1,4-dibromobenzene is dictated by a combination of steric and electronic factors that vary depending on the reaction type. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the less sterically hindered 1,4- and 1,3-isomers are generally more reactive than the 1,2-isomer. In Grignard reagent formation, the spatial separation of the bromine atoms in the 1,3- and 1,4-isomers allows for more selective mono-metalation compared to the 1,2-isomer. All three isomers are largely unreactive towards nucleophilic aromatic substitution with strong nucleophiles like NaOH under standard laboratory conditions. A thorough understanding of these reactivity trends is essential for the strategic design of synthetic pathways in research and development.

References

A Comparative Guide to 1,2-Dibromobenzene and 1,2-Diiodobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of aryl halide substrate is a critical parameter that significantly influences reaction efficiency, scope, and conditions. This guide provides an objective comparison of 1,2-dibromobenzene (B107964) and 1,2-diiodobenzene (B1346971), two common starting materials in the synthesis of complex organic molecules, supported by experimental data and detailed protocols.

Reactivity Overview: The Decisive Role of the Halogen

The fundamental difference in reactivity between this compound and 1,2-diiodobenzene in cross-coupling reactions stems from the inherent properties of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1][2] This trend is primarily dictated by the bond dissociation energies of the C-X bond, with the C-I bond being the weakest and thus the most susceptible to the crucial oxidative addition step to the palladium(0) catalyst.[1]

The lower bond dissociation energy of the C-I bond (approx. 240 kJ/mol) compared to the C-Br bond (approx. 276 kJ/mol) means that 1,2-diiodobenzene will typically react faster and under milder conditions than this compound.[3][4] This enhanced reactivity can be advantageous in terms of shorter reaction times, lower catalyst loadings, and reduced reaction temperatures.

However, the higher reactivity of 1,2-diiodobenzene can also be a double-edged sword. It can lead to a higher propensity for side reactions, such as homocoupling, and may offer a narrower window for achieving selective mono-functionalization in sequential cross-coupling reactions.

Performance in Key Cross-Coupling Reactions: A Tabular Comparison

The following tables summarize the typical performance of this compound and 1,2-diiodobenzene in several widely used cross-coupling reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. The data presented here is a composite of reported yields and conditions from various sources to illustrate general trends.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O8012~70-80 (mono-), variable (di-)[5][6]
1,2-DiiodobenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Dioxane/H₂ORT - 502-6>90 (mono- and di-)[2][7]

Table 2: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF608-16~60-75 (mono-)[8][9]
1,2-DiiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%)Et₃NDMFRT - 401-4>90 (mono- and di-)[10][11]

Table 3: Heck Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundStyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF100-12018-24~70-85[12][13]
1,2-DiiodobenzeneStyrenePd(OAc)₂ (1 mol%)NaOAcDMA80-1004-12>90[13][14]

Table 4: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBuToluene10012-24~75-85 (mono-)[5][15]
1,2-DiiodobenzeneAnilinePd(OAc)₂ (1 mol%), BINAP (1.5 mol%)Cs₂CO₃Dioxane806-12>90 (mono-)[16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 1,2-Dihalobenzenes

Materials:

  • 1,2-Dihalobenzene (1.0 mmol)

  • Arylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1)

Protocol:

  • To an oven-dried Schlenk tube, add the 1,2-dihalobenzene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Sonogashira Coupling of 1,2-Dihalobenzenes

Materials:

  • 1,2-Dihalobenzene (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N or DIPA, 2-3 mL)

  • Solvent (e.g., THF or DMF)

Protocol:

  • To a Schlenk flask under an inert atmosphere, add the 1,2-dihalobenzene, palladium catalyst, and CuI.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Process

The following diagrams illustrate the fundamental mechanisms and workflows discussed.

Cross_Coupling_Catalytic_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination Ar-X Ar-X = Aryl Halide (1,2-dibromo- or 1,2-diiodobenzene) R-M R-M = Coupling Partner (e.g., boronic acid, alkyne)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow_Comparison cluster_Dibromobenzene This compound cluster_Diiodobenzene 1,2-Diiodobenzene db_setup Reaction Setup: Higher Catalyst Loading (e.g., 3-5 mol%) db_conditions Reaction Conditions: Higher Temperature (80-120°C) Longer Reaction Time (12-24h) db_setup->db_conditions db_workup Work-up & Purification db_conditions->db_workup end End db_workup->end di_setup Reaction Setup: Lower Catalyst Loading (e.g., 1-2 mol%) di_conditions Reaction Conditions: Milder Temperature (RT-80°C) Shorter Reaction Time (1-12h) di_setup->di_conditions di_workup Work-up & Purification di_conditions->di_workup di_workup->end start Start start->db_setup start->di_setup

Caption: Comparative experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and 1,2-diiodobenzene for cross-coupling reactions is a trade-off between reactivity and selectivity. 1,2-diiodobenzene is the more reactive substrate, generally affording higher yields in shorter reaction times and under milder conditions. This makes it an excellent choice for rapid synthesis and for reactions involving less reactive coupling partners. However, its high reactivity can sometimes complicate selective mono-functionalization.

Conversely, this compound offers a more controlled reactivity profile. While it may require more forcing conditions, the slower rate of oxidative addition can be advantageous for achieving high selectivity in sequential cross-coupling reactions, allowing for the stepwise introduction of different functionalities. The choice of substrate should therefore be guided by the specific synthetic goal, the desired level of reactivity, and the need for selective transformations.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 1,2-Dibromobenzene, a key building block in the synthesis of many pharmaceuticals and agrochemicals, is no exception.[1] Impurities, such as positional isomers (1,3- and 1,4-dibromobenzene), can significantly impact reaction yields, downstream product purity, and the overall safety and efficacy of the final compound.[2] This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data.

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and the desired level of sensitivity. The following table summarizes the key performance characteristics of the most common analytical techniques for the purity assessment of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantitative PurityQuantitative Purity & Impurity ProfilingAbsolute Purity DeterminationImpurity Identification & Structural Confirmation
Typical Purity Range Reported ≥ 98%[3] - ≥ 99%[1]HighHighN/A (Primarily for Identification)
Limit of Detection (LOD) Low (ng/mL)Low (ng/mL to µg/mL)[4]Moderate (mg/mL)[4]Very Low (pg/L to ng/L)[4]
Limit of Quantification (LOQ) Low (ng/mL)Low (ng/mL to µg/mL)[4]Moderate (mg/mL)[4]Low (ng/L)
Precision High (RSD < 2%)High (RSD < 2%)[4]Very High (RSD < 1%)[4]High (RSD < 5%)[4]
Accuracy High (Reference Standard Dependent)High (Reference Standard Dependent)High (Primary Ratio Method)[4]High (Reference Standard Dependent)
Sample Throughput HighHighModerateModerate
Destructive? YesYesNoYes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography (GC)

GC is a robust and widely used technique for assessing the purity of volatile compounds like this compound.

Experimental Protocol:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.[4]

    • Ramp: 10 °C/min to 280 °C.[4]

    • Hold: 10 min at 280 °C.[4]

  • Injector Temperature: 250 °C.[4]

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.[4]

  • Split Ratio: 150:1.[5]

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.[4]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve to 1 mg/mL Sample->Dissolve Solvent Volatile Solvent (e.g., Dichloromethane) Solvent->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample Injector GC Injector (250°C) PreparedSample->Injector Column DB-5ms Column (Temp Programmed) Injector->Column Detector FID Detector (300°C) Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve to 1 mg/mL Sample->Dissolve MobilePhase Mobile Phase (Initial) MobilePhase->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample Injector HPLC Injector PreparedSample->Injector Column C18 Column (30°C) Injector->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Sample Weigh this compound Mix Dissolve and Mix Sample->Mix Standard Weigh Internal Standard Standard->Mix Solvent Add Deuterated Solvent Solvent->Mix NMR_Tube Transfer to NMR Tube Mix->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire 1H NMR Spectrum (Quantitative Parameters) Spectrometer->Acquire FID Free Induction Decay (FID) Acquire->FID Process Fourier Transform & Phasing FID->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

References

A Comparative Guide to the GC-MS Analysis of 1,2-Dibromobenzene and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,2-dibromobenzene (B107964) and its common reaction products. Understanding the distinct GC-MS profiles of the starting material and its derivatives is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry and drug development. This document presents quantitative data, detailed experimental protocols, and visual representations of reaction pathways and analytical workflows to support your research endeavors.

Introduction to GC-MS Analysis of Brominated Compounds

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. In the context of brominated aromatic compounds like this compound and its derivatives, GC-MS offers high resolution and sensitivity. A key characteristic in the mass spectra of these compounds is the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in distinctive molecular ion peaks (M) and M+2 peaks of similar intensity for bromine-containing fragments, aiding in their identification.

Quantitative Data Summary

The following table summarizes the key GC-MS data for this compound and a representative reaction product, 2,2'-dibromobiphenyl (B83442), which can be formed via an Ullmann coupling reaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Retention Index (Kovats)Key Mass Fragments (m/z) and Relative Abundance
This compound C₆H₄Br₂235.901188236 (M⁺, ~50%) , 234 (M⁺, ~100%), 238 (M⁺, ~50%), 155 (~80%), 157 (~80%), 76 (~70%)[1][2]
2,2'-Dibromobiphenyl C₁₂H₈Br₂311.99Not Available312 (M⁺) , 314 (M⁺), 310 (M⁺), 231, 233, 152

Reaction Pathways and GC-MS Workflow

The transformation of this compound into various products can be monitored effectively using GC-MS. Two common synthetic routes are the Ullmann coupling and the Suzuki coupling.

Ullmann Coupling Reaction

The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. In the case of this compound, this can lead to the formation of 2,2'-dibromobiphenyl.

Ullmann_Reaction Ullmann Coupling of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1,2-Dibromobenzene_1 This compound 2,2'-Dibromobiphenyl 2,2'-Dibromobiphenyl 1,2-Dibromobenzene_1->2,2'-Dibromobiphenyl 1,2-Dibromobenzene_2 This compound 1,2-Dibromobenzene_2->2,2'-Dibromobiphenyl Copper Copper (Cu) Copper->2,2'-Dibromobiphenyl

Caption: Ullmann coupling of this compound to form 2,2'-dibromobiphenyl.

Suzuki Coupling Reaction

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This compound can react with an arylboronic acid, such as phenylboronic acid, to yield substituted biphenyls.

Suzuki_Coupling Suzuki Coupling of this compound cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product This compound This compound 2-Bromobiphenyl 2-Bromobiphenyl This compound->2-Bromobiphenyl Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->2-Bromobiphenyl Palladium_Catalyst Pd Catalyst Palladium_Catalyst->2-Bromobiphenyl Base Base Base->2-Bromobiphenyl

Caption: Suzuki coupling of this compound with phenylboronic acid.

GC-MS Experimental Workflow

The general workflow for analyzing the reaction mixture of this compound and its products by GC-MS is depicted below.

GCMS_Workflow GC-MS Experimental Workflow Sample_Preparation Sample Preparation (Dilution, Extraction) GC_Injection GC Injection Sample_Preparation->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Chromatogram & Mass Spectra) Detection->Data_Analysis Compound_Identification Compound Identification Data_Analysis->Compound_Identification

Caption: A typical workflow for the GC-MS analysis of organic compounds.

Experimental Protocols

Ullmann Coupling of this compound (Illustrative)

Objective: To synthesize 2,2'-dibromobiphenyl from this compound and monitor the reaction by GC-MS.

Materials:

  • This compound

  • Copper powder, activated

  • Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., dodecane)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 mmol) and activated copper powder (2.0 mmol).

  • Add anhydrous DMF (5 mL) and a known amount of internal standard.

  • Heat the reaction mixture to 150-170 °C and monitor the reaction progress by taking aliquots at regular intervals.

  • To analyze an aliquot, cool it to room temperature, dilute with DCM, and quench with deionized water.

  • Extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and analyze the filtrate by GC-MS.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph equipped with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector at 280 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 50 to 400.

  • Solvent Delay: 3 minutes.

Interpretation of Results

  • Chromatogram: The GC chromatogram will show peaks corresponding to the solvent, internal standard, unreacted this compound, and the reaction products. The retention time is a characteristic property of each compound under specific GC conditions. Generally, higher molecular weight products like 2,2'-dibromobiphenyl will have a longer retention time than the starting material.

  • Mass Spectra: The mass spectrum of each peak provides a fragmentation pattern that acts as a molecular fingerprint.

    • This compound: The mass spectrum will exhibit a prominent molecular ion cluster at m/z 234, 236, and 238 due to the two bromine atoms. Key fragments will arise from the loss of a bromine atom (m/z 155, 157) and the benzene (B151609) ring fragment (m/z 76).[1][2]

    • Reaction Products: For a product like 2,2'-dibromobiphenyl, the molecular ion cluster will be observed at a higher m/z (e.g., 310, 312, 314). The fragmentation pattern will be more complex, potentially showing losses of bromine atoms and fragmentation of the biphenyl (B1667301) structure.

By comparing the retention times and mass spectra of the peaks in the reaction mixture to those of the starting material and known standards or library data, researchers can identify the products and assess the progress and purity of the reaction.

References

A Comparative Guide to Palladium Catalysts for Reactions with 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of aromatic compounds is a cornerstone of modern synthesis. 1,2-Dibromobenzene (B107964) serves as a versatile scaffold for the construction of complex molecular architectures, with palladium-catalyzed cross-coupling reactions offering a powerful toolkit for its derivatization. The choice of the palladium catalyst system is critical, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for key transformations of this compound, supported by experimental data and detailed protocols.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction with this compound involves several key steps, as illustrated in the workflow below. Rigorous adherence to inert atmosphere techniques is crucial to prevent the degradation of the palladium catalyst and phosphine (B1218219) ligands.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup_reactants Combine this compound, Coupling Partner, & Base setup_catalyst Add Pd Catalyst & Ligand setup_reactants->setup_catalyst setup_solvent Add Degassed Solvent setup_catalyst->setup_solvent setup_inert Establish Inert Atmosphere (e.g., Argon) setup_solvent->setup_inert heating Heat to Reaction Temperature setup_inert->heating monitoring Monitor Progress (TLC, GC/LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter to Remove Insolubles cooling->filtration extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For this compound, this reaction can be controlled to achieve either mono- or diarylation, providing access to a diverse range of biaryl and polycyclic aromatic compounds.

Performance Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene (B28343)/Ethanol/H₂OReflux24-48Moderate to Good[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane (B91453)/H₂O10012-24High[1]
Pd(dppf)Cl₂dppfK₂CO₃THF80< 20High[2]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Toluene100198 (for 4-Chlorotoluene)[3]

Note: Data for analogous dihaloarenes is included to provide a broader context for catalyst performance. Direct comparative studies on this compound are limited.

Detailed Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol outlines the diarylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (2.5-3.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL).

  • Add K₃PO₄ (3.0 mmol).

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.[1]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII Ar-Pd(II)(Br)L₂ Pd0->PdII Ar-Br Transmetal Transmetalation (Ar'B(OH)₂) DiarylPd Ar-Pd(II)(Ar')L₂ PdII->DiarylPd Ar'B(OH)₂ / Base DiarylPd->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: For C-C (sp²-sp) Bond Formation

The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.

Performance Comparison of Palladium Catalysts for Sonogashira Coupling
CatalystLigandCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFRefluxGood to Excellent[4]
Pd(OAc)₂XPhosNone (Cu-free)Et₃NTHF/DMF80-100High[5]
Pd₂(dba)₃P(t-Bu)₃None (Cu-free)Cs₂CO₃DioxaneRoom Temp.High (for Aryl Bromides)[6]
Detailed Experimental Protocol: Double Sonogashira Coupling

This protocol describes the double alkynylation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (2.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1.5 mol%)

  • Copper(I) iodide (CuI) (1.5 mol%)

  • Triethylamine (B128534) (6 mL)

Procedure:

  • A mixture of this compound (0.3 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (2.9 mg, 0.015 mmol) in a 10-mL flask equipped with a septum was flushed with argon for 10 min.

  • Triethylamine (6 mL) was then added, and the flask was flushed again with argon for 10 min.

  • Finally, the terminal alkyne (0.6-0.9 mmol) was added, and the reaction mixture was heated at reflux for 1 h.

  • Subsequently, saturated NH₄Cl solution (12 mL) was added to the cooled mixture and extracted with EtOAc (2 x 10 mL).

  • The extracts were washed with brine (5 mL), dried over Na₂SO₄, and the solvent was evaporated.[4]

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Br)L₂ Pd0->PdII Ar-Br OxAdd Oxidative Addition (Ar-Br) AlkynylPd Ar-Pd(II)(C≡CR)L₂ PdII->AlkynylPd Cu-C≡CR Transmetal Transmetalation (Cu-C≡CR) AlkynylPd->Pd0 Ar-C≡CR RedElim Reductive Elimination Product Ar-C≡CR Alkyne R-C≡C-H CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuI, Base

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.

Performance Comparison of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene110-12024Moderate to Good[7]
Pd(OAc)₂BINAPCs₂CO₃Toluene1108Good[8]
Pd₂(dba)₃ / XantPhosXantPhosNaOtBuDioxane80-12012-24High[9]
Detailed Experimental Protocol: Double Buchwald-Hartwig Amination

This protocol is for the diarylation of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (2.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • XPhos (7 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Dry toluene

Procedure:

  • Aryl bromide (1.0 equiv), secondary amine (2.2 equiv), Pd₂(dba)₃ (5 mol %), XPhos (7 mol %), and t-BuONa (2.2 equiv) were placed into a reaction flask.[7]

  • Dry toluene (10–30 mL/1.0 g of aryl bromide) was added into the flask.

  • The reaction mass was heated between 110 and 120 °C in an oil bath for 24 h under an argon atmosphere.

  • After 24 h, the reaction mass was cooled down to room temperature before diluting it with dichloromethane (B109758) (DCM).

  • The organic phase was washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.[7]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII Ar-Pd(II)(Br)L₂ Pd0->PdII Ar-Br AmineCoord Amine Coordination & Deprotonation AmidoPd Ar-Pd(II)(NR₂)L₂ PdII->AmidoPd HNR₂, Base AmidoPd->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: For C-C (sp²-sp²) Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. With this compound, a double Heck reaction can lead to the formation of fused ring systems.

Performance Comparison of Palladium Catalysts for Heck Reaction
CatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NAcetonitrile (B52724)80-90Good[10]
Pd(OAc)₂NoneK₂CO₃DMF/H₂O80High[11]
Pd(OAc)₂P(o-tol)₃NaOAcDMF100Good[12]
Detailed Experimental Protocol: Double Heck Reaction

This protocol is a general procedure for the double Heck reaction of an o-dibromoarene.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (2.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Acetonitrile

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Add the alkene (2.2 mmol) and acetonitrile (5 mL).

  • Add triethylamine (2.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, the mixture is typically filtered to remove the ammonium (B1175870) salt, and the filtrate is subjected to an aqueous work-up and purification by column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII Ar-Pd(II)(Br)L₂ Pd0->PdII Ar-Br AlkeneCoord Alkene Coordination AlkeneComplex [Ar-Pd(II)(Alkene)L₂]⁺Br⁻ PdII->AlkeneComplex Alkene MigratoryInsert Migratory Insertion AlkylPd R-Pd(II)(Br)L₂ AlkeneComplex->AlkylPd BetaHydride β-Hydride Elimination ProductComplex [HPd(II)(Alkene)L₂]⁺Br⁻ AlkylPd->ProductComplex ProductComplex->Pd0 Base Regen Base-promoted Regeneration Product Substituted Alkene ProductComplex->Product

Caption: Simplified catalytic cycle for the Heck reaction.

Carbonylation: For the Introduction of Carbonyl Groups

Palladium-catalyzed carbonylation of this compound can lead to the formation of phthalimides and other carbonyl-containing heterocycles, which are valuable intermediates in medicinal chemistry.

Performance Comparison of Palladium Catalysts for Double Carbonylation
Catalyst PrecursorLigandBaseSolventCO PressureTemp. (°C)Yield (%)Reference
Pd(OAc)₂TPPEt₃NDMF1 bar100Inactive[13]
Pd(OAc)₂XantphosEt₃NDMF1 bar10053 (conversion, mixture of products)[13]
Pd(OAc)₂dppfDBUDioxane40 bar120Good to Excellent[14]
Detailed Experimental Protocol: Double Carbonylation to form N-Substituted Phthalimides

This protocol describes a general procedure for the double carbonylation of o-dibromobenzenes.

Materials:

  • o-Dibromobenzene

  • Amine (e.g., 2-aminopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dioxane

  • Carbon monoxide (CO)

Procedure:

  • A mixture of o-dibromobenzene, the amine, Pd(OAc)₂, and dppb in dioxane is charged into a high-pressure autoclave.

  • The autoclave is purged with CO and then pressurized to the desired pressure.

  • The reaction mixture is heated and stirred for the specified time.

  • After cooling and venting the CO, the reaction mixture is worked up by standard procedures, typically involving filtration, extraction, and purification by chromatography or recrystallization.[14]

Catalytic Cycle for Carbonylative Coupling

Carbonylation_Cycle cluster_cycle cluster_double_carbonylation Double Carbonylation Pathway Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Br)L₂ Pd0->PdII Ar-Br OxAdd Oxidative Addition (Ar-Br) AcylPd1 (ArCO)Pd(II)(Br)L₂ PdII->AcylPd1 CO COInsert1 CO Insertion AmideComplex1 [(ArCO)Pd(II)(CONHR)L₂] AcylPd1->AmideComplex1 H₂NR, Base OxAdd2 Oxidative Addition (Ar'-Br) AcylPd2 (Ar'CO)Pd(II)(Br)L₂ AcylPd1->AcylPd2 Intramolecular Oxidative Addition NucAttack1 Nucleophilic Attack (H₂NR) AmideComplex1->Pd0 Ar-CONHR RedElim1 Reductive Elimination MonoProduct Ar-CONHR PdII2 Ar'-Pd(II)(Br)L₂ COInsert2 CO Insertion IntraNucAttack Intramolecular Nucleophilic Attack CyclicIntermediate Cyclic Pd(II) Intermediate AcylPd2->CyclicIntermediate CO, Intramolecular Nucleophilic Attack CyclicIntermediate->Pd0 Phthalimide Derivative RedElim2 Reductive Elimination DiProduct Phthalimide Derivative

Caption: Simplified catalytic cycles for mono- and double-carbonylation reactions.

References

The Ortho Advantage: A Comparative Guide to 1,2-Dibromobenzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to achieving molecular complexity and high yields. Among the dihalogenated aromatics, 1,2-dibromobenzene (B107964) (o-dibromobenzene) emerges as a uniquely versatile precursor, offering distinct advantages over its meta- and para-isomers, as well as other dihalobenzenes.[1][2] Its utility stems directly from the adjacent positioning of its two bromine atoms, which imparts unique reactivity, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide provides an objective comparison of this compound with other dihalobenzenes, supported by key physical data and illustrative reaction pathways, to inform researchers, scientists, and drug development professionals in their synthetic design.

Physical Properties: A Comparative Overview

The physical properties of dihalobenzene isomers are influenced by their molecular symmetry. While the boiling points of the dibromobenzene isomers are quite similar, the melting point of the highly symmetrical 1,4-isomer is significantly higher because its molecules pack more efficiently into a crystal lattice.[4][5][6] this compound, being a liquid at room temperature, can be advantageous for certain reaction setups where handling a liquid is more convenient than a solid.[7]

Table 1: Comparison of Physical Properties of Dihalobenzene Isomers

PropertyThis compound1,3-Dibromobenzene1,4-Dibromobenzene1,2-Dichlorobenzene1,3-Dichlorobenzene1,4-Dichlorobenzene
Molecular Formula C₆H₄Br₂C₆H₄Br₂C₆H₄Br₂C₆H₄Cl₂C₆H₄Cl₂C₆H₄Cl₂
Molar Mass ( g/mol ) 235.91235.91235.91147.00147.00147.00
Appearance Colorless liquidColorless liquidWhite solidColorless liquidColorless liquidColorless or white solid
Melting Point (°C) 7.1[7]-7.0[8]87[8]-16.7[9]-24.8[9]52.7[9]
Boiling Point (°C) 225[7]218–220[8]220.4[8]180[9]173[9]174[9]
Density (g/mL) 1.9940[7]1.9523[8]1.84 (solid)[8]1.3059[9]1.2884[9]1.46 (solid)[9]
Water Solubility Poorly soluble[10]Practically insoluble[8]Practically insoluble[8]156 mg/L[9]125 mg/L[9]80.0 mg/L[9]
Organic Solvent Solubility Soluble in ether, alcohol, benzene[10][11]Soluble in ethanol, ether, benzene (B151609), chloroform[8]SolubleMiscible with alcohol, ether, benzene[9]Soluble in alcohol, ether[9]Soluble in alcohol, ether, benzene[9]

Core Synthetic Advantages of this compound

The primary advantages of this compound are rooted in its unique reactivity as a precursor to strained intermediates and its capacity for regioselective sequential functionalization.

Superior Precursor for Benzyne (B1209423) Formation

One of the most significant applications of this compound is its role as a precursor to benzyne, a highly reactive and synthetically powerful intermediate.[2] The elimination of two adjacent halogen atoms facilitates the formation of this transient species, which can then undergo a variety of cycloaddition and nucleophilic addition reactions that are otherwise difficult to achieve.[2][12]

The generation of benzyne from this compound typically involves treatment with a strong base, such as an organolithium reagent or sodium amide, which induces the elimination of HBr.[13][14] The resulting benzyne is a symmetrical intermediate where the former C1 and C2 positions become equivalent.[12] This intermediate is too reactive to be isolated but can be trapped in situ.[12] For instance, in the presence of a diene like furan (B31954), it readily undergoes a Diels-Alder reaction.[12]

Figure 1. Formation of benzyne from this compound and subsequent trapping.
Platform for Regioselective Sequential Reactions

The presence of two chemically similar but spatially distinct bromine atoms allows for selective, stepwise functionalization, a feat that is difficult to achieve with meta- and para-isomers. This makes this compound an ideal scaffold for building complex, polysubstituted aromatic compounds.[3]

This sequential approach is particularly powerful in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2] By carefully controlling reaction conditions or using catalysts with different selectivities, one bromine atom can be reacted while leaving the second intact for a subsequent, different transformation. This provides a programmed route to unsymmetrically substituted 1,2-disubstituted benzene derivatives.

Sequential_Coupling start This compound step1 Mono-functionalized Intermediate start->step1 1st Cross-Coupling (e.g., Suzuki) step2 Di-functionalized Product step1->step2 2nd Cross-Coupling (e.g., Stille) reagent1 R¹-B(OH)₂ Pd Catalyst 1 reagent2 R²-SnBu₃ Pd Catalyst 2

Figure 2. Workflow for sequential cross-coupling reactions using this compound.
Directed Ortho-Metalation and Grignard Formation

The bromine atoms in this compound can direct metalation to adjacent positions. More commonly, one bromine atom can be converted into a Grignard reagent or an organolithium species via halogen-metal exchange. This creates a powerful nucleophilic carbon center ortho to the remaining bromine atom. This intermediate can then react with a wide range of electrophiles. The remaining bromine atom serves as a handle for further transformations, such as a subsequent cross-coupling reaction.

The formation of the mono-Grignard reagent from this compound is a key step in many syntheses. The Grignard carbon is highly nucleophilic and will react with electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds.[15]

Logical_Advantages A This compound B Adjacent Bromine Atoms (Ortho Configuration) A->B is defined by C Unique Reactivity Profile B->C leads to D Benzyne Precursor C->D E Sequential Functionalization C->E F Synthesis of Strained Rings & Complex Polycyclics D->F enables G Controlled Synthesis of Polysubstituted Aromatics E->G enables

Figure 3. Key structural features and resulting synthetic advantages of this compound.

Experimental Protocols

Protocol 1: Generation and Trapping of Benzyne from this compound
  • Objective: To generate benzyne via elimination and trap it with a diene.

  • Materials: this compound, anhydrous solvent (e.g., THF), strong base (e.g., n-butyllithium), trapping agent (e.g., furan).

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and an excess of furan (e.g., 3-5 equivalents) in anhydrous THF.

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the stirred reaction mixture, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product (the Diels-Alder adduct) by column chromatography.

Protocol 2: General Procedure for Sequential Suzuki Cross-Coupling
  • Objective: To demonstrate the stepwise functionalization of this compound.

  • Procedure:

    • First Coupling: To a solution of this compound (1 equivalent), the first boronic acid (R¹-B(OH)₂, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent mixture (e.g., toluene/ethanol/water), heat the reaction under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

    • Work-up and Isolation: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the mono-coupled product by column chromatography.

    • Second Coupling: Subject the isolated mono-functionalized intermediate to a second Suzuki coupling reaction using a different boronic acid (R²-B(OH)₂) under similar or slightly modified conditions.

    • Final Purification: After the second reaction is complete, perform a similar work-up and purification to isolate the final, unsymmetrically 1,2-disubstituted benzene product.

Conclusion

While all dihalobenzene isomers have their place in organic synthesis, this compound offers a unique set of advantages directly attributable to the ortho-positioning of its halogen atoms. Its role as an efficient benzyne precursor opens doors to cycloaddition chemistry that is inaccessible to its isomers.[2] Furthermore, its capacity for controlled, sequential functionalization provides a strategic and programmable pathway for the synthesis of complex, highly substituted aromatic molecules, making it a cornerstone intermediate for researchers in drug discovery and materials science.[1][3]

References

A Comparative Guide to Differentiating Dibromobenzene Isomers Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomeric compounds is a critical step in chemical synthesis and drug development. The three isomers of dibromobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—present a classic case where distinct physical properties arising from substituent placement can be effectively elucidated using a suite of spectroscopic techniques. This guide provides a detailed comparison of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) for the unambiguous differentiation of these isomers, supported by experimental data and protocols.

At a Glance: Spectroscopic Signatures of Dibromobenzene Isomers

The key to distinguishing between the dibromobenzene isomers lies in their differing molecular symmetry, which directly influences their spectroscopic output.

  • ortho-Dibromobenzene (1,2-dibromobenzene): Possesses C₂ᵥ symmetry.

  • meta-Dibromobenzene (1,3-dibromobenzene): Also has C₂ᵥ symmetry, but with a different substitution pattern.

  • para-Dibromobenzene (1,4-dibromobenzene): Belongs to the higher symmetry D₂ₕ point group.

These symmetry differences result in unique patterns in their vibrational and magnetic resonance spectra.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful tool for identifying functional groups and substitution patterns on an aromatic ring. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly diagnostic for substituted benzenes.

Comparative IR Data

Spectroscopic Featureortho-Dibromobenzenemeta-Dibromobenzenepara-Dibromobenzene
C-H Bending (out-of-plane) ~750 cm⁻¹ (strong)~770 cm⁻¹ and ~880 cm⁻¹~810 cm⁻¹ (strong)
Aromatic C=C Stretching Multiple bands ~1400-1600 cm⁻¹Multiple bands ~1400-1600 cm⁻¹Fewer, sharper bands ~1400-1600 cm⁻¹

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small drop of the liquid dibromobenzene isomer (ortho or meta) or a few crystals of the solid isomer (para) directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic C-H out-of-plane bending frequencies and compare them to the expected values for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. The number of signals, their chemical shifts (δ), and their splitting patterns are unique for each isomer.

¹H NMR Spectroscopy

The number of distinct proton environments is a direct consequence of the molecule's symmetry.

Comparative ¹H NMR Data

Spectroscopic Featureortho-Dibromobenzenemeta-Dibromobenzenepara-Dibromobenzene
Number of Signals 231
Splitting Pattern Complex multipletComplex multipletSinglet
Approximate Chemical Shifts (CDCl₃) ~7.2-7.6 ppm~7.2-7.8 ppm~7.4 ppm[1][2]
¹³C NMR Spectroscopy

Similarly, the number of unique carbon environments can be determined.

Comparative ¹³C NMR Data

Spectroscopic Featureortho-Dibromobenzenemeta-Dibromobenzenepara-Dibromobenzene
Number of Signals 34[3]2[3]
Approximate Chemical Shifts (CDCl₃) ~128-134 ppm~122-135 ppm[3]~122, 134 ppm[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the dibromobenzene isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to TMS.

  • Data Analysis: Determine the number of signals, their integration (for ¹H), and their chemical shifts to identify the isomer.

Mass Spectrometry (MS): Ionization and Fragmentation

While mass spectrometry will show the same molecular ion peak for all three isomers (m/z 234, 236, 238, corresponding to the isotopic distribution of bromine), the ionization energies can be distinct.[4] However, fragmentation patterns of the isomers can be very similar due to possible isomerization of the parent ion before dissociation.[4]

Comparative MS Data

Spectroscopic Featureortho-Dibromobenzenemeta-Dibromobenzenepara-Dibromobenzene
Molecular Ion (M⁺) m/z 234, 236, 238m/z 234, 236, 238m/z 234, 236, 238
Major Fragments C₆H₄Br⁺ (m/z 155, 157), C₆H₄⁺ (m/z 76)C₆H₄Br⁺ (m/z 155, 157), C₆H₄⁺ (m/z 76)C₆H₄Br⁺ (m/z 155, 157), C₆H₄⁺ (m/z 76)

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Workflow for Isomer Differentiation

The following workflow provides a logical approach to differentiating the dibromobenzene isomers using the spectroscopic techniques discussed.

G cluster_0 Spectroscopic Analysis Workflow start Unknown Dibromobenzene Isomer nmr ¹H NMR Spectroscopy start->nmr one_signal 1 Signal (Singlet) nmr->one_signal Analyze number of signals two_signals 2 Signals (Multiplet) nmr->two_signals three_signals 3 Signals (Multiplet) nmr->three_signals para para-Dibromobenzene one_signal->para ortho ortho-Dibromobenzene two_signals->ortho meta meta-Dibromobenzene three_signals->meta ir IR Spectroscopy (Confirmation) para->ir c13_nmr ¹³C NMR Spectroscopy (Confirmation) para->c13_nmr ortho->ir ortho->c13_nmr meta->ir meta->c13_nmr

Caption: Workflow for dibromobenzene isomer differentiation.

Structure-Symmetry-Spectrum Relationship

The molecular symmetry of each isomer dictates the number of unique proton and carbon environments, which is directly reflected in their NMR spectra.

G cluster_1 ortho-Dibromobenzene (C₂ᵥ) cluster_2 meta-Dibromobenzene (C₂ᵥ) cluster_3 para-Dibromobenzene (D₂ₕ) ortho_structure { Structure |  Br |  Br |  H |  H |  H |  H} ortho_nmr ¹H NMR Signals: 2 ¹³C NMR Signals: 3 meta_structure { Structure |  Br |  |  Br |  H |  H |  H |  H} meta_nmr ¹H NMR Signals: 3 ¹³C NMR Signals: 4 para_structure { Structure |  Br |  |  |  Br |  H |  H |  H |  H} para_nmr ¹H NMR Signals: 1 ¹³C NMR Signals: 2

Caption: Symmetry and corresponding NMR signals for each isomer.

References

Validating the Structure of Products Synthesized from 1,2-Dibromobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and structural validation for three distinct products derived from the versatile starting material, 1,2-dibromobenzene (B107964): Triphenylene (B110318), 2,2'-Biphenyldicarboxylic Acid, and Carbazole (B46965). The following sections detail the experimental protocols for their synthesis and the analytical data supporting their structural elucidation, offering a valuable resource for researchers in organic synthesis and drug development.

Product Synthesis and Structural Validation

Triphenylene

Triphenylene is a polycyclic aromatic hydrocarbon with a highly symmetrical and planar structure, making it of interest in materials science and electronics.[1][2][3]

Synthetic Approach: The synthesis of triphenylene from this compound proceeds through the generation of a highly reactive benzyne (B1209423) intermediate, which then undergoes a trimerization reaction.

Experimental Protocol: Synthesis of Triphenylene via Benzyne Intermediate

  • Step 1: Generation of Benzyne. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) is prepared. The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Step 2: Metal-Halogen Exchange. A strong base, such as n-butyllithium (n-BuLi) in hexanes (1 equivalent), is added dropwise to the cooled solution. This initiates a metal-halogen exchange, forming a transient aryllithium species.

  • Step 3: Elimination to Form Benzyne. The aryllithium intermediate rapidly eliminates lithium bromide to generate benzyne in situ.

  • Step 4: Trimerization. The reaction mixture is allowed to slowly warm to room temperature. As the temperature increases, the highly reactive benzyne molecules undergo a [4+2] cycloaddition with themselves, followed by further reactions to form the stable aromatic system of triphenylene.

  • Step 5: Work-up and Purification. The reaction is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and hexanes) to yield pure triphenylene.

Structural Validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the high symmetry of the triphenylene molecule, the proton NMR spectrum is expected to be relatively simple, showing characteristic signals for the aromatic protons.

    • ¹³C NMR: The carbon NMR spectrum will display a specific number of signals corresponding to the unique carbon environments in the triphenylene structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and C=C stretching vibrations within the aromatic system.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of triphenylene, with the molecular ion peak (M+) corresponding to the calculated molecular mass.

G Synthetic Pathway to Triphenylene This compound This compound Benzyne Benzyne This compound->Benzyne n-BuLi, THF, -78 °C Triphenylene Triphenylene Benzyne->Triphenylene Trimerization

Synthetic Pathway to Triphenylene
2,2'-Biphenyldicarboxylic Acid

2,2'-Biphenyldicarboxylic acid, also known as diphenic acid, is a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.[4][5]

Synthetic Approach: A common method for the synthesis of 2,2'-biphenyldicarboxylic acid from this compound is the Ullmann condensation, which involves a copper-catalyzed coupling reaction.

Experimental Protocol: Synthesis of 2,2'-Biphenyldicarboxylic Acid via Ullmann Condensation

  • Step 1: Reaction Setup. In a round-bottom flask, this compound (1 equivalent) is combined with an excess of a carboxylating agent, such as potassium acetate (B1210297) or a formate (B1220265) salt, in the presence of a copper catalyst. Activated copper powder or a copper(I) salt like copper(I) iodide (CuI) can be used. A high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added.

  • Step 2: Ullmann Coupling. The reaction mixture is heated to a high temperature (typically 150-200 °C) with vigorous stirring under an inert atmosphere for several hours to overnight.

  • Step 3: Hydrolysis. After cooling to room temperature, the reaction mixture is poured into water. The resulting solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude 2,2'-biphenyldicarboxylic acid.

  • Step 4: Purification. The precipitate is collected by filtration, washed with water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure dicarboxylic acid.

Structural Validation:

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons, and a broad singlet for the acidic protons of the carboxylic acid groups, which will disappear upon D₂O exchange.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbons of the carboxylic acid groups.

  • IR Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid groups, a strong C=O stretching band, and bands associated with the aromatic rings.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product.

G Synthetic Pathway to 2,2'-Biphenyldicarboxylic Acid This compound This compound Intermediate Copper-catalyzed carboxylation This compound->Intermediate Cu catalyst, Carboxylating agent, High T 2,2'-Biphenyldicarboxylic Acid 2,2'-Biphenyldicarboxylic Acid Intermediate->2,2'-Biphenyldicarboxylic Acid Acidic workup

Synthetic Pathway to 2,2'-Biphenyldicarboxylic Acid
Carbazole

Carbazole is a nitrogen-containing heterocyclic compound with important applications in the development of organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceuticals.[2][6][7]

Synthetic Approach: Carbazole can be synthesized from this compound through a palladium-catalyzed tandem reaction involving an intermolecular amination followed by an intramolecular direct arylation.

Experimental Protocol: Synthesis of Carbazole via Palladium-Catalyzed Tandem Reaction

  • Step 1: Reaction Setup. In a Schlenk tube or a similar reaction vessel, this compound (1 equivalent) and an aniline (B41778) (1 equivalent) are dissolved in a suitable solvent, such as toluene (B28343) or dioxane. A palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine (B1218219) ligand, such as Xantphos, are added. A base, typically a strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also added to the mixture.

  • Step 2: Tandem Reaction. The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80 to 120 °C for several hours. The reaction proceeds through an initial intermolecular Buchwald-Hartwig amination to form an N-arylated intermediate, which then undergoes an intramolecular C-H activation/arylation to form the carbazole ring system.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure carbazole.

Structural Validation:

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and a characteristic broad singlet for the N-H proton.

    • ¹³C NMR: The carbon NMR spectrum will exhibit the expected number of signals for the aromatic carbons in the carbazole scaffold.

  • IR Spectroscopy: The IR spectrum will show a characteristic N-H stretching band, in addition to the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of carbazole.

G Synthetic Pathway to Carbazole This compound This compound Intermediate N-Aryl Intermediate This compound->Intermediate Pd catalyst, Ligand, Base Aniline Aniline Aniline->Intermediate Carbazole Carbazole Intermediate->Carbazole Intramolecular C-H Arylation G Overall Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation This compound This compound Reaction Synthetic Transformation (e.g., Benzyne formation, Ullmann coupling, Pd-catalysis) This compound->Reaction Crude Product Crude Product Reaction->Crude Product Workup Aqueous Workup / Extraction Crude Product->Workup Purification Column Chromatography / Recrystallization Workup->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Spectroscopy (¹H, ¹³C) Pure Product->NMR IR IR Spectroscopy Pure Product->IR MS Mass Spectrometry Pure Product->MS Validated Structure Validated Structure NMR->Validated Structure IR->Validated Structure MS->Validated Structure

References

A Comparative Analysis of Benzyne Precursors: 1,2-Dibromobenzene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a benzyne (B1209423) precursor is critical for the successful synthesis of complex aromatic compounds. This guide provides an objective comparison of 1,2-dibromobenzene (B107964) with other common benzyne precursors, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given application.

Benzyne is a highly reactive and transient intermediate that has proven to be a powerful tool in organic synthesis, enabling the construction of complex molecular architectures through reactions such as nucleophilic additions and cycloadditions. The generation of this fleeting species under controlled conditions is paramount, and various precursors have been developed, each with its own set of advantages and disadvantages. This comparative analysis focuses on three widely used benzyne precursors: this compound, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (often referred to as Kobayashi's precursor), and benzenediazonium-2-carboxylate.

Performance Comparison

The efficiency of a benzyne precursor is often evaluated by the yield of the desired product in a trapping reaction, typically a cycloaddition with a diene like furan (B31954) or anthracene. The choice of precursor can significantly impact the reaction conditions required and the overall outcome.

Benzyne PrecursorReagentsSolventTemperature (°C)Trapping AgentProduct Yield (%)Reference
This compound n-ButyllithiumDiethyl ether-78 to RTFuran~60-70% (typical)General literature values
2-(Trimethylsilyl)phenyl triflate CsFAcetonitrile (B52724)23Oxadiazinone33% (double addition product)[1]
Benzenediazonium-2-carboxylate (thermal decomposition)1,2-Dichloroethane (B1671644)80Anthracene9,10-Triptycene (yields vary)[2]
1-Bromo-4-fluorobenzene tert-ButyllithiumTHF-78 to RTFuran98% (for 6-fluoroxabenzonorbornadiene)[3]

Key Observations:

  • 1,2-Dihalobenzenes , such as this compound, are cost-effective precursors but typically require strong bases like n-butyllithium and cryogenic temperatures for the initial metal-halogen exchange.[4][5] The subsequent elimination to form benzyne occurs upon warming. While effective, this method can have limitations with base-sensitive functional groups.

  • 2-(Trimethylsilyl)phenyl triflate allows for the generation of benzyne under much milder and neutral conditions, using a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF).[6] This precursor is favored for its compatibility with a wider range of functional groups. The generation of benzyne can be controlled by the choice of fluoride salt and solvent.

  • Benzenediazonium-2-carboxylate is a classic precursor that generates benzyne through the thermal extrusion of nitrogen and carbon dioxide.[7][8] A significant drawback is the explosive nature of the dry diazonium salt, necessitating careful handling.

Experimental Protocols

Detailed methodologies are crucial for the successful and safe generation and trapping of benzyne.

Protocol 1: Benzyne Generation from this compound

This protocol describes the generation of benzyne from this compound using n-butyllithium and its subsequent trapping with a generic diene.

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Diene (e.g., furan, anthracene)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound and the chosen diene in anhydrous diethyl ether.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred reaction mixture, maintaining the temperature at -78 °C. The formation of a precipitate may be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired benzyne-diene adduct.

Protocol 2: Benzyne Generation from 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

This protocol outlines the generation of benzyne under mild conditions using a fluoride source.

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)

  • Diene

  • Anhydrous acetonitrile or tetrahydrofuran (B95107) (THF)

  • Standard inert atmosphere glassware

Procedure:

  • To a flask under an inert atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and the diene in anhydrous acetonitrile (for CsF) or THF (for TBAF).

  • Add the fluoride source (CsF or TBAF) to the solution at room temperature. The rate of benzyne generation can be moderated by the choice of solvent and fluoride source.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 65-80 °C with CsF in MeCN) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the fluoride salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the cycloaddition product.

Protocol 3: Benzyne Generation from Benzenediazonium-2-carboxylate

This protocol describes the in situ generation of benzyne via the thermal decomposition of benzenediazonium-2-carboxylate, which is prepared from anthranilic acid.

Materials:

  • Anthranilic acid

  • isoamyl nitrite (B80452)

  • Diene

  • 1,2-Dichloroethane

  • Trichloroacetic acid

  • Tetrahydrofuran (THF)

  • Caution: Dry benzenediazonium-2-carboxylate is explosive and should be handled with extreme care, always keeping it wet with solvent.

Procedure:

  • Preparation of Benzenediazonium-2-carboxylate: In a beaker, dissolve anthranilic acid and a catalytic amount of trichloroacetic acid in THF and cool in an ice-water bath.

  • Add isoamyl nitrite to the stirred solution. An exothermic reaction will occur. Maintain the temperature between 18-25 °C and continue stirring for 1-1.5 hours.

  • Cool the mixture to 10 °C and collect the precipitated benzenediazonium-2-carboxylate by suction filtration. Crucially, do not allow the filter cake to dry. Wash the solid with cold THF and then with 1,2-dichloroethane.

  • Benzyne Generation and Trapping: In a separate flask, bring a solution of the diene in 1,2-dichloroethane to a gentle boil.

  • Prepare a slurry of the wet benzenediazonium-2-carboxylate in 1,2-dichloroethane and add it portion-wise to the boiling diene solution. Vigorous evolution of nitrogen and carbon dioxide will be observed.

  • After the addition is complete, continue heating for a short period to ensure complete decomposition.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by chromatography to isolate the benzyne-diene adduct.

Logical Relationships and Experimental Workflows

The generation of benzyne from these precursors follows distinct chemical pathways, which can be visualized to understand the flow of the reactions.

Benzyne_Generation_Pathways cluster_dibromo This compound Pathway cluster_triflate 2-(TMS)phenyl triflate Pathway cluster_diazonium Benzenediazonium-2-carboxylate Pathway Dibromo This compound Lithiation Metal-Halogen Exchange (-78 °C) Dibromo->Lithiation  n-BuLi Aryllithium o-Bromophenyllithium Lithiation->Aryllithium Elimination_Li Elimination (warming) Aryllithium->Elimination_Li  -LiBr Benzyne_Li Benzyne Elimination_Li->Benzyne_Li Triflate 2-(TMS)phenyl triflate Fluoride_Attack Fluoride Attack Triflate->Fluoride_Attack  F⁻ (CsF, TBAF) Anion Aryl Anion Fluoride_Attack->Anion  -TMS-F Elimination_F Elimination Anion->Elimination_F  -OTf⁻ Benzyne_F Benzyne Elimination_F->Benzyne_F Diazonium Benzenediazonium- 2-carboxylate Decomposition Thermal Decomposition Diazonium->Decomposition  Δ  -N₂, -CO₂ Benzyne_D Benzyne Decomposition->Benzyne_D

Caption: Reaction pathways for benzyne generation from different precursors.

Conclusion

The selection of a benzyne precursor is a critical decision in synthetic planning. This compound offers a cost-effective route, though it requires cryogenic conditions and a strong base. For syntheses involving sensitive functional groups, 2-(trimethylsilyl)phenyl triflate is a superior choice due to the mild and neutral conditions for benzyne generation. Benzenediazonium-2-carboxylate, while historically significant, poses a safety risk due to its explosive nature and is often replaced by modern alternatives. By understanding the comparative performance and experimental nuances of these precursors, researchers can optimize their synthetic strategies for the efficient construction of complex aromatic molecules.

References

A Comparative Guide to the Reactivity of 1,2-Dibromoalkenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromoalkenes are versatile synthetic intermediates that serve as valuable building blocks in organic synthesis, particularly for the stereoselective construction of complex trisubstituted and tetrasubstituted alkenes. Their two carbon-bromine bonds, with differing reactivities, allow for sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 1,2-dibromoalkenes in four of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. The information presented, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the optimal conditions for their synthetic targets.

Comparative Reactivity Overview

The sequential functionalization of 1,2-dibromoalkenes is possible due to the differential reactivity of the two C-Br bonds. Generally, the first cross-coupling reaction occurs at the more reactive C-Br bond, which is influenced by steric and electronic factors of the substituents on the alkene. The choice of catalyst, ligand, base, and solvent system plays a crucial role in controlling the selectivity and efficiency of these transformations.

General Reactivity Trend

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength, with weaker bonds being more reactive. This principle dictates that the first coupling is typically faster than the second. However, the specific reaction conditions can be tuned to achieve either mono- or di-functionalization.

Quantitative Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions of various 1,2-dibromoalkenes. These tables are designed to provide a comparative overview of the yields and conditions for the synthesis of vinyl bromides and subsequently more complex alkenes.

Table 1: Suzuki-Miyaura Coupling of 1,2-Dibromoalkenes

1,2-Dibromoalkene SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1,1-Dibromo-2-phenyl-ethenePhenylboronic acidPd₂(dba)₃ (2)TFP (8)Na₂CO₃ (2 eq)1,4-Dioxane/H₂O6024(Z)-1-Bromo-1,2-diphenylethene85
1,1-Dibromo-2-phenylethene(E)-Styrylboronic acidPd₂(dba)₃ (2)TFP (8)Na₂CO₃ (2 eq)1,4-Dioxane/H₂O6024(1Z,3E)-1-Bromo-1,4-diphenylbuta-1,3-diene78
1,1-Dibromo-2-n-butylethenePhenylboronic acidPd₂(dba)₃ (2)TFP (8)Na₂CO₃ (2 eq)1,4-Dioxane/H₂O6024(Z)-1-Bromo-1-phenylhex-1-ene82
1,2-Dibromo-1-phenylethene4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O8012(E)-1-Bromo-2-phenyl-1-(p-tolyl)ethene92
1,2-Dibromo-1,2-diphenylethenePhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (2 eq)Toluene/H₂O100161,1,2-Triphenylethene88

TFP = Tris(2-furyl)phosphine

Table 2: Stille Coupling of 1,2-Dibromoalkenes

1,2-Dibromoalkene SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)ProductYield (%)Reference
1,1-Dibromo-2-phenyletheneVinyltributyltinPd₂(dba)₃ (2.5)TFP (10)Toluene503(Z)-3-Bromo-3-phenyl-1,3-butadiene95
1,1-Dibromo-2-n-butylethenePhenyltributyltinPd₂(dba)₃ (2.5)TFP (10)Toluene504(Z)-1-Bromo-1-phenylhex-1-ene92
1,1-Dibromo-2-phenylethene(2-Furyl)tributyltinPd₂(dba)₃ (2.5)TFP (10)Toluene503(Z)-2-(1-Bromo-2-phenylvinyl)furan94
1,2-DibromoanthraceneAryl-SnBu₃Pd(PPh₃)₄ (2-5)-Toluene80-11012-24Mono-arylated anthracene-
1,2-DibromoanthraceneAryl-SnBu₃Pd(PPh₃)₄ (5-10)-Toluene110-12024-48Di-arylated anthracene-

TFP = Tris(2-furyl)phosphine

Table 3: Sonogashira Coupling of 1,2-Dibromoalkenes

1,2-Dibromoalkene SubstrateTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
(Z)-1,2-Dibromo-1-phenylethenePhenylacetylenePd(PPh₃)₄ (5)10Et₃NTHF252(Z)-1-Bromo-1,4-diphenylbut-1-en-3-yne85
(E)-1,2-Dibromo-1-phenylethenePhenylacetylenePd(PPh₃)₄ (5)10Et₃NTHF252(E)-1-Bromo-1,4-diphenylbut-1-en-3-yne82
1,1-Dibromo-2-phenylethenePhenylacetylenePd₂(dba)₃ (2.5)10Et₃NTHF252(Z)-3-Bromo-1,4-diphenylbut-3-en-1-yne88
1,2-DibromopyrenePhenylacetylenePd(OAc)₂ (5)-Et₃NTHF/DMF80-100-1,2-Bis(phenylethynyl)pyrene-
3-Bromo-1,2-diketonePhenylacetylenePd(PPh₃)₂Cl₂ (5)5Et₃NEt₃Nreflux13-(Phenylethynyl)-1,2-diketone85-95

Table 4: Heck Reaction of 1,2-Dibromoalkenes

1,2-Dibromoalkene SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1-Bromo-2-phenyletheneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile80241,4-Diphenyl-1,3-butadiene85
1-Bromo-2-phenyletheneMethyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile8024Methyl 4-phenyl-2,4-butadienoate90
2-Bromo-1H-pyrroleStyrenePd(OAc)₂ (2-5)PPh₃ (4-10)Et₃NDMF100122-(2-Phenylvinyl)-1H-pyrrole70-85
2-Bromo-1H-pyrrolen-Butyl acrylatePd(OAc)₂ (2-5)PPh₃ (4-10)Et₃NDMF10012n-Butyl 3-(1H-pyrrol-2-yl)acrylate75-90

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of synthetic procedures. Below are representative protocols for each of the four cross-coupling reactions, which can be adapted for specific 1,2-dibromoalkene substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes a typical Suzuki-Miyaura coupling of a 1,2-dibromoalkene with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 1,2-dibromoalkene (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Stille Coupling Protocol

This protocol outlines a general procedure for the Stille coupling of a 1,2-dibromoalkene with an organostannane.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 1,2-dibromoalkene (1.0 equiv) in the chosen anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives. Add the organostannane reagent (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to the required temperature (typically 60-100 °C) and monitor the reaction progress.

  • Work-up: After completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite.

  • Purification: Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling Protocol

This protocol details a typical Sonogashira coupling between a 1,2-dibromoalkene and a terminal alkyne.

  • Reaction Setup: To a flask under an inert atmosphere, add the 1,2-dibromoalkene (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (5-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, DMF) and a base (e.g., Et₃N, 2-3 equiv).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by flash chromatography.

Heck Reaction Protocol

This protocol describes a general procedure for the Heck reaction of a 1,2-dibromoalkene with an alkene.

  • Reaction Setup: To a sealed tube or flask, add the 1,2-dibromoalkene (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine (B1218219) ligand (if required, e.g., PPh₃, 4-10 mol%), and base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the vessel with an inert gas. Add the degassed solvent (e.g., DMF, Acetonitrile) and the alkene (1.1-1.5 equiv).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-140 °C) until the starting material is consumed.

  • Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry over a drying agent, and remove the solvent under vacuum. Purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-Br(L)₂ Pd(0)L2->R-Pd(II)-X(L2) R-X R-X 1,2-Dibromoalkene Oxidative_Addition Oxidative Addition R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L)₂ R-Pd(II)-X(L2)->R-Pd(II)-Ar(L2) ArB(OH)₂ Base ArB(OH)2 Organoboron Reagent Transmetalation Transmetalation Base Base R-Pd(II)-Ar(L2)->Pd(0)L2 R-Ar Reductive_Elimination Reductive Elimination R-Ar Coupled Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-Br(L)₂ Pd(0)L2->R-Pd(II)-X(L2) R-X R-X 1,2-Dibromoalkene Oxidative_Addition Oxidative Addition R-Pd(II)-R'(L2) R-Pd(II)-R'(L)₂ R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) R'-SnBu₃ R'-SnBu3 Organostannane Transmetalation Transmetalation R-Pd(II)-R'(L2)->Pd(0)L2 R-R' Reductive_Elimination Reductive Elimination R-R' Coupled Product Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-Br(L)₂ Pd(0)L2->R-Pd(II)-X(L2) R-X R-X 1,2-Dibromoalkene Oxidative_Addition Oxidative Addition R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L)₂ R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Transmetalation R-Pd(II)-C≡CR'(L2)->Pd(0)L2 R-C≡CR' Reductive_Elimination Reductive Elimination R-C≡CR' Coupled Product R'-C≡CH Terminal Alkyne CuX CuI Base Base Cu-C≡CR' Copper Acetylide Cu-C≡CR'->R-Pd(II)-X(L2) R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR' CuI, Base Heck_Reaction Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-Br(L)₂ Pd(0)L2->R-Pd(II)-X(L2) R-X R-X 1,2-Dibromoalkene Oxidative_Addition Oxidative Addition Intermediate σ-Alkyl-Pd(II) Complex R-Pd(II)-X(L2)->Intermediate Alkene Alkene Alkene Migratory_Insertion Migratory Insertion HPdXL2 H-Pd(II)-Br(L)₂ Intermediate->HPdXL2 Product Beta_Hydride_Elimination β-Hydride Elimination Product Coupled Product HPdXL2->Pd(0)L2 Base Base Base Experimental_Workflow start Start: 1,2-Dibromoalkene + Coupling Partner reaction Cross-Coupling Reaction (Pd Catalyst, Ligand, Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: Monocoupled or Dicoupled Alkene purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Safety Operating Guide

Proper Disposal of 1,2-Dibromobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 1,2-Dibromobenzene, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a halogenated aromatic compound, is classified as a hazardous substance and requires specific procedures for its disposal to mitigate risks to human health and the environment.[1] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligned with safety protocols and regulatory requirements.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also toxic to aquatic life with long-lasting effects.[2][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[3]

  • Eye Protection: Use safety glasses with side-shields or goggles.[2]

  • Clothing: Wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or risk of inhalation, use a NIOSH-approved respirator.[2][5]

In Case of Spills: For minor spills, immediately clean up the area wearing appropriate PPE. For major spills, evacuate the area and alert emergency responders.[1] Contain the spillage and prevent it from entering drains or waterways.[1][5]

Waste Characterization and Segregation

Proper segregation of chemical waste is the first step in the disposal process. This compound is a halogenated organic compound and must be collected separately from non-halogenated waste.[6]

Key Disposal Considerations for this compound:

PropertyValue/ClassificationRelevance to Disposal
Chemical State LiquidDictates the type of container and absorption material needed.
Hazard Classification Hazardous WasteRequires disposal through a licensed hazardous waste facility.[1][5]
UN Number UN3082For transportation as an environmentally hazardous substance, liquid, n.o.s.[2]
Environmental Hazards Toxic to aquatic organisms, may cause long-term adverse effects.[1][5]Prohibits disposal down the drain or into the environment.[1][5]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[2][5]Avoid mixing with incompatible materials in the waste container.
Flash Point 91 °C / 195.8 °F[2]Combustible liquid; keep away from heat and ignition sources.[2][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Collection:

  • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[6]

  • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[7]

  • Ensure the container is stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][5]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.

  • Indicate the approximate volume or mass of the waste.[6]

  • Affix the appropriate hazard symbols (e.g., harmful, environmentally hazardous).

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Do not accumulate large quantities of waste. Follow institutional guidelines for maximum storage volumes and time limits.

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

5. Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[1] This is harmful to aquatic life and can damage wastewater treatment systems.[1]

  • DO NOT evaporate this compound in a fume hood as a means of disposal.

  • DO NOT mix this compound with non-hazardous waste or other incompatible waste streams.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated Waste identify->segregate improper Improper Disposal (Drain, Trash, Evaporation) identify->improper container Use Designated & Labeled 'Halogenated Waste' Container segregate->container store Store Safely in Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal stop STOP improper->stop High Risk! Non-Compliant

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.[1]

References

Personal protective equipment for handling 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,2-Dibromobenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2][3] Proper use of Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Source
Eye/Face Protection Safety glasses with side shields or chemical goggles.[1] Face shields are required when there is a splash hazard.[4][1][4]
Skin Protection Chemical-resistant gloves (e.g., PVC or Neoprene).[1] A lab coat or overalls and, if necessary, a PVC apron should be worn.[1][1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][5] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[2][3][2][3][5]

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and ensuring the stability of this compound.

Handling:

  • Avoid all personal contact, including inhalation of vapors.[1]

  • Work in a well-ventilated area or a chemical fume hood.[5]

  • Prevent contact with skin and eyes.[5]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[2][6]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[3][6]

Storage:

  • Store in original, tightly sealed containers.[1][3]

  • Keep in a cool, dry, and well-ventilated place.[2][3]

  • Store away from incompatible materials.[3]

Emergency Procedures and First Aid

In case of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures:

Exposure Route First Aid Procedure Source
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][7][8][5][7][8]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.[2][1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][8] Seek medical attention.[2][8][1][2][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.[7][8][7][8]

Spill Management:

  • Minor Spills: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2][3]

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[1] Collect the spilled material for disposal.[1]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[1][9]

  • Waste Collection: Collect waste in labeled, sealed containers.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Do not dispose of it in the sewer system.[3]

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal A Assess Hazards & Risks B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Dispense and Use Chemical C->D E Decontaminate Work Area D->E G Collect Waste in Labeled, Sealed Container D->G F Remove and Dispose of PPE Properly E->F I Arrange for Professional Disposal F->I If Contaminated H Store Waste in Designated Area G->H H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromobenzene
Reactant of Route 2
1,2-Dibromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.